molecular formula C8H8N2O B1271096 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 565191-91-5

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1271096
CAS No.: 565191-91-5
M. Wt: 148.16 g/mol
InChI Key: PYZIGRRQXKNNIR-UHFFFAOYSA-N
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Description

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-formyl-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZIGRRQXKNNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368363
Record name 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565191-91-5
Record name 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, delve into established and novel synthetic pathways, and discuss its current and potential applications, particularly within the realm of drug discovery and development. This document aims to serve as a comprehensive resource, integrating established knowledge with practical insights to facilitate further research and innovation. The Chemical Abstracts Service (CAS) number for this compound is 565191-91-5 .[1][2]

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous naturally occurring and synthetic compounds with profound biological activities.[3] Its unique electronic structure allows it to serve as a versatile pharmacophore in a wide array of therapeutic agents, including antifungal, antibiotic, anti-inflammatory, and anti-cancer drugs.[3][4] The derivatization of the pyrrole core with various functional groups, such as formyl and cyano moieties, can significantly modulate its physicochemical properties and biological targets. This compound is a prime example of a polysubstituted pyrrole, offering multiple points for chemical modification and interaction with biological systems.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 565191-91-5Angene[1], BuyersGuideChem[2]
Molecular Formula C8H8N2OAngene[1], BuyersGuideChem[2]
Molecular Weight 148.16 g/mol Angene[1]
MDL Number MFCD03964642Angene[1], BuyersGuideChem[2]

Note: Further experimental data on properties such as melting point, boiling point, and solubility are not extensively documented in publicly available literature and would require experimental determination.

Synthesis of Pyrrole Derivatives: A Mechanistic Overview

The synthesis of substituted pyrroles can be achieved through various methodologies. A classic and widely adopted method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction proceeds via the formation of a dihydro-1H-pyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.

Another significant approach to synthesizing pyrrole-2-carbonitriles involves a multi-step process starting from a pyrrole.[5] This process can include:

  • Reaction of the pyrrole with chlorosulfonyl isocyanate.[5]

  • Subsequent treatment with an N,N-dialkylformamide.[5]

  • Addition of an organic base to facilitate the formation of the nitrile group.[5]

The following diagram illustrates a generalized synthetic workflow for producing pyrrole-2-carbonitriles.

G Pyrrole Pyrrole Intermediate1 Intermediate Sulfonyl Isocyanate Adduct Pyrrole->Intermediate1 Reaction CSI Chlorosulfonyl Isocyanate CSI->Intermediate1 Intermediate2 Vilsmeier-Haack like Intermediate Intermediate1->Intermediate2 Treatment DMF N,N-Dimethylformamide DMF->Intermediate2 Pyrrole_CN Pyrrole-2-carbonitrile Intermediate2->Pyrrole_CN Dehydration & Rearrangement Base Organic Base Base->Pyrrole_CN

Caption: Generalized workflow for the synthesis of pyrrole-2-carbonitriles.

Applications in Drug Discovery and Development

The unique structural features of this compound, namely the presence of electron-withdrawing formyl and cyano groups, make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] Pyrrole derivatives have been extensively investigated for a range of biological activities.

Antimicrobial and Antitubercular Agents

Pyrrole-containing compounds have demonstrated significant potential as antimicrobial agents.[4] Specifically, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria.[7]

Anticancer Potential

The pyrrole scaffold is a key component in several anticancer agents.[6] The reactivity of the formyl and cyano groups in this compound allows for its use as an intermediate in the synthesis of compounds designed to target various cancer-related pathways.[6]

Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound serves as a versatile intermediate in organic synthesis.[6] The formyl group can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for the creation of a diverse library of pyrrole derivatives for screening in various biological assays.[6]

Experimental Protocols

General Protocol for the Synthesis of a Pyrrole Derivative:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of the starting pyrrole-carbohydrazide and the desired substituted aldehyde in a suitable solvent such as ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • Workup: After cooling, evaporate the solvent under reduced pressure.

  • Purification: Pour the resulting residue into cold water to precipitate the product. Filter the solid, dry it, and recrystallize from an appropriate solvent system to obtain the purified product.[7]

The following diagram outlines the key steps in a typical chemical synthesis workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents Mix Mix Reagents & Solvent Reagents->Mix Solvent Choose Solvent Solvent->Mix Heat Apply Heat (Reflux) Mix->Heat Monitor Monitor Progress (TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (e.g., Crystallization) Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

An In-depth Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers utilizing substituted pyrroles as versatile building blocks in the development of novel therapeutic agents and other advanced materials.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted pyrrole featuring a formyl group at the 4-position, a nitrile group at the 2-position, and methyl groups at the 1- and 5-positions. The presence of both electron-withdrawing (formyl and nitrile) and electron-donating (methyl) groups on the pyrrole ring results in a unique electronic and reactivity profile.

Molecular Structure and Weight

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [2][3]
CAS Number 565191-91-5[2]
IUPAC Name This compound
SMILES CC1=C(C=C(N1C)C#N)C=O[1]

The structural formula, as indicated by the SMILES string, reveals a five-membered pyrrole ring with a nitrogen atom at position 1. A methyl group is attached to this nitrogen. At the adjacent carbon (C2), there is a carbonitrile (-C≡N) group. The C4 carbon bears a formyl (-CHO) group, and the C5 carbon is substituted with another methyl group.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the pyrrole proton, and the formyl proton. The N-methyl protons would likely appear as a singlet around 3.5-4.0 ppm. The C5-methyl protons would also be a singlet, likely in the range of 2.2-2.5 ppm. The lone pyrrole proton at the C3 position would appear as a singlet in the aromatic region, estimated to be between 6.5 and 7.5 ppm. The formyl proton is expected to be the most downfield, appearing as a singlet between 9.5 and 10.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The methyl carbons would be found in the upfield region (10-35 ppm). The pyrrole ring carbons would resonate in the aromatic region (approximately 110-140 ppm). The nitrile carbon would likely appear around 115-120 ppm, and the formyl carbonyl carbon would be significantly downfield, in the range of 180-195 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitrile and formyl functional groups. A sharp, intense peak for the C≡N stretch is expected in the range of 2220-2260 cm⁻¹. The C=O stretch of the aldehyde would appear as a strong band around 1670-1700 cm⁻¹. The C-H stretching of the aromatic pyrrole ring and the methyl groups would be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and potentially the methyl groups (CH₃, 15 Da). The predicted monoisotopic mass is 148.06366 Da.[1]

Synthesis Strategies

The synthesis of polysubstituted pyrroles can be achieved through various established methods. For this compound, a multi-step synthesis is likely required, leveraging classical heterocyclic chemistry reactions.

Proposed Synthetic Pathway

A plausible synthetic route could involve the initial construction of the substituted pyrrole ring followed by the introduction of the formyl group.

workflow cluster_0 Paal-Knorr Pyrrole Synthesis cluster_1 Functional Group Introduction cluster_2 Final Product start 1,4-Dicarbonyl Compound pyrrole Substituted Pyrrole start->pyrrole Condensation amine Primary Amine (e.g., Methylamine) amine->pyrrole cyanation Cyanation pyrrole->cyanation formylation Vilsmeier-Haack Formylation cyanation->formylation final_product This compound formylation->final_product

Sources

A Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document will detail its chemical identity, a robust synthetic pathway, and its potential as a versatile building block in the creation of novel therapeutic agents.

Compound Identification and Physicochemical Properties

IUPAC Name: this compound

SMILES String: CC1=C(C=C(N1C)C#N)C=O[1]

CAS Number: 565191-91-5[1]

Molecular Formula: C₈H₈N₂O[1]

Molecular Weight: 148.16 g/mol

The structural architecture of this molecule, featuring a pyrrole core substituted with a formyl, two methyl, and a cyano group, makes it a rich scaffold for chemical modifications. The electron-withdrawing nature of the formyl and cyano groups significantly influences the reactivity of the pyrrole ring, rendering it a valuable intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
SMILES String CC1=C(C=C(N1C)C#N)C=O[1]
CAS Number 565191-91-5[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol N/A

Strategic Synthesis of this compound

The synthesis of this substituted pyrrole can be strategically approached through a multi-step process, leveraging well-established and reliable organic reactions. The proposed pathway begins with the construction of the pyrrole core, followed by the introduction of the cyano and formyl groups.

Synthesis of the Pyrrole Core: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] In this case, we begin with acetonylacetone (hexane-2,5-dione) and methylamine to furnish 1,2,5-trimethyl-1H-pyrrole.

Experimental Protocol: Synthesis of 1,2,5-trimethyl-1H-pyrrole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonylacetone (1 equivalent) and an excess of methylamine solution (e.g., 40% in water, 2-3 equivalents). The reaction is typically performed in a protic solvent like ethanol or water to facilitate the dissolution of the reactants.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,2,5-trimethyl-1H-pyrrole.

Causality behind Experimental Choices: The use of excess methylamine drives the reaction to completion. The Paal-Knorr reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. A protic solvent is ideal for facilitating the proton transfer steps involved in the mechanism.

Cyanation of the Pyrrole Ring

With the pyrrole core in hand, the next step is the introduction of the cyano group at the C2 position. This can be achieved through a variety of methods, including the use of cyanogen bromide or a two-step procedure involving Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile. A direct cyanation approach is often preferred for its efficiency.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • Reaction Setup: In a fume hood, a solution of 1,2,5-trimethyl-1H-pyrrole (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanating Agent: A suitable cyanating agent, such as chlorosulfonyl isocyanate (CSI), is added dropwise to the cooled solution (0 °C).[3] The reaction is highly exothermic and requires careful temperature control.

  • Reaction Conditions: The reaction is stirred at 0 °C for a specified period, typically 1-2 hours, and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the careful addition of an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel.

Causality behind Experimental Choices: The use of an inert atmosphere and dry solvents is crucial as the reagents are sensitive to moisture. Chlorosulfonyl isocyanate is a powerful electrophile that reacts selectively at the electron-rich C2 position of the pyrrole ring. The basic work-up neutralizes the acidic byproducts.

Formylation of the Pyrrole Ring: Vilsmeier-Haack Reaction

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, the Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF) (3 equivalents). The mixture is stirred at 0 °C for 30 minutes.

  • Reaction with Pyrrole: A solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1 equivalent) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford the final product, this compound.

Causality behind Experimental Choices: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that is highly effective for formylating pyrroles. The reaction is typically carried out in excess DMF, which also serves as the solvent. The aqueous work-up hydrolyzes the intermediate iminium salt to the desired aldehyde.

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow Acetonylacetone Acetonylacetone PaalKnorr Paal-Knorr Synthesis Acetonylacetone->PaalKnorr Methylamine Methylamine Methylamine->PaalKnorr Trimethylpyrrole 1,2,5-trimethyl- 1H-pyrrole PaalKnorr->Trimethylpyrrole Cyanation Cyanation Trimethylpyrrole->Cyanation CSI Chlorosulfonyl Isocyanate CSI->Cyanation Cyanopyrrole 1,5-dimethyl-1H- pyrrole-2-carbonitrile Cyanation->Cyanopyrrole Formylation Vilsmeier-Haack Formylation Cyanopyrrole->Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->Formylation FinalProduct 4-Formyl-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Formylation->FinalProduct Bioactivity cluster_FunctionalGroups Key Functional Groups cluster_Applications Potential Applications in Drug Discovery Compound This compound Pyrrole Pyrrole Core (Aromatic Scaffold) Compound->Pyrrole Formyl Formyl Group (Reactive Handle) Compound->Formyl Cyano Cyano Group (Pharmacophore) Compound->Cyano Kinase Kinase Inhibitors Pyrrole->Kinase BuildingBlock Versatile Building Block Pyrrole->BuildingBlock Formyl->BuildingBlock Antimicrobial Antimicrobial Agents Cyano->Antimicrobial

Caption: Structure-activity relationship.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of functional groups on a stable aromatic core makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. For researchers and drug development professionals, this compound represents a valuable tool for the exploration of new chemical space in the quest for novel and effective therapeutic agents. The synthetic protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for the production of this important building block.

References

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of pyrrole-2-carbonitriles.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • Patil, S. B., & Tale, R. H. (2012). A review on Vilsmeier-Haack reaction. Journal of Saudi Chemical Society, 16(1), 1-13.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and antioxidant activities of novel 5-((1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives.
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2025). Current Topics in Medicinal Chemistry, 25(5), 461-492.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1972). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2517-2520.

Sources

Strategic Synthesis of Substituted Pyrrole-2-Carbonitriles: A Guide for Core Structure Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Modern Researcher

The pyrrole-2-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in high-value molecules, including thrombin inhibitors and advanced insecticides, underscores the critical need for robust and versatile synthetic routes.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of protocols. It provides a strategic overview of the key synthetic paradigms, delving into the mechanistic underpinnings and practical considerations that govern the choice of one method over another. We will explore the core strategies of convergent cyclocondensation, elegant multicomponent reactions, and direct functionalization of pre-existing pyrrole rings, offering field-proven insights to empower your synthetic campaigns.

Convergent Cyclocondensation: Building the Core from Acyclic Precursors

One of the most powerful strategies for constructing the pyrrole ring is through the convergent cyclization of carefully chosen acyclic fragments. This approach offers a high degree of control over the final substitution pattern. A leading example is the Opatz synthesis, which utilizes readily available enones and aminoacetonitrile.[2][3][4]

Causality of the Opatz Synthesis: This methodology is a two-stage process that hinges on fundamental reactivity principles. The first stage involves a Michael addition of aminoacetonitrile to an α,β-unsaturated ketone (enone). This is followed by an intramolecular cyclization and dehydration to form a stable 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. The causality here is clear: the enone provides the C3-C4-C5 backbone, while the aminoacetonitrile provides N1 and the C2-carbonitrile moiety. The true elegance lies in the second stage: the aromatization. This is not a spontaneous process but a deliberate oxidation, for which an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is exceptionally effective, leading directly to the desired 3,5-disubstituted pyrrole-2-carbonitrile.[2][3][4]

cluster_prep Part 1: Dihydropyrrole Formation cluster_ox Part 2: Aromatization A Enone + Aminoacetonitrile HCl B Reflux in Pyridine A->B C Isolate Dihydropyrrole Intermediate B->C D Dihydropyrrole Intermediate C->D Proceed to Oxidation E Add DDQ Oxidant in Toluene D->E F Reflux E->F G Aqueous Workup & Purification F->G H Final Pyrrole-2-carbonitrile G->H

Caption: General workflow for the two-stage Opatz synthesis.

This protocol is a self-validating system. Successful isolation of the dihydropyrrole intermediate in Step 1 confirms the viability of the initial cyclization before committing to the final oxidation.

Part A: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting enone (1.0 equiv), aminoacetonitrile hydrochloride (1.2 equiv), and pyridine (approx. 0.2 M concentration relative to the enone).

  • Cyclization: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup and Isolation: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Part B: Oxidation to 3,5-Disubstituted Pyrrole-2-carbonitrile [3]

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 equiv) in toluene (15–20 mL per mmol of substrate).

  • Oxidation: Add DDQ (1.2 equiv) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor by TLC until the starting material is fully consumed (typically 2–4 hours).

  • Workup and Purification: Cool the reaction mixture and dilute it with ethyl acetate. Wash the organic phase thoroughly with 10% aqueous NaOH to remove DDQ byproducts, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield the pure pyrrole-2-carbonitrile.

Multicomponent Reactions (MCRs): The Pinnacle of Efficiency

Modern synthetic chemistry prioritizes atom economy and operational simplicity. Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are the epitome of this philosophy. For pyrrole-2-carbonitrile synthesis, the copper-catalyzed MCR developed by the Wang group is a landmark achievement.[2]

Mechanistic Causality: This reaction proceeds via a fascinating cascade. A copper(II) catalyst first mediates the dicyanation of a formamide to generate an α-aminonitrile. This intermediate is unstable and releases HCN to form a crucial azomethine ylide. This highly reactive 1,3-dipole is the linchpin of the reaction; it is immediately trapped by a dipolarophile (an alkene or alkyne) in a regioselective [3+2] cycloaddition. The resulting pyrrolidine or dihydropyrrole ring is then subjected to an in situ oxidative dehydroaromatization, often with an oxidant like DDQ, to furnish the final polysubstituted pyrrole-2-carbonitrile.[2] The choice of a copper catalyst is key, as it facilitates the initial C-H activation and ylide formation under relatively mild conditions.

A Formamide + TMSCN B α-Aminonitrile Intermediate A->B Cu(OTf)₂ C Azomethine Ylide (1,3-Dipole) B->C -HCN E [3+2] Cycloaddition C->E D Alkene or Alkyne (Dipolarophile) D->E F Pyrrolidine/ Dihydropyrrole E->F G Oxidative Aromatization (DDQ) F->G H Substituted Pyrrole-2-carbonitrile G->H

Caption: Key stages in the Wang multicomponent synthesis.

Direct Cyanation: Functionalizing the Pre-formed Pyrrole Ring

In many cases, a synthetic strategy may require the introduction of a nitrile group onto an already elaborated pyrrole core. Direct cyanation via electrophilic aromatic substitution is a classic and powerful approach. The use of chlorosulfonyl isocyanate (CSI) is a well-established and industrially scalable method for this transformation.[1][5]

The Logic of the CSI Method: The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, typically at the C2 position. CSI is a potent electrophile. The reaction proceeds by the initial attack of the pyrrole C2-position on the CSI, forming an N-chlorosulfonyl carboxamide intermediate. The critical step is the subsequent treatment with a mild base or a reagent like N,N-dimethylformamide (DMF). DMF acts as a decomposition agent, facilitating the elimination of sulfur trioxide and hydrogen chloride equivalents to unmask the nitrile functionality.[1] The choice of an inert solvent and low reaction temperatures (e.g., ≤ 0 °C) is paramount to control the high reactivity of CSI and prevent unwanted side reactions or polymerization.[1]

This protocol is adapted from established industrial processes and requires careful handling of reactive reagents.[1][5]

  • Reaction Setup: To a solution of 1-methylpyrrole (1.0 equiv) in a dry, inert solvent (e.g., toluene or acetonitrile) under a nitrogen atmosphere, cool the flask to ≤ 0 °C in an ice-salt bath.

  • CSI Addition: Add chlorosulfonyl isocyanate (1.05 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at this temperature for 1-2 hours.

  • Decomposition/Nitrile Formation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, >2.0 equiv) in the same solvent. Slowly add the reaction mixture from Step 2 to the DMF solution, again maintaining a low temperature.

  • Quench and Workup: After the addition is complete, add a molar excess of an organic base such as triethylamine (>2.0 equiv) to the mixture. This will cause the precipitation of inorganic salts.

  • Isolation: Filter the solid precipitate and wash it with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude product, 1-methylpyrrole-2-carbonitrile, can be purified by vacuum distillation or column chromatography to yield the final product.[1]

Comparative Analysis of Key Methodologies

The choice of a synthetic route is a strategic decision based on the specific target molecule, available starting materials, and desired scale. The following table provides a comparative overview to guide this decision-making process.

Method Core Strategy Key Reagents/Catalyst Typical Yields Key Advantages Limitations
Opatz Synthesis CyclocondensationEnone, Aminoacetonitrile, DDQGood to Excellent[3]Convergent; readily available starting materials; good functional group tolerance.Two distinct steps; requires an oxidant for aromatization.
Wang MCR Multicomponent ReactionFormamide, TMSCN, Alkene/Alkyne, Cu(OTf)₂Good[2]High atom economy; operational simplicity (one-pot); builds complexity rapidly.Requires a metal catalyst; substrate scope can be catalyst-dependent.
Direct Cyanation C-H FunctionalizationPyrrole, Chlorosulfonyl Isocyanate (CSI), DMFGood to Excellent[1]Excellent for late-stage functionalization; industrially scalable.CSI is highly reactive and moisture-sensitive; not suitable for acid-sensitive substrates.

Conclusion

The synthesis of substituted pyrrole-2-carbonitriles is a mature yet continually evolving field. While classical methods based on cyclocondensation and direct functionalization remain highly relevant and scalable, modern multicomponent reactions offer unparalleled efficiency for library synthesis and rapid lead discovery. An effective senior scientist does not rely on a single method but understands the underlying chemical principles of each. By appreciating the causality behind a reaction—be it a [3+2] cycloaddition, an oxidative aromatization, or an electrophilic substitution—the researcher can make informed, strategic decisions, troubleshoot effectively, and ultimately accelerate the path from concept to compound.

References

  • Liu, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents.
  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

  • Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. Available at: [Link]

  • Wyeth LLC. (2008). Synthesis of pyrrole-2-carbonitriles. Google Patents.

Sources

A Technical Guide to the Biological Activities of Dimethyl-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, aromaticity, and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the development of therapeutic agents.[1] Pyrrole derivatives are ubiquitous in nature, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12, and are present in numerous clinically approved drugs, including the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib.[2]

Among the vast library of pyrrole analogs, dimethyl-pyrrole derivatives have garnered significant attention. The specific substitution pattern of methyl groups, particularly at the 2,5- or 3,4-positions, critically influences the molecule's interaction with biological targets, enhancing lipophilicity for better membrane penetration and providing a robust framework for further functionalization.[2][3] This guide offers an in-depth exploration of the multifaceted biological activities of dimethyl-pyrrole derivatives, synthesizing mechanistic insights with field-proven experimental methodologies for researchers and drug development professionals. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, providing a comprehensive view of their therapeutic promise.

Synthetic Strategies: Forging the Dimethyl-Pyrrole Core

The biological activity of a dimethyl-pyrrole derivative is intrinsically linked to its structure. Therefore, the choice of synthetic methodology is a critical first step, dictating the accessible chemical space and the potential for generating novel, potent compounds. While classical methods remain relevant, modern techniques offer enhanced efficiency and yield.

Causality in Synthesis: The Paal-Knorr synthesis is a foundational method chosen for its straightforwardness in forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine.[4] This approach is particularly effective for creating N-substituted pyrroles. For more complex derivatives and improved efficiency, microwave-assisted synthesis is often employed. The rationale for using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which dramatically reduces reaction times and often improves yields compared to conventional heating.[4]

G cluster_synthesis Paal-Knorr Synthesis Workflow start Reactants: 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) + Primary Amine/Ammonia process Reaction Conditions: - Solvent (e.g., Ethanol) - Heat (Conventional or Microwave) start->process intermediate Formation of Intermediate Adducts process->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2,5-Dimethyl-Pyrrole Derivative cyclization->product

Caption: General workflow of the Paal-Knorr synthesis for 2,5-dimethyl-pyrrole derivatives.

Other significant methods include 1,3-dipolar cycloadditions and multi-component reactions, which allow for the construction of highly functionalized pyrrole systems in a single step, demonstrating high atom economy.[5][6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for more effective and targeted cancer therapies is a primary objective in drug discovery.[5] Dimethyl-pyrrole derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic activity against a range of human cancer cell lines through diverse mechanisms of action.[5][7]

Mechanistic Insights

A key mechanism for the anticancer activity of pyrrole derivatives is the inhibition of protein kinases .[5] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The drug Sunitinib , which contains a pyrrole ring, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5][8]

Furthermore, studies have shown that novel 2,4-dimethylpyrrole derivatives can inhibit the ERK signaling pathway .[3] The ERK pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. By blocking this pathway, these compounds can trigger programmed cell death. Depending on the specific derivative and cancer cell type, this can manifest as either apoptosis (cellular suicide) or autophagy (cellular self-digestion).[3]

G cluster_pathway ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor Dimethyl-Pyrrole Derivative Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK pathway by dimethyl-pyrrole derivatives, leading to reduced proliferation.

Quantitative Data: Cytotoxic Activity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo-imidazole derivativePancreatic (PANC-1)0.063[7]
Pyrrolo-imidazole derivativePancreatic (ASPC-1)0.062[7]
Benzimidazolium-derived pyrrole (4a)Colon (LoVo)> 50[5]
Benzimidazolium-derived pyrrole (4d)Colon (LoVo)> 50[5]
2,4-dimethylpyrrole derivativesBreast (MCF-7)36.7 - 459.7[3]

Note: Lower IC₅₀ values indicate higher potency. The data shows that activity is highly dependent on the specific chemical structure and the target cell line.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the dimethyl-pyrrole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Self-Validation: This protocol is self-validating through the inclusion of controls. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay's ability to detect a cytotoxic response.

Antimicrobial and Antitubercular Efficacy

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Dimethyl-pyrrole derivatives have demonstrated significant potential in this arena, with a broad spectrum of activity against bacteria, fungi, and notably, Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10]

Mechanistic Insights

The antimicrobial action of these compounds is varied. Some derivatives function by inhibiting essential bacterial enzymes. For example, certain pyrrole compounds have been identified as inhibitors of ClpP1P2 peptidase in Mycobacterium tuberculosis, an enzyme critical for bacterial protein homeostasis.[2] Another key target is DNA gyrase , an enzyme involved in bacterial DNA replication.[11]

A particularly compelling aspect is the activity of certain 2-methyl-pyrrole derivatives, such as BM212, against intramacrophage mycobacteria .[9] M. tuberculosis can survive and replicate within host immune cells (macrophages), making it difficult to eradicate. The ability of BM212 to penetrate these cells and exert a bactericidal effect highlights its therapeutic potential, especially for treating persistent infections.[9]

G cluster_workflow Antimicrobial Screening Workflow start Synthesized Dimethyl-Pyrrole Derivatives mic_test Broth Microdilution Assay (Determine MIC) start->mic_test cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT on Vero cells) mic_test->cytotoxicity Active Compounds selectivity Calculate Selectivity Index (SI) mic_test->selectivity strain_panel Panel of Microbes: - Gram (+) - Gram (-) - Fungi - M. tuberculosis strain_panel->mic_test cytotoxicity->selectivity result Identify Lead Compounds (High Potency, Low Toxicity) selectivity->result

Caption: A typical workflow for screening and identifying promising antimicrobial lead compounds.

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassOrganismMIC (µg/mL)Reference
4-(2,5-dimethylpyrrol-1-yl) derivativesM. tuberculosis H37Rv1 - 2[10]
BM212M. tuberculosis (intracellular)0.5[9]
BM212M. avium-[9]
Various 2,5-dimethylpyrrole derivativesGeneral Bacteria/Fungi1 - 4[10]

Note: BM212 also shows activity against M. avium, an important nontuberculous mycobacterium.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the dimethyl-pyrrole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

  • Inoculum Preparation: Grow the microbial strain to a specific density (e.g., 0.5 McFarland standard). Dilute this culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. An antibiotic control (e.g., Isoniazid for M. tuberculosis) is also essential.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Cytotoxicity Correlation: To assess therapeutic potential, it is crucial to test the compounds for cytotoxicity against a mammalian cell line (e.g., Vero cells) to ensure that their antimicrobial activity occurs at non-toxic concentrations.[10]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[6][12]

Mechanistic Insights

Several dimethyl-pyrrole derivatives have been designed as inhibitors of COX-1 and COX-2 .[6] While COX-1 has homeostatic functions, COX-2 is primarily upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects (like gastric issues) associated with COX-1 inhibition. Some N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors.[12]

Beyond COX inhibition, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can suppress the production of pro-inflammatory cytokines , such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[8] This demonstrates a multi-pronged approach to dampening the inflammatory cascade.

G cluster_pathway Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic functions) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor Dimethyl-Pyrrole Derivative Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 enzyme by dimethyl-pyrrole derivatives to block inflammatory prostaglandin synthesis.

Quantitative Data: COX-2 Inhibition

The potency of COX inhibitors is often evaluated through in vitro assays that measure the inhibition of prostaglandin production.

Compound ClassTargetInhibition Constant (Kᵢ)Binding Energy (kcal/mol)Reference
N-substituted 3,4-pyrroledicarboximide (2h)COX-21.84 nM-11.9[6]

Note: Compound 2h, containing a cyclohexylpiperazine substituent, was identified as the most potent derivative in its series, demonstrating strong binding to the COX-2 active site.[6]

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This colorimetric assay is a common method for screening compounds for their ability to inhibit COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the COX enzyme converts it to prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a process that can be monitored by observing the oxidation of a chromogenic substrate. Inhibition of this process results in a reduced colorimetric signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare the arachidonic acid substrate and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to different wells. Add the dimethyl-pyrrole test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate to each well.

  • Signal Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective and Antioxidant Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often exacerbated by oxidative stress and enzymatic dysregulation.[4][13] The lipophilic nature of the pyrrole ring allows it to potentially cross the blood-brain barrier, making it an attractive scaffold for developing centrally-acting agents.[2]

Mechanistic Insights

A key strategy in treating neurodegenerative diseases is the development of multi-target-directed ligands .[4] Certain pyrrole-based hydrazide derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) .[4] MAO-B is involved in the degradation of dopamine, and its inhibition can be beneficial in Parkinson's disease. AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a primary treatment for Alzheimer's disease.

In addition to enzyme inhibition, many dimethyl-pyrrole derivatives exhibit potent antioxidant activity .[4] They can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to the oxidative stress implicated in neuronal damage. This is often attributed to their ability to donate a hydrogen atom.[4]

Quantitative Data: Enzyme Inhibition and Antioxidant Activity
Compound IDTargetActivityReference
vh0 (pyrrole-based hydrazide)MAO-BIC₅₀ = 0.665 µM[4]
vh0 (pyrrole-based hydrazide)AChEIC₅₀ = 4.145 µM[4]
vh0 (pyrrole-based hydrazide)ABTS radical scavenging99.4% activity[4]

Note: Compound vh0 demonstrates a desirable profile as a selective MAO-B inhibitor with moderate AChE inhibition and excellent antioxidant properties.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method to evaluate the antioxidant capacity of chemical compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced to the non-radical form, DPPH-H, causing the violet color to fade. The degree of discoloration is proportional to the scavenging activity of the compound.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Compound Preparation: Prepare various concentrations of the dimethyl-pyrrole derivatives in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with a small volume of the test compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm. Use a known antioxidant like Trolox or ascorbic acid as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The dimethyl-pyrrole scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. Research has consistently demonstrated its potential across a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The causality is clear: the specific arrangement of methyl groups and other substituents on the pyrrole ring dictates the molecule's interaction with specific biological targets, from the active sites of enzymes like COX-2 and MAO-B to the signaling proteins in the ERK pathway.

The future of dimethyl-pyrrole research lies in leveraging structure-activity relationship (SAR) studies and computational modeling to design next-generation compounds with enhanced potency and selectivity. The development of multi-target-directed ligands, particularly for complex diseases like cancer and neurodegeneration, represents a highly promising frontier. As synthetic methodologies continue to advance, the ability to fine-tune the chemical architecture of these derivatives will undoubtedly unlock even greater therapeutic potential, solidifying the role of the dimethyl-pyrrole core as a truly privileged structure in the future of medicine.

References

  • Georgieva, M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]

  • Stancu, V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

  • Pohjanjousi, J., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Shingalapur, R. V., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. Available at: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • Laha, J. K., et al. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available at: [Link]

  • Biava, M., et al. (1998). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. PubMed Central. Available at: [Link]

  • Ozturk, S., et al. (2023). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link]

  • Spetea, M., & Ferreira, M-J. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

  • Al-Said, M. S., et al. (2011). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. Available at: [Link]

  • Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. Available at: [Link]

  • Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. Available at: [Link]

  • Kumar, N. M., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

  • Zlatkov, A., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Alqasoumi, S. I., et al. (2010). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2015). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link]

  • Trzonkowski, P., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

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Introduction to the chemistry of pyrrole-based heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry of Pyrrole-Based Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials. Its unique electronic structure—a five-membered aromatic ring containing a nitrogen atom—imparts a rich and distinct reactivity profile that has been a subject of intense study and application. This technical guide provides a comprehensive exploration of the fundamental chemistry of pyrrole and its derivatives. We will dissect its structure and aromaticity, rationalize its reactivity patterns with a focus on electrophilic substitution, survey key synthetic methodologies, and highlight its profound impact on medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who seek a deeper, field-proven understanding of this critical heterocyclic system.

The Pyrrole Scaffold: Structure, Aromaticity, and Electronic Properties

Pyrrole is a five-membered heterocyclic compound with the molecular formula C₄H₅N.[1] It is a colorless volatile liquid that tends to darken upon exposure to air due to oxidation and polymerization.[1][2] The pyrrole ring is a planar, cyclic system.

The defining feature of pyrrole is its aromaticity. To achieve an aromatic sextet of π-electrons, in accordance with Hückel's rule (4n+2, where n=1), the nitrogen atom adopts sp² hybridization.[2][3] Its lone pair of electrons resides in a p-orbital, which participates in the π-system alongside one electron from each of the four carbon atoms.[3] This delocalization of the nitrogen lone pair into the ring is fundamental to all aspects of pyrrole's chemistry.

This electron delocalization has several critical consequences:

  • High Electron Density: The ring is considered π-electron excessive, making it significantly more reactive towards electrophiles than benzene.[2][4]

  • Weak Basicity: The nitrogen lone pair is unavailable for protonation as it is integral to the aromatic system. Consequently, pyrrole is a very weak base, with a pKa of approximately 0.4 for its conjugate acid.[1][3]

  • Moderate Acidity: The N-H proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases like sodium hydride or organolithium reagents to form the nucleophilic pyrrolide anion.[1]

The resonance structures illustrate the delocalization, showing a buildup of negative charge on the carbon atoms and a corresponding positive charge on the nitrogen. This charge distribution dictates the regioselectivity of its reactions.

Caption: Orbital structure of pyrrole illustrating the 6π electron aromatic system.

Reactivity of the Pyrrole Ring

Pyrrole's chemistry is dominated by its aromaticity and electron-rich nature. It readily undergoes electrophilic aromatic substitution but is generally resistant to nucleophilic substitution and hydrogenation.[1][4]

Electrophilic Aromatic Substitution: The Cornerstone of Pyrrole Reactivity

Pyrrole undergoes electrophilic substitution at a much faster rate than benzene.[2] The reaction shows a strong preference for substitution at the α-positions (C2 or C5) over the β-positions (C3 or C4).[1][5]

Causality of Regioselectivity: This preference is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by an electrophile.

  • Attack at C2 (α-position): The positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[5]

  • Attack at C3 (β-position): The positive charge is only delocalized over two carbon atoms. The nitrogen atom cannot directly stabilize the positive charge, leading to a less stable intermediate with only two resonance structures.[5]

Therefore, the transition state leading to the C2-substituted product is lower in energy, and this pathway is kinetically favored.

G pyrrole Pyrrole intermediate_C2 Attack at C2 Structure 1 Structure 2 Structure 3 pyrrole->intermediate_C2 + E⁺ intermediate_C3 Attack at C3 Structure A Structure B pyrrole->intermediate_C3 + E⁺ intermediate_C2:s1->intermediate_C2:s2 resonance intermediate_C2:s2->intermediate_C2:s3 resonance product_C2 C2-Substituted Product intermediate_C2->product_C2 - H⁺ stability_C2 More Stable Intermediate (3 Resonance Structures) intermediate_C3:s1->intermediate_C3:s2 resonance product_C3 C3-Substituted Product intermediate_C3->product_C3 - H⁺ stability_C3 Less Stable Intermediate (2 Resonance Structures)

Caption: Electrophilic substitution on pyrrole favors the C2 position due to a more stable intermediate.

Common Electrophilic Substitution Reactions:

  • Halogenation: Pyrrole reacts vigorously with halogens (e.g., Br₂, I₂), often leading to polyhalogenation. Monohalogenation can be achieved under milder conditions.[1]

  • Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) are too harsh and cause decomposition. A milder reagent, acetyl nitrate (HNO₃/Ac₂O), is used to achieve nitration, typically at the C2 position.[1]

  • Sulfonation: Pyrrole can be sulfonated using a mild sulfur trioxide-pyridine complex (Py·SO₃) to yield pyrrole-2-sulfonic acid.[1]

  • Acylation: Acylation, such as Friedel-Crafts acylation, occurs readily, usually at the C2 position, with acid chlorides or anhydrides.[1][6]

  • Vilsmeier-Haack Formylation: This is a reliable method to introduce a formyl (-CHO) group onto the pyrrole ring, almost exclusively at the C2 position, using a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and a disubstituted formamide like DMF.[1][7][8]

Cycloaddition Reactions

While the aromatic character of pyrrole makes it a reluctant diene in Diels-Alder [4+2] cycloadditions, these reactions can occur, particularly when an electron-withdrawing group is present on the nitrogen atom.[1] Pyrroles can also participate in [3+2] and [2+1] cycloaddition reactions.[1][9][10] For instance, reaction with dichlorocarbene leads to a [2+1] cycloaddition, which then rearranges to form 3-chloropyridine in a process known as the Ciamician–Dennstedt rearrangement.[1]

Reactions at the Nitrogen Atom

The N-H proton can be removed by strong bases to form the pyrrolide anion.[1] This anion is a potent nucleophile. Alkylation of the pyrrolide anion can occur at either the nitrogen or the carbon atoms. The outcome is dependent on the counter-ion and solvent. Ionic salts (Na⁺, K⁺) in polar solvents favor N-alkylation, while more covalent reagents like Grignards (RMgX) can lead to C-alkylation due to coordination with the nitrogen.[1][11]

Synthesis of the Pyrrole Ring

Several named reactions are cornerstones of pyrrole synthesis, allowing for the construction of variously substituted pyrrole rings from acyclic precursors.

Paal-Knorr Synthesis

This is one of the most direct and widely used methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][12]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound step1 Nucleophilic Attack of Amine on Carbonyl dicarbonyl->step1 amine Ammonia or Primary Amine (R-NH₂) amine->step1 step2 Hemiaminal Formation step1->step2 step3 Second Attack to form Cyclic Intermediate step2->step3 step4 Dehydration (Loss of 2 H₂O) step3->step4 pyrrole Substituted Pyrrole step4->pyrrole

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr synthesis is a highly versatile method that constructs the pyrrole ring by reacting an α-amino ketone with a β-ketoester or another dicarbonyl compound that has an activated methylene group.[4][13]

Hantzsch Pyrrole Synthesis

In the Hantzsch synthesis, a β-ketoester reacts with an α-haloketone in the presence of ammonia or a primary amine.[4][14] The mechanism involves the formation of an enamine intermediate which then attacks the α-haloketone.[14]

Comparison of Major Pyrrole Syntheses
Synthesis MethodKey ReactantsKey Bond FormationsCommon Product Pattern
Paal-Knorr 1,4-Dicarbonyl, Amine/AmmoniaTwo C-N bondsSymmetrically substituted (if dicarbonyl is symmetric)
Knorr α-Amino ketone, β-KetoesterC-C and C-N bondsHighly functionalized, often with ester groups
Hantzsch β-Ketoester, α-Haloketone, AmineC-C and C-N bondsPolysubstituted, often with ester and alkyl groups
Barton-Zard Isocyanoacetate, NitroalkeneC-C and C-N bondsOften yields pyrrole-2-carboxylates

Experimental Protocols: Field-Proven Methodologies

Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol describes the synthesis of 2-formyl-N-methylpyrrole, a key building block. The Vilsmeier reagent is generated in situ from POCl₃ and DMF.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10°C. The mixture will become thick and crystalline. Allow the mixture to stir for 30 minutes at 0°C.

  • Pyrrole Addition: Dissolve N-methylpyrrole (1 equivalent) in a minimal amount of a suitable solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70°C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic (pH > 8). This step is exothermic.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol demonstrates the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1 equivalent), aniline (1 equivalent), and a solvent such as ethanol or glacial acetic acid.

  • Catalysis (Optional but Recommended): A catalytic amount of an acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize out. If not, reduce the solvent volume under reduced pressure.

  • Workup: Add water to the residue to precipitate the crude product. Filter the solid, wash it with cold water, and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2,5-dimethyl-1-phenylpyrrole.

The Role of Pyrrole in Drug Development and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas.[15][16] Its ability to form key hydrogen bonds, engage in π-stacking, and serve as a rigid bioisostere for other functional groups makes it an invaluable component of modern pharmaceuticals.[15]

Pyrrole-Containing Drugs: A Selection of Marketed Therapeutics

The structural diversity and biological activity of pyrrole-based compounds are vast.[16] They are found in drugs with applications ranging from anti-inflammatory to anticancer and antiviral.[16]

DrugTherapeutic ClassMechanism of Action (Target)
Atorvastatin AntihyperlipidemicHMG-CoA reductase inhibitor[15]
Sunitinib AnticancerTyrosine kinase inhibitor (e.g., VEGFRs, PDGFRs)[15]
Ketorolac NSAID (Analgesic)Non-selective COX inhibitor[15]
Tolmetin NSAID (Anti-inflammatory)Non-selective COX inhibitor
Remdesivir AntiviralViral RNA-dependent RNA polymerase (RdRP) inhibitor[15]
Glimepiride AntidiabeticSulfonylurea; stimulates insulin release
Case Study: Atorvastatin (Lipitor)

Atorvastatin is one of the best-selling drugs of all time and serves as a prime example of a complex, synthetically-derived pyrrole. The central pyrrole ring acts as a rigid scaffold, correctly orienting the various side chains that are crucial for binding to the active site of HMG-CoA reductase. This binding inhibits the enzyme, which is the rate-limiting step in cholesterol biosynthesis, thereby lowering cholesterol levels in the body. The synthesis of Atorvastatin involves a sophisticated application of the Paal-Knorr synthesis to construct the core pyrrole ring late in the synthetic sequence.

Pyrrole Derivatives in Cancer Therapy

Many pyrrole derivatives exhibit antitumor activity by inducing apoptosis (programmed cell death).[15] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By blocking the signaling pathways of receptors like VEGFR and PDGFR, which are crucial for tumor angiogenesis (blood vessel formation) and cell proliferation, Sunitinib effectively starves the tumor and halts its growth.[15]

Conclusion

The chemistry of pyrrole is a rich and expansive field, built upon the foundation of its unique aromatic structure. Its high reactivity towards electrophilic substitution, coupled with a diverse array of synthetic methodologies, has made it an exceptionally versatile scaffold for both academic research and industrial application. For professionals in drug development, a deep, mechanistic understanding of pyrrole chemistry is not merely academic—it is essential for the rational design of next-generation therapeutics. The continued exploration of new reactions and synthetic routes involving this fundamental heterocycle promises to unlock even more of its potential in medicine and materials science.

References

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A Comprehensive Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, commercial availability, synthesis, and potential applications, offering a critical resource for its strategic use in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative characterized by the presence of a formyl group at the 4-position, a nitrile group at the 2-position, and methyl groups at the 1 and 5-positions of the pyrrole ring. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 565191-91-5[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Canonical SMILES CC1=C(C=C(N1C)C#N)C=O[3]
InChI InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3[3]
InChIKey PYZIGRRQXKNNIR-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Landscape

This compound is available from a number of commercial chemical suppliers, catering to research and development needs. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the supplier's ability to provide comprehensive analytical data and documentation.

SupplierProduct Number/SKUPurity/GradeAvailable Quantities
Santa Cruz Biotechnology, Inc. sc-297898Not specified100 mg, 250 mg, 500 mg
Angene AG00E99S95%250mg, 500mg, 1g, 5g
Finetech Industry Limited Not specifiedNot specifiedCustom synthesis and bulk quantities
ChemBridge Corporation 404368395%Not specified

Note: Pricing information is subject to change and should be confirmed directly with the suppliers. The listed purity levels are as reported by the suppliers and should be verified by the end-user.

Synthesis and Manufacturing Insights

A general process for the synthesis of pyrrole-2-carbonitriles has been described, which involves the reaction of a pyrrole with chlorosulfonyl isocyanate followed by treatment with an amide and an organic base.[5]

A potential synthetic workflow for this compound could involve the following key steps:

Caption: A plausible synthetic workflow for this compound.

Quality Control Considerations:

Ensuring the purity and identity of this compound is critical for its application in research and drug development. Standard analytical techniques for quality control would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any impurities. While specific spectral data for this compound is not publicly available, related compounds show characteristic shifts for the pyrrole ring protons and carbons, as well as the formyl and methyl groups.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Predicted mass spectral data for various adducts of the target molecule is available.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Medicinal Chemistry and Drug Discovery

Pyrrole and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and clinically approved drugs.[7][8][9] The pyrrole ring system is a key component in drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[4][10]

The specific substitution pattern of this compound, featuring both an electrophilic formyl group and a nucleophilic nitrile group, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. These functional groups provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Caption: Workflow illustrating the use of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for structurally related pyrrole-2-carbonitrile derivatives, the following hazards and precautions should be considered.[11][12][13] This information should be used as a general guideline, and a comprehensive risk assessment should be conducted before handling this compound.

Potential Hazards (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

  • Skin Irritation: May cause skin irritation.[12][13]

  • Eye Irritation: May cause serious eye irritation.[11][12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Ventilation: Use only in a well-ventilated area.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and commercially available building block for synthetic and medicinal chemists. Its unique substitution pattern offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries in the pursuit of new therapeutic agents. While specific data on its synthesis, analytical properties, and safety are not extensively documented in the public domain, the information available for related compounds provides a solid foundation for its safe handling and effective use in research and development.

References

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Methodological & Application

Synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. We will delve into a robust two-stage synthetic strategy, elucidating the chemical principles behind each step and providing practical, field-tested instructions to ensure a successful outcome.

Introduction

This compound is a highly functionalized pyrrole derivative. The presence of a formyl group, a nitrile moiety, and two methyl substituents on the pyrrole core makes it a versatile intermediate for the synthesis of a wide array of complex heterocyclic compounds. These downstream molecules have potential applications in the development of novel pharmaceuticals and advanced materials[1]. The synthetic route detailed herein involves the initial preparation of the precursor, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages: the construction of the substituted pyrrole core and the subsequent introduction of the formyl group.

Synthesis_Scheme cluster_0 Stage 1: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile cluster_1 Stage 2: Formylation A Acetonylacetone + Methylamine B 1,5-dimethyl-1H-pyrrole A->B Paal-Knorr Synthesis C 1,5-dimethyl-1H-pyrrole-2-carbonitrile B->C Cyanation D 1,5-dimethyl-1H-pyrrole-2-carbonitrile E This compound D->E Vilsmeier-Haack Reaction

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

This stage is a two-step process involving the Paal-Knorr synthesis of 1,5-dimethyl-1H-pyrrole, followed by cyanation at the C2 position.

Step 1.1: Paal-Knorr Synthesis of 1,5-Dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia[2][3][4]. In this step, acetonylacetone (hexane-2,5-dione) is condensed with methylamine to form the desired N-methylated pyrrole.

Reaction Mechanism: The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The acidic conditions often employed facilitate the dehydration step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetonylacetone (1 equivalent) and an aqueous solution of methylamine (40 wt. %, 1.2 equivalents).

  • Solvent: While the reaction can be run neat, the use of a protic solvent like ethanol or even water can facilitate the reaction[5]. Add ethanol to achieve a 1 M concentration of acetonylacetone.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,5-dimethyl-1H-pyrrole can be purified by vacuum distillation.

Step 1.2: Cyanation of 1,5-Dimethyl-1H-pyrrole

The introduction of the nitrile group at the C2 position can be achieved using various cyanating agents. A common and effective method involves the use of chlorosulfonyl isocyanate (CSI) followed by treatment with a tertiary amine.

Causality of Reagent Choice: Chlorosulfonyl isocyanate is a powerful electrophile that reacts readily with the electron-rich pyrrole ring. The subsequent addition of a base like triethylamine facilitates the elimination of sulfur trioxide and HCl to afford the nitrile.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrrole (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or toluene.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Base Addition: Cool the reaction mixture back to 0 °C and add N,N-dimethylformamide (DMF) (2 equivalents) followed by the dropwise addition of a tertiary amine such as triethylamine (2.2 equivalents).

  • Work-up: After stirring for an additional hour at room temperature, quench the reaction by the slow addition of ice-water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,5-dimethyl-1H-pyrrole-2-carbonitrile can be purified by column chromatography on silica gel.

Stage 2: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[6]. It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.

Mechanism and Regioselectivity: The reaction of POCl₃ with DMF generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich pyrrole ring. In the case of 1,5-dimethyl-1H-pyrrole-2-carbonitrile, the C2 and C5 positions are substituted. The electron-donating methyl group at C5 and the electron-withdrawing nitrile group at C2 direct the formylation to the most activated and sterically accessible position, which is the C4 position. The reaction is completed by hydrolysis of the resulting iminium salt during work-up to yield the aldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1,5-dimethyl-1H-pyrrole-2-carbonitrile Vilsmeier->Pyrrole Attack on Pyrrole Ring Iminium Iminium Salt Intermediate Pyrrole->Iminium Product This compound Iminium->Product H2O H2O

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
1,5-dimethyl-1H-pyrrole-2-carbonitrile120.1510.01.0
Phosphorus oxychloride (POCl₃)153.3312.01.2
N,N-Dimethylformamide (DMF), anhydrous73.09-Solvent
Dichloromethane (DCM), anhydrous84.93-Solvent
Saturated Sodium Bicarbonate Solution--Work-up
Dichloromethane (for extraction)--Work-up
Water--Work-up
Brine--Work-up
Anhydrous Sodium Sulfate--Drying

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (10.0 mmol) in anhydrous DMF (10 mL) and anhydrous DCM (20 mL).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride (12.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C[7].

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[7].

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g).

  • Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. A gradient elution, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is recommended to achieve good separation.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the pyrrolic proton, and a singlet for the aldehyde proton.

  • ¹³C NMR: Will show characteristic peaks for the nitrile carbon, the aldehyde carbonyl carbon, and the carbons of the pyrrole ring.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) and the aldehyde carbonyl (C=O) groups should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Spectroscopic data for the structurally similar 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile can be found in public databases and can serve as a useful reference[8].

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Chlorosulfonyl isocyanate is also corrosive and toxic. Handle with appropriate precautions.

  • The solvents used are flammable and should be kept away from ignition sources.

References

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Mastering the Paal-Knorr Reaction: A Detailed Guide to Synthesizing N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds of significant biological and electronic importance.[1] The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and versatile methods for constructing this vital heterocycle.[1][2][3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] While historically reliant on harsh conditions like prolonged heating in acid, the methodology has evolved dramatically.[1][3][5] This guide provides an in-depth exploration of the Paal-Knorr reaction for synthesizing N-substituted pyrroles, detailing the underlying mechanism, critical reaction parameters, and a range of protocols from classical to modern, green-by-design approaches. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with precision and efficiency.

The Reaction Mechanism: A Stepwise Perspective

The elegance of the Paal-Knorr synthesis lies in its straightforward and high-yielding nature, which is governed by a well-elucidated mechanism.[1][2] While seemingly a simple condensation, understanding the sequence of events is critical for troubleshooting and optimization. The reaction is typically catalyzed by a Brønsted or Lewis acid.[2]

The accepted mechanism proceeds as follows:

  • Carbonyl Activation: An acid catalyst protonates one of the carbonyl oxygens of the 1,4-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Hemiaminal Formation: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which, after proton transfer, yields a hemiaminal.[2]

  • Second Nucleophilic Attack & Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This cyclization step is often the rate-determining step of the reaction.[6] This forms a 2,5-dihydroxytetrahydropyrrole derivative.[2]

  • Dehydration and Aromatization: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[6]

Paal_Knorr_Mechanism reactants 1,4-Dicarbonyl + R'-NH₂ activated_carbonyl Activated Carbonyl (Protonated) reactants->activated_carbonyl  H⁺ (Catalyst) hemiaminal Hemiaminal Intermediate activated_carbonyl->hemiaminal  R'-NH₂ Attack cyclic_intermediate Cyclic Dihydroxy Intermediate hemiaminal->cyclic_intermediate  Intramolecular  Cyclization (RDS) product N-Substituted Pyrrole cyclic_intermediate->product  -2H₂O  (Dehydration)

Caption: Paal-Knorr reaction mechanism for N-substituted pyrroles.

Optimizing Reaction Conditions: A Scientist's Guide

The success of a Paal-Knorr synthesis hinges on the judicious selection of reaction parameters. The choice of catalyst, solvent, and temperature can dramatically influence yield, reaction time, and purity by either accelerating the desired pathway or favoring side reactions.

**2.1. The Amine Substrate (R-NH₂) **

The nucleophilicity of the primary amine is a key determinant of reaction rate.

  • Aliphatic Amines: Generally more basic and nucleophilic than aromatic amines, they react more readily, often under milder conditions.

  • Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Reactions with anilines may require stronger acid catalysis, higher temperatures, or longer reaction times.[1] Electron-donating groups on the aniline ring increase nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[4]

Catalyst Selection: From Harsh Acids to Green Alternatives

The catalyst's primary role is to activate the carbonyl group, but its nature dictates the overall reaction conditions.

  • Brønsted Acids: Traditional catalysts like acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid are effective.[1] However, a crucial consideration is pH control. At pH < 3, the reaction can favor the formation of furan byproducts through direct acid-catalyzed cyclization of the diketone.[1][4] Acetic acid is often an excellent choice as it acts as both a weakly acidic catalyst and a solvent.[4]

  • Lewis Acids: Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, and GaCl₃ can promote the reaction under milder conditions than many Brønsted acids, making them suitable for substrates with acid-sensitive functional groups.[6]

  • Heterogeneous Catalysts: Solid-supported acids like silica sulfuric acid (SiO₂-OSO₃H) offer significant operational advantages.[1] They are easily removed from the reaction mixture by simple filtration, can often be recycled and reused, and can promote reactions under solvent-free conditions, aligning with green chemistry principles.[1]

  • Catalyst-Free Conditions: Remarkably, the reaction can proceed without any catalyst, typically by heating the neat mixture of the 1,4-diketone and amine, often assisted by microwave irradiation.[7]

The Reaction Medium: Beyond Conventional Solvents

The choice of solvent is intrinsically linked to the catalyst and substrates.

  • Solvent-Free: Conducting the reaction "neat" (without a solvent) is a highly efficient and environmentally friendly approach, particularly with liquid reactants or in conjunction with mechanochemistry (ball milling).[1][8] This method often leads to very high product yields in short reaction times.[1]

  • Aqueous Media: Water is an attractive green solvent. To overcome the poor solubility of organic reactants, surfactants or catalysts like β-cyclodextrin can be employed to create micelles or inclusion complexes, respectively, which act as microreactors to facilitate the reaction.[9]

  • Ionic Liquids: These compounds can serve as both the solvent and the catalyst, offering a benign reaction environment and simplifying product isolation.[6]

  • Conventional Solvents: Alcohols (e.g., methanol, ethanol) or polar aprotic solvents may be used, but the trend is moving towards more sustainable alternatives.

Energy Input: Thermal vs. Microwave and Mechanical
  • Conventional Heating: Traditional refluxing in an appropriate solvent works well but can require long reaction times and high temperatures, potentially degrading sensitive molecules.[3][6]

  • Microwave Irradiation: This technique has revolutionized the Paal-Knorr reaction. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing byproduct formation.[2][6]

  • Mechanochemistry: As demonstrated with ball milling, mechanical force can be used to activate the reaction between solid or neat reactants, often with a catalytic amount of a solid acid like citric acid.[8] This solvent-free method is highly efficient and sustainable.[8]

Comparative Analysis of Protocols

The following table summarizes various conditions for the synthesis of 1-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine, illustrating the impact of different methodologies on reaction efficiency.

Methodology Catalyst Solvent Temperature Time Typical Yield Reference/Principle
Classical Acetic AcidAcetic AcidReflux (~118 °C)2-4 hours>80%Based on traditional Brønsted acid catalysis.[1][4]
Heterogeneous Silica Sulfuric AcidNone (Solvent-Free)Room Temp.<10 minutes>95%Green, recyclable catalyst with rapid conversion.[1]
Aqueous β-Cyclodextrin (10 mol%)Water60 °C24 hours~90%Utilizes water as a green solvent with a phase-transfer catalyst.[9]
Mechanochemical Citric Acid (5 mol%)None (Solvent-Free)Room Temp. (in Ball Mill)15 minutes>90%Highly efficient, solventless green synthesis.[8]
Microwave NoneNone (Solvent-Free)100-150 °C2-5 minutes>90%Rapid, catalyst-free synthesis enabled by microwave energy.[2][6]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for synthesizing N-substituted pyrroles using different methodologies. Researchers should always perform a thorough risk assessment before conducting any new experiment.

Protocol 1: Classical Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol uses traditional Brønsted acid catalysis and is a reliable method for gram-scale synthesis.

  • Materials: 2,5-Hexanedione (1.14 g, 10 mmol), Benzylamine (1.07 g, 10 mmol), Glacial Acetic Acid (20 mL).

  • Equipment: 50 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Combine 2,5-hexanedione, benzylamine, and glacial acetic acid in the round-bottom flask.

    • Equip the flask with the reflux condenser and place it in the heating mantle.

    • Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-substituted pyrrole.

Protocol 2: Green Mechanochemical Synthesis of N-Aryl Pyrroles

This solvent-free protocol is highly efficient and environmentally benign.[8]

  • Materials: 2,5-Hexanedione (308 mg, 2.7 mmol), Aniline derivative (e.g., 4-methoxyaniline, 332 mg, 2.7 mmol), Citric Acid (26 mg, 0.135 mmol, 5 mol%).

  • Equipment: Ball mill (e.g., planetary or shaker mill) with stainless steel grinding jars and balls.

  • Procedure:

    • Place the 2,5-hexanedione, aniline derivative, citric acid, and stainless steel balls into the grinding jar.

    • Secure the jar in the ball mill and operate at a moderate frequency (e.g., 20-30 Hz) for 15 minutes.

    • After milling, open the jar in a fume hood and add ethyl acetate to dissolve the product.

    • Filter the mixture to remove the citric acid and any insoluble material.

    • Wash the filtrate with a small amount of saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the N-aryl pyrrole, which is often of high purity without further chromatography.

Protocol 3: Aqueous Synthesis of N-Substituted Pyrroles

This protocol demonstrates the use of water as a reaction medium, facilitated by β-cyclodextrin.[9]

  • Materials: 1,4-Dicarbonyl compound (0.6 mmol), Primary amine (0.5 mmol), β-Cyclodextrin (57 mg, 0.05 mmol, 10 mol%), Deionized Water (3 mL).

  • Equipment: 10 mL vial with a screw cap, magnetic stirrer, heating plate.

  • Procedure:

    • In the vial, dissolve the 1,4-dicarbonyl compound and the amine in 3 mL of water.

    • Add the β-cyclodextrin to the solution.

    • Seal the vial and stir the mixture at 60 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).

    • Transfer to a separatory funnel and wash with brine. Separate the layers.

    • Re-extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography as needed.

General Workflow and Troubleshooting

The overall process for any Paal-Knorr synthesis follows a general pattern, which can be adapted based on the specific protocol chosen.

Paal_Knorr_Workflow start 1. Reagent Preparation (Diketone, Amine, Catalyst, Solvent) reaction 2. Reaction Setup (Heating/Milling/Stirring) start->reaction monitoring 3. Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup 4. Quenching & Extraction monitoring->workup Upon Completion purification 5. Drying & Concentration workup->purification analysis 6. Purification (Chromatography/Distillation) purification->analysis product 7. Characterization (NMR, MS) analysis->product

Caption: General experimental workflow for Paal-Knorr pyrrole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive amine (e.g., highly electron-deficient aniline). 2. Inactive catalyst or insufficient heating. 3. Decomposition of starting material.1. Increase reaction temperature, switch to a stronger acid catalyst (e.g., p-TsOH), or use microwave heating. 2. Check catalyst quality; increase catalyst loading or reaction time. 3. Use milder conditions (e.g., Lewis acid at room temp).
Furan Byproduct Formation Reaction conditions are too acidic (pH < 3), favoring direct cyclization of the diketone.Use a weaker acid (e.g., switch from H₂SO₄ to acetic acid), use a non-acidic catalyst, or perform the reaction under neutral/catalyst-free conditions.
Incomplete Reaction Reaction time is too short, or the temperature is too low.Increase reaction time and/or temperature. Monitor closely by TLC to determine the point of maximum conversion.
Complex Mixture of Products Side reactions due to overly harsh conditions or unstable substrates.Attempt the reaction under milder conditions (lower temperature, different catalyst). Ensure the purity of starting materials.

Conclusion

The Paal-Knorr reaction is a robust and highly adaptable tool for the synthesis of N-substituted pyrroles. While classical methods remain effective, modern advancements have addressed the historical limitations of harsh conditions and limited substrate scope.[1][5] By embracing greener catalysts, alternative energy sources like microwaves and mechanochemistry, and aqueous reaction media, chemists can now perform this transformation with greater efficiency, safety, and environmental responsibility. A thorough understanding of the reaction mechanism and the influence of each experimental parameter is paramount to harnessing the full potential of this venerable reaction in both academic research and industrial drug development.

References

  • Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 50-95.
  • Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
  • Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Do, J.-L., & Friščić, T. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • CHEMISTRY LECTURES BY DEEPIKA. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Available at: [Link]

  • Chemistry with Dr. R. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available at: [Link]

  • Tzankova, D. et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Reddy, K. S. et al. (2015). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. Available at: [Link]

  • ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate. Available at: [Link]

  • C.S.G., M. et al. (2012). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. Available at: [Link]

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Application Notes and Protocols for 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Substituted Pyrrole Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties, arising from the nitrogen lone pair's participation in the aromatic system, make it an electron-rich heterocycle amenable to a variety of chemical transformations.[3] The pyrrole nucleus is a privileged scaffold, capable of engaging in crucial hydrogen bonding and π-π stacking interactions within enzyme active sites and receptor pockets.[3] This versatility has led to the development of pyrrole-containing drugs across a wide range of therapeutic areas, including anticancer agents like Sunitinib, anti-inflammatory drugs such as Tolmetin, and cholesterol-lowering agents like Atorvastatin.[4]

Within this important class of heterocycles, 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile emerges as a particularly strategic building block for drug discovery. Its trifunctional nature—possessing a reactive aldehyde, a synthetically versatile nitrile, and a substituted pyrrole core—offers medicinal chemists a powerful platform for generating libraries of complex molecules with high potential for biological activity. The aldehyde group serves as a handle for key bond-forming reactions such as condensations and reductive aminations, while the nitrile group can be a precursor to other functionalities or act as a key interaction point with biological targets. This document provides detailed application notes and validated protocols for leveraging this building block in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Intermediates

The Knoevenagel condensation is a robust and reliable method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound.[5] When applied to this compound, this reaction provides a direct route to α,β-unsaturated vinyl pyrrole derivatives. These products are not only of interest in their own right but are also critical intermediates for the synthesis of more complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine scaffold found in many kinase inhibitors.[1]

Causality of Experimental Choices: The choice of a weak base like piperidine is crucial for catalyzing the reaction without promoting side reactions or decomposition of the starting material.[1] Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the precipitation of the product upon cooling, simplifying purification. The reflux temperature provides the necessary activation energy for the condensation while being mild enough to maintain the integrity of the pyrrole ring.

Experimental Protocol 1: Synthesis of 2-((1,5-Dimethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile

Objective: To synthesize a key vinyl pyrrole intermediate for subsequent cyclization reactions.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Add anhydrous ethanol to dissolve the solids (approx. 5-10 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution using a microliter syringe.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate product precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to yield the pure 2-((1,5-Dimethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile as a solid.

Self-Validation: The protocol is self-validating through the precipitation of the product from the reaction mixture, which indicates successful conversion. Purity can be confirmed by melting point analysis and TLC, comparing the product spot to the starting material spots.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 1. Combine Aldehyde & Malononitrile in Ethanol Catalyst 2. Add Piperidine (0.1 eq) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux TLC 4. Monitor by TLC Reflux->TLC Cool 5. Cool to RT, then Ice Bath TLC->Cool Filter 6. Filter Precipitate Cool->Filter Wash 7. Wash with Cold Ethanol Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product

Figure 1: Knoevenagel Condensation Workflow

Application Note 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, acting as a bioisostere of the purine ring in ATP.[6] This scaffold is present in several FDA-approved drugs that target kinases like EGFR, which are implicated in various cancers.[7][8] The vinyl pyrrole intermediate synthesized via the Knoevenagel condensation is an ideal precursor for constructing this fused heterocyclic system. A cyclocondensation reaction with guanidine efficiently builds the pyrimidine ring, yielding a highly functionalized pyrrolo[2,3-d]pyrimidine.

Causality of Experimental Choices: This two-step synthesis is highly efficient. The first step, the Knoevenagel condensation, creates the necessary α,β-unsaturated dinitrile system. The subsequent cyclocondensation with guanidine is a classic and effective method for pyrimidine ring formation.[9] Using a base like sodium ethoxide in ethanol provides the necessary basicity to deprotonate the guanidine, allowing it to act as a binucleophile, attacking the vinyl system and leading to cyclization and aromatization.

Experimental Protocol 2: Two-Step Synthesis of 4-Amino-5-(1,5-dimethyl-2-cyano-1H-pyrrol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Objective: To construct the pyrrolo[2,3-d]pyrimidine scaffold, a core structure for many kinase inhibitors.

Step A: Synthesis of the Vinyl Intermediate

  • Follow Experimental Protocol 1 to synthesize 2-((1,5-Dimethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile.

Step B: Cyclocondensation with Guanidine Materials:

  • 2-((1,5-Dimethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol.

  • Add guanidine hydrochloride (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the vinyl pyrrole intermediate from Step A (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure pyrrolo[2,3-d]pyrimidine.

Reaction_Scheme Pyrrole_Aldehyde 4-Formyl-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Condensation Protocol 1: Piperidine, EtOH, Reflux Malononitrile Malononitrile Guanidine Guanidine Cyclization Protocol 2: NaOEt, EtOH, Reflux Vinyl_Pyrrole Vinyl Pyrrole Intermediate Final_Product Pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Condensation->Vinyl_Pyrrole Cyclization->Final_Product

Figure 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffold

Application Note 3: Reductive Amination for Library Generation

Reductive amination is a powerful and versatile reaction for introducing diversity into a molecular scaffold. By reacting the aldehyde group of this compound with a wide variety of primary and secondary amines, a large library of substituted aminomethyl-pyrroles can be rapidly generated. This is a key strategy in lead optimization, allowing for the exploration of the structure-activity relationship (SAR) by systematically modifying peripheral substituents to improve potency, selectivity, and pharmacokinetic properties.

Causality of Experimental Choices: This one-pot, two-step protocol is highly efficient.[3] The first step involves the formation of an imine intermediate by condensation of the aldehyde and the amine. Methanol is a suitable solvent for this step. The subsequent reduction of the imine is achieved using a mild reducing agent like sodium borohydride (NaBH₄). NaBH₄ is chosen for its selectivity; it readily reduces the imine C=N bond while being unreactive towards the nitrile group under these conditions, ensuring the integrity of the core scaffold.

Experimental Protocol 3: One-Pot Reductive Amination

Objective: To synthesize a diverse library of N-substituted aminomethyl-pyrroles.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add the desired primary or secondary amine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly and portion-wise add sodium borohydride (1.5 eq) to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the disappearance of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted aminomethyl-pyrrole derivative.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Reactants 1. Dissolve Aldehyde & Amine in Methanol Stir_RT 2. Stir at RT (1-2 hours) Reactants->Stir_RT Cool_Add 3. Cool to 0°C, Add NaBH4 Stir_RT->Cool_Add Stir_Warm 4. Stir at RT (2-4 hours) Cool_Add->Stir_Warm Quench 5. Quench with H2O Stir_Warm->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify by Chromatography Extract->Purify Product Diverse Amine Products Purify->Product

Figure 3: Reductive Amination Workflow for Library Synthesis

Data Presentation: Potential Biological Activity

The synthetic routes described above provide access to compounds with high potential as kinase inhibitors. While specific biological data for compounds derived directly from this compound is proprietary or not widely published, the activity of structurally analogous pyrrolo[2,3-d]pyrimidines against key cancer-related kinases is well-documented.[1][10] The table below presents representative data for analogous compounds, illustrating the potential of this scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Cellular ActivityReference
Pyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)0.21Inhibits HCC827 cellsAdapted from[1]
Pyrrolo[2,3-d]pyrimidineEGFR (wild-type)22Lower potency vs. wtAdapted from[1]
Pyrrolo[2,3-d]pyrimidineLRRK2 (G2019S)2 - 3Cellular IC₅₀ 120-260 nMAdapted from[10]
Pyrrolo[2,3-d]pyrimidineCHK1< 10Potent inhibitionAdapted from[10]

This table is illustrative and presents data for analogous structures to demonstrate the potential of the chemical space accessible from the title building block.

References

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  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

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  • Re-Mi, O., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 63(7), 3569-3586. [Link]

  • Kaur, M., & Singh, M. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

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  • Cotterill, I. C., et al. (1998). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Tetrahedron Letters, 39(10), 1117-1120. [Link]

  • Rasina, D., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Sharma, P., & Kumar, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Results in Chemistry, 5, 100868. [Link]

  • Yan, G., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6680. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2][3] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile , a highly functionalized and reactive building block, for the synthesis of novel anticancer candidates. We will explore key synthetic transformations, provide robust, step-by-step protocols, and discuss the underlying chemical principles that guide these methodologies. The objective is to furnish a practical and scientifically rigorous framework for developing diverse libraries of pyrrole-based compounds for anticancer screening.

The Strategic Value of the Starting Material

The selection of a starting material is a critical decision in a synthetic campaign. This compound is an exceptional starting point due to the orthogonal reactivity of its key functional groups:

  • The Pyrrole Core: A five-membered aromatic heterocycle, the pyrrole ring is a common motif in anticancer agents known to target key cellular pathways, including microtubule dynamics and protein kinases like EGFR and VEGFR.[3][4][5] The N-methyl and C5-methyl substitutions on this starting material enhance its lipophilicity and metabolic stability.

  • The Formyl Group (Aldehyde): Positioned at C4, this group is a versatile handle for a wide array of classical organic reactions. It is an electrophilic center, primed for nucleophilic attack, making it ideal for chain extension and the introduction of diverse pharmacophores.

  • The Carbonitrile Group (Nitrile): Located at C2, the nitrile group is a powerful electron-withdrawing group that modulates the reactivity of the pyrrole ring. It can also serve as a precursor for other functional groups (e.g., amines, carboxylic acids) or participate directly in cyclization reactions to form fused heterocyclic systems.

The strategic arrangement of these groups allows for the controlled and sequential elaboration of the molecule, enabling the synthesis of complex and diverse chemical entities with high potential for biological activity.[6]

G cluster_groups Key Reactive Sites Start This compound Formyl C4-Formyl Group (Electrophilic Handle) Start->Formyl Knoevenagel Reductive Amination Nitrile C2-Nitrile Group (Cyclization Precursor) Start->Nitrile Cyclocondensation Core Pyrrole Core (Privileged Scaffold) Start->Core Further Substitution (if activated) G cluster_workflow General Drug Discovery Workflow Synthesis Synthesis of Pyrrole Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (IC50) [MCF-7, HepG2, LoVo] Purification->Screening Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Kinase Assay) Hit_ID->MoA Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt

Sources

Application Notes and Protocols for 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic and polymer chemistry. Due to the limited specific literature on 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, these represent scientifically grounded, potential applications derived from the known reactivity of its constituent functional groups. Researchers should consider these as starting points for their own investigations.

Introduction: Unveiling the Potential of a Multifunctional Pyrrole Derivative

This compound is a heterocyclic compound featuring a pyrrole core, a reactive aldehyde (formyl) group, a nitrile group, and N-methylation. This unique combination of functionalities makes it a promising candidate for a variety of applications in materials science and polymer chemistry. The pyrrole ring itself is the foundational unit of conductive polymers, while the formyl and nitrile groups offer versatile handles for polymerization, crosslinking, and post-synthesis modification. This guide explores the prospective applications of this molecule, providing detailed protocols and the scientific rationale behind them.

The inherent properties of the pyrrole ring suggest its use in electroactive materials.[1] The N-methyl group enhances solubility and processability of the corresponding polymer. The electron-withdrawing nature of the formyl and nitrile groups can modulate the electronic properties of the pyrrole monomer and the resulting polymer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 565191-91-5[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like acetonitrile, chloroform, and THFInferred

Application Area 1: Monomer for the Synthesis of Functional Conductive Polymers

The primary application of pyrrole derivatives in materials science is in the synthesis of conductive polymers.[3] this compound can be polymerized through its pyrrole ring, yielding a polypyrrole backbone with pendant formyl and nitrile groups. These functional groups can then be used to tune the polymer's properties or for subsequent reactions.

Protocol 1: Electrochemical Polymerization to Form a Functionalized Polypyrrole Film

Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent conductive polymer films on an electrode surface.[4][5] The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters.[6]

Rationale: This protocol utilizes the oxidative electropolymerization of the pyrrole monomer. Applying a positive potential to the working electrode will oxidize the monomer, creating radical cations that couple to form the polymer chain. The N-methyl group prevents polymerization at the nitrogen atom, ensuring chain growth occurs through the carbon atoms of the pyrrole ring.

Experimental Workflow:

prep Prepare Electrolyte Solution setup Set Up Three-Electrode Cell prep->setup pre_treat Pre-treat Working Electrode setup->pre_treat polymerize Cyclic Voltammetry Polymerization pre_treat->polymerize wash Wash and Dry Film polymerize->wash characterize Characterize the Film wash->characterize

Caption: Workflow for Electrochemical Polymerization.

Materials:

  • This compound (0.1 M)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) (0.1 M) as the supporting electrolyte

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Dissolve this compound and TBAP in anhydrous acetonitrile to the desired concentrations in a glovebox or under an inert atmosphere to exclude moisture and oxygen.

  • Electrode Pre-treatment: Clean the working electrode by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared electrolyte solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Polymerization: Perform electropolymerization using cyclic voltammetry. Scan the potential from 0 V to an appropriate oxidation potential (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The formation of the polymer film will be indicated by the appearance of new redox peaks in the cyclic voltammogram and a visible coating on the working electrode.

  • Washing and Drying: After polymerization, gently wash the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

  • Characterization: Characterize the polymer film using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the formyl and nitrile groups, scanning electron microscopy (SEM) to study the morphology, and four-point probe measurements to determine the conductivity.

Application Area 2: Crosslinking Agent for Advanced Polymer Networks

The bifunctional nature of the formyl group allows it to react with various nucleophiles, making this compound a potential crosslinking agent for polymers containing amine, hydroxyl, or other reactive groups.[7] Crosslinking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of polymers.

Protocol 2: Thermal Crosslinking of a Poly(vinyl alcohol) (PVA) Film

This protocol describes the use of this compound to crosslink a hydrophilic polymer, poly(vinyl alcohol), through the formation of acetal bridges.

Rationale: The aldehyde group of the pyrrole derivative can react with the hydroxyl groups of PVA in the presence of an acid catalyst to form stable acetal linkages, creating a crosslinked network. This process is typically thermally activated.

Proposed Crosslinking Reaction:

PVA1 PVA-OH Crosslinked PVA-O-CH(Pyrrole)-O-PVA PVA1->Crosslinked PVA2 PVA-OH PVA2->Crosslinked Pyrrole Pyrrole-CHO Pyrrole->Crosslinked

Caption: Acetal formation for PVA crosslinking.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (catalytic amount)

  • Petri dish

Procedure:

  • PVA Solution Preparation: Prepare a 5% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90 °C with stirring until a clear solution is obtained.

  • Crosslinker Solution Preparation: Dissolve a stoichiometric amount of this compound (e.g., 1-5 mol% relative to the PVA monomer units) in a minimal amount of DMSO.

  • Mixing: Add the crosslinker solution to the PVA solution with vigorous stirring. Add a drop of concentrated hydrochloric acid as a catalyst.

  • Film Casting: Pour the mixture into a petri dish and allow the solvent to evaporate in a fume hood at room temperature for 24 hours to form a film.

  • Thermal Curing: Place the cast film in a vacuum oven and heat at a specific temperature (e.g., 120 °C) for a defined period (e.g., 2 hours) to induce crosslinking.

  • Characterization: The degree of crosslinking can be assessed by swelling tests in water. The mechanical properties of the crosslinked film can be evaluated using tensile testing. FTIR spectroscopy can be used to monitor the reaction by observing changes in the hydroxyl and carbonyl stretching bands.

Application Area 3: Precursor for Novel Dyes and Functional Materials

The conjugated pyrrole system, combined with electron-withdrawing formyl and nitrile groups, forms a "push-pull" electronic structure, which is a common motif in organic dyes. This molecule can serve as a building block for synthesizing more complex chromophores for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or as fluorescent probes.

Protocol 3: Knoevenagel Condensation for the Synthesis of a Merocyanine-type Dye

This protocol outlines a Knoevenagel condensation reaction, a classic method for C-C bond formation, to extend the conjugation of the pyrrole core.

Rationale: The formyl group of this compound can undergo a condensation reaction with an active methylene compound, such as malononitrile, in the presence of a base catalyst. This reaction extends the π-conjugated system, leading to a significant red-shift in the absorption spectrum, which is characteristic of dye molecules.

Knoevenagel Condensation Reaction:

PyrroleCHO Pyrrole-CHO Dye Pyrrole-CH=C(CN)₂ PyrroleCHO->Dye Malononitrile CH₂(CN)₂ Malononitrile->Dye

Caption: Synthesis of a merocyanine dye.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Reflux apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of this compound and malononitrile in ethanol.

  • Catalyst Addition: Add a few drops of piperidine as a base catalyst to the solution.

  • Reaction: Heat the mixture to reflux for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Characterization: Characterize the resulting dye using UV-Vis spectroscopy to determine its absorption and emission properties. NMR and mass spectrometry can be used to confirm the chemical structure.

Conclusion and Future Outlook

This compound stands as a versatile building block with significant, albeit largely unexplored, potential in materials science and polymer chemistry. The protocols outlined in this guide provide a strategic framework for harnessing its unique functionalities. Future research could delve into copolymerizing this monomer with other heterocyclic compounds to fine-tune the properties of conductive polymers. Furthermore, the exploration of its derivatives as components in supramolecular assemblies and metal-organic frameworks could open up new avenues in sensing and catalysis. The scientific community is encouraged to build upon these foundational concepts to unlock the full potential of this promising molecule.

References

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Sources

Analytical methods for the characterization of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of This compound (CAS: 565191-91-5). As a substituted pyrrole, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and materials science, making its unambiguous identification and purity assessment critical for research and development.[1] This guide outlines integrated protocols for chromatography and spectroscopy, designed for researchers, quality control analysts, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights for robust and reliable characterization.

Compound Profile
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 565191-91-5[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Structure

Introduction: The Imperative for Rigorous Characterization

Substituted pyrroles are foundational building blocks in the synthesis of complex molecules, including pharmaceuticals with potential anti-cancer and anti-inflammatory properties.[1][4] The specific arrangement of functional groups—in this case, a formyl, a nitrile, and two methyl groups on the pyrrole core—dictates the molecule's reactivity, biological activity, and physical properties. Therefore, a multi-technique analytical approach is not merely procedural but essential for validating molecular identity, ensuring purity, and enabling reproducible scientific outcomes.

This guide details a logical workflow, beginning with chromatographic separation for purity assessment, followed by a suite of spectroscopic techniques (NMR, MS, and FTIR) for unequivocal structural elucidation.

Chromatographic Analysis: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. Its high resolving power allows for the separation of the target molecule from starting materials, by-products, and other impurities. A reverse-phase method is most suitable for this compound due to its moderate polarity.

Causality of Method Design
  • Reverse-Phase Column (C18): The nonpolar stationary phase of a C18 column effectively retains the moderately polar pyrrole derivative, allowing for separation based on subtle differences in hydrophobicity among the analyte and potential impurities.

  • Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water provides a robust elution profile. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. The gradient ensures that both more polar and less polar impurities are effectively eluted and resolved.[5]

  • UV Detection: The conjugated system of the pyrrole ring, extended by the formyl and nitrile groups, provides strong chromophores, making UV detection highly sensitive. A wavelength of approximately 254 nm is a common starting point for aromatic and conjugated systems.

Protocol 2.1: Reverse-Phase HPLC for Purity Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

Data Interpretation

A pure sample will exhibit a single major peak. The area percentage of this peak, as determined by the detector, corresponds to the purity of the compound. Any other peaks represent impurities. The retention time is a characteristic property under these specific conditions.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Acetonitrile Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Inject Inject Sample Vial->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity (%) Integrate->Report Final Final Report->Final Final Purity Report

Caption: HPLC workflow from sample preparation to final purity report.

Spectroscopic Analysis: Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is employed to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic arrangement of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).

The following tables predict the chemical shifts based on the electronic environment of each nucleus. The formyl and nitrile groups are electron-withdrawing, which will deshield adjacent nuclei (shift them downfield).

Table 1: Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-CHO (Formyl H)9.8 - 10.0Singlet (s)1HHighly deshielded aldehyde proton.[6]
H-3 (Pyrrole H)7.0 - 7.2Singlet (s)1HOlefinic proton on the electron-rich pyrrole ring.
N-CH₃3.8 - 4.0Singlet (s)3HMethyl group attached to the pyrrole nitrogen.
C₅-CH₃2.4 - 2.6Singlet (s)3HMethyl group attached to the pyrrole ring at C5.[6]

Table 2: Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

AssignmentPredicted Shift (δ, ppm)Rationale
C=O (Formyl)185 - 190Characteristic chemical shift for an aldehyde carbonyl carbon.
C-5 (Pyrrole)145 - 150Substituted pyrrole carbon adjacent to nitrogen.
C-4 (Pyrrole)130 - 135Pyrrole carbon attached to the formyl group.
C-3 (Pyrrole)120 - 125Pyrrole carbon bearing a proton.
C≡N (Nitrile)115 - 120Characteristic shift for a nitrile carbon.
C-2 (Pyrrole)105 - 110Pyrrole carbon attached to the nitrile group.
N-CH₃33 - 36Methyl carbon attached to nitrogen.
C₅-CH₃13 - 16Methyl carbon attached to an sp² carbon of the ring.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Method: Infuse the sample directly or via an LC inlet. Acquire data in positive ion mode.

  • Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. If using tandem MS (MS/MS), fragment the parent ion to observe characteristic losses.

  • Theoretical Exact Mass: 148.0637 g/mol

  • Expected [M+H]⁺ Ion: m/z 149.0710

Table 3: Plausible MS Fragmentation

Ionm/z (approx.)Possible Neutral LossRationale
[M+H]⁺149-Protonated molecular ion.
[M+H - CO]⁺121COLoss of the formyl group's carbonyl.
[M+H - HCN]⁺122HCNLoss of hydrogen cyanide from the nitrile group and ring.

Studies on similar pyrrole-carbonitrile compounds show that fragmentation often involves the nitrile and other functional groups, providing a fingerprint for the molecule's structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

The presence of the nitrile and formyl groups will give rise to very strong, characteristic absorption bands that are easy to identify.

Table 4: Characteristic FTIR Peaks

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C-H (Formyl)~2850 and ~2750MediumCharacteristic C-H stretch of an aldehyde.
C≡N (Nitrile)2220 - 2240Strong, SharpA highly characteristic and clean peak for the nitrile group.[6]
C=O (Carbonyl)1680 - 1700Strong, SharpCarbonyl stretch of the formyl group, conjugated with the pyrrole ring.[6]
C=C (Pyrrole Ring)1550 - 1600Medium-StrongAromatic ring stretching vibrations.[8]
C-N (Pyrrole Ring)1300 - 1350MediumStretching vibration within the pyrrole ring.[8]

Integrated Analytical Strategy

No single technique provides a complete picture. A robust characterization relies on the synergistic use of multiple analytical methods. The workflow below illustrates how data from each technique is integrated to build a complete profile of the compound.

Overall Characterization Workflow

cluster_spec Spectroscopic Confirmation start Synthesized Compound hplc HPLC Analysis start->hplc purity_check Purity > 95%? hplc->purity_check ms Mass Spectrometry (Confirms MW) purity_check->ms Yes repurify Repurify Sample purity_check->repurify No ftir FTIR Spectroscopy (Confirms Functional Groups) ms->ftir nmr NMR (¹H & ¹³C) (Confirms Structure & Connectivity) ftir->nmr conclusion Structure Verified Purity Confirmed nmr->conclusion repurify->hplc

Caption: Integrated workflow for the complete characterization of the target compound.

By combining the purity data from HPLC with the structural data from MS, FTIR, and NMR, a scientist can be fully confident in the identity, purity, and structure of This compound , ensuring the integrity of subsequent research.

References

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  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. [Link]

  • National Institutes of Health. (n.d.). 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. [Link]

  • Angene. (n.d.). 1H-Pyrrole-2-carbonitrile,4-formyl-1,5-dimethyl-. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. [Link]

  • SIELC. (n.d.). Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Wiley SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. [Link]

  • Buchler GmbH. (n.d.). 1H-pyrrole-2-carbonitrile, (8α,9S)-6′-Methoxycinchonan-9-amine, Quinine Derivative. [Link]

  • Chemspace. (n.d.). 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. [Link]

  • PubMed. (2014). Dimethyl 5-acetyl-1-hy-droxy-4-methyl-1H-pyrrole-2,3-di-carboxyl-ate, an oxidation-resistant.... [Link]

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Application Notes and Protocols for the Functionalization of Pyrrole-2-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Heterocyclic Scaffold

Pyrrole-2-carboxaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the synthesis of a multitude of complex organic molecules. Its derivatives are found in a wide array of natural products, exhibiting diverse physiological activities.[1][2] The inherent reactivity of the formyl group, coupled with the electronic properties of the pyrrole ring, makes it a privileged starting material in medicinal chemistry, drug development, and materials science.[1] This document provides a comprehensive guide to the key chemical transformations of the formyl group on the pyrrole ring, offering detailed protocols and insights into the underlying principles that govern these reactions.

The strategic functionalization of pyrrole-2-carboxaldehyde opens pathways to a rich diversity of molecular architectures. From the synthesis of porphyrins and related macrocycles to the introduction of novel side chains for structure-activity relationship (SAR) studies, the reactions detailed herein are fundamental tools for the modern research scientist.

Core Functionalization Pathways: A Strategic Overview

The formyl group of pyrrole-2-carboxaldehyde is a versatile handle for a variety of chemical transformations. The principal reaction pathways include oxidation, reduction, carbon-carbon bond formation through olefination and condensation reactions, and the formation of carbon-nitrogen bonds via reductive amination. Furthermore, the aldehyde can participate in acid-catalyzed condensation reactions with pyrrole itself to generate dipyrromethanes, which are crucial precursors to porphyrins.

G cluster_reactions Functionalization Reactions cluster_products Product Classes Pyrrole_CHO Pyrrole-2-carboxaldehyde Oxidation Oxidation Pyrrole_CHO->Oxidation Reduction Reduction Pyrrole_CHO->Reduction Knoevenagel Knoevenagel Condensation Pyrrole_CHO->Knoevenagel Wittig Wittig Olefination Pyrrole_CHO->Wittig Reductive_Amination Reductive Amination Pyrrole_CHO->Reductive_Amination Dipyrromethane_Synth Dipyrromethane Synthesis Pyrrole_CHO->Dipyrromethane_Synth Grignard Grignard Addition Pyrrole_CHO->Grignard Carboxylic_Acid Pyrrole-2-carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Pyrrole-2-methanol Reduction->Alcohol Alkene_CN α,β-Unsaturated Nitrile/Ester Knoevenagel->Alkene_CN Alkene Substituted Alkene Wittig->Alkene Amine Aminomethylpyrrole Reductive_Amination->Amine Dipyrromethane Dipyrromethane Dipyrromethane_Synth->Dipyrromethane Secondary_Alcohol Secondary Alcohol Grignard->Secondary_Alcohol

Caption: Key functionalization pathways for pyrrole-2-carboxaldehyde.

Oxidation to Pyrrole-2-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide coupling and other reactions. While various oxidizing agents can be employed, the Pinnick oxidation, using sodium chlorite buffered with a phosphate, is a mild and efficient method that is well-suited for electron-rich heterocyclic aldehydes, minimizing the risk of ring oxidation.

Protocol: Pinnick Oxidation of Pyrrole-2-carboxaldehyde

Materials:

  • Pyrrole-2-carboxaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in tert-butanol (10 volumes).

  • Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq in 5 volumes of water).

  • To the stirred solution, add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in deionized water (5 volumes).

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole-2-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Reduction to Pyrrole-2-methanol

The reduction of the formyl group to a primary alcohol is a common transformation that introduces a versatile hydroxyl group for further functionalization, such as ether or ester formation, or as a directing group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose, compatible with the pyrrole ring.[3]

Protocol: Sodium Borohydride Reduction of Pyrrole-2-carboxaldehyde

Materials:

  • Pyrrole-2-carboxaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1M HCl.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude pyrrole-2-methanol.

  • Purification can be achieved by silica gel chromatography.

Carbon-Carbon Bond Formation: Olefination and Condensation

a) Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide, generated from a phosphonium salt. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.

Protocol: Wittig Olefination of Pyrrole-2-carboxaldehyde

Materials:

  • Pyrrole-2-carboxaldehyde

  • A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride for one-carbon homologation)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Diethyl ether

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).

  • Cool the ylide solution to 0 °C and add a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography to isolate the desired alkene.

b) Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product.[5] This reaction is highly valuable for the synthesis of electron-deficient alkenes.

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Pyrrole-2-carboxaldehyde

  • Malononitrile

  • A weak base (e.g., piperidine, triethylamine)

  • Ethanol or isopropanol

  • Deionized water

Procedure:

  • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol (10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Reactant 1Reactant 2BaseSolventProductTypical Yield
Pyrrole-2-CHOMalononitrilePiperidineEthanol2-(1H-pyrrol-2-ylmethylene)malononitrile>90%
Pyrrole-2-CHOEthyl CyanoacetatePiperidineEthanolEthyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate80-90%
Pyrrole-2-CHODiethyl MalonatePiperidineTolueneDiethyl 2-(1H-pyrrol-2-ylmethylene)malonate70-85%
Table 1: Representative Knoevenagel Condensation Reactions of Pyrrole-2-carboxaldehyde.

Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. It proceeds through the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reducing agent for this transformation.

Protocol: Reductive Amination with a Primary Amine

Materials:

  • Pyrrole-2-carboxaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude secondary amine can be purified by column chromatography.

G Pyrrole_CHO Pyrrole-2-carboxaldehyde Imine Imine Intermediate Pyrrole_CHO->Imine + Amine - H2O Amine R-NH2 Amine->Imine Product Secondary Amine Product Imine->Product Reduction STAB NaBH(OAc)3 STAB->Product

Caption: Workflow for the reductive amination of pyrrole-2-carboxaldehyde.

Synthesis of Dipyrromethanes: Building Blocks for Porphyrins

Dipyrromethanes are essential precursors for the synthesis of porphyrins and other polypyrrolic macrocycles. They are typically synthesized via the acid-catalyzed condensation of a pyrrole with an aldehyde. In this context, pyrrole-2-carboxaldehyde can react with another molecule of pyrrole to form a dipyrromethane. A large excess of pyrrole is often used to minimize the formation of higher oligomers.[6][7][8][9]

Protocol: Acid-Catalyzed Synthesis of a Dipyrromethane

Materials:

  • Pyrrole-2-carboxaldehyde

  • Pyrrole (freshly distilled)

  • An acid catalyst (e.g., trifluoroacetic acid (TFA), indium(III) chloride (InCl₃))

  • Dichloromethane (DCM)

  • A quenching base (e.g., triethylamine (TEA), solid NaOH)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a large excess of freshly distilled pyrrole (acting as both reactant and solvent, e.g., 50-100 equivalents).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the acid catalyst (e.g., TFA, 0.1 eq) dropwise to the stirred solution at room temperature.[6]

  • Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Quench the reaction by adding a base (e.g., a few drops of triethylamine or solid NaOH pellets).[8]

  • Remove the excess pyrrole under reduced pressure.

  • Dissolve the resulting crude oil in a minimal amount of DCM and purify by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Acid CatalystPyrrole:Aldehyde RatioTypical YieldReference
Trifluoroacetic Acid (TFA)100:1~85%[6]
Indium(III) Chloride (InCl₃)100:1>90%[8]
Table 2: Comparison of Acid Catalysts for Dipyrromethane Synthesis.

Organometallic Addition: Grignard Reactions

The addition of organometallic reagents, such as Grignard reagents, to the formyl group provides a straightforward route to secondary alcohols, introducing a new carbon-carbon bond.[10] The reaction must be carried out under strictly anhydrous conditions, and the acidic N-H proton of the pyrrole ring will be deprotonated by the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required.

Protocol: Grignard Addition to Pyrrole-2-carboxaldehyde

Materials:

  • Pyrrole-2-carboxaldehyde

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (2.2 eq) dropwise via syringe. The first equivalent deprotonates the pyrrole nitrogen, and the second adds to the carbonyl.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude secondary alcohol by column chromatography.

Conclusion

The formyl group of pyrrole-2-carboxaldehyde is a gateway to a vast chemical space. The protocols outlined in this application note provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. By understanding the principles behind these transformations and carefully controlling the reaction conditions, scientists can effectively manipulate the pyrrole scaffold to synthesize novel compounds for a wide range of applications in drug discovery and materials science.

References

  • A. B. Smith, III, et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2587. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Syntheses. (2003). 5-Phenyldipyrromethane. Org. Synth., 80, 161. [Link]

  • Laha, J. K., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4309. [Link]

  • Lindsey, J. S., et al. (2005). Scalable synthesis of dipyrromethanes.
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ResearchGate. (2015). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. [Link]

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2587. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Org. Synth. 1955, 35, 92. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • ResearchGate. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Google Patents. (2015). Process of preparing Grignard reagent.
  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Vol. 91, No. 3. [Link]

  • ResearchGate. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements Wittig Reactions of Trialkylphosphine-derived Ylides: New Directions and Applications in Organic Synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

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Application Notes & Protocols: Leveraging 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile as a versatile building block for the development of novel pesticides. This document outlines the synthetic rationale, potential applications, and detailed protocols for bioactivity screening.

Introduction: The Pyrrole Scaffold in Agrochemicals

The pyrrole ring is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] In the agrochemical sector, pyrrole derivatives have been successfully commercialized as fungicides (e.g., fludioxonil, fenpiclonil), insecticides (e.g., chlorfenapyr), and herbicides.[1] The electronic properties and substitution patterns of the pyrrole ring can be fine-tuned to modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds.

This compound is a polysubstituted pyrrole that presents multiple reactive sites for chemical diversification, making it an attractive starting point for the synthesis of novel agrochemical candidates.[3][4] The presence of the formyl and nitrile groups allows for a variety of chemical transformations to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Chemical Profile of this compound

Understanding the chemical characteristics of this starting material is fundamental to its effective use in a research and development pipeline.

PropertyValueSource
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
IUPAC Name This compound[5]
CAS Number 524035-96-9[5]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The formylation of pyrroles is efficiently achieved through the Vilsmeier-Haack reaction, a powerful tool in organic synthesis for introducing a formyl group to electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][9] The regioselectivity of the formylation on the pyrrole ring is influenced by both steric and electronic factors of the substituents already present.[10]

Workflow for the Synthesis of this compound

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyrrole 1,5-dimethyl-1H-pyrrole- 2-carbonitrile Pyrrole->Intermediate + Vilsmeier Reagent Product 4-Formyl-1,5-dimethyl-1H- pyrrole-2-carbonitrile Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation workflow for the synthesis of the target compound.

Application in Agrochemical Discovery: A Gateway to Novel Active Ingredients

This compound serves as a versatile scaffold for generating a diverse library of compounds for high-throughput screening. The formyl and nitrile moieties are key functional handles for derivatization.

Derivatization Strategies
  • Reductive Amination of the Formyl Group: The aldehyde can be converted to a variety of primary, secondary, and tertiary amines, introducing new pharmacophores and modifying the polarity and bioavailability of the molecule.

  • Oxidation to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can extend the carbon chain and introduce double bonds, allowing for the synthesis of analogs with different spatial arrangements.

  • Condensation Reactions: The formyl group can react with active methylene compounds or amines to form a wide range of heterocyclic systems, such as pyrimidines or Schiff bases.

  • Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further points for diversification.

Logical Flow for Derivative Synthesis and Screening

discovery_workflow cluster_assays Bioactivity Assays Start 4-Formyl-1,5-dimethyl-1H- pyrrole-2-carbonitrile Derivatization Chemical Derivatization (e.g., Reductive Amination, Oxidation) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Fungicidal Fungicidal Assay Screening->Fungicidal Insecticidal Insecticidal Assay Screening->Insecticidal Herbicidal Herbicidal Assay Screening->Herbicidal SAR Structure-Activity Relationship (SAR) Analysis Fungicidal->SAR Insecticidal->SAR Herbicidal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Agrochemical Candidate Lead_Opt->Candidate

Caption: A logical workflow for agrochemical discovery starting from the title compound.

Protocols for Agrochemical Screening

The following are generalized protocols for the initial screening of this compound and its derivatives for potential agrochemical activities.

Protocol for In Vitro Fungicidal Activity Screening

This protocol is designed to assess the efficacy of test compounds in inhibiting the growth of common plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against selected fungal pathogens.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Fungal cultures (e.g., Botrytis cinerea, Aspergillus niger).[11][12]

  • Potato Dextrose Agar (PDA) or a suitable growth medium.[13]

  • Sterile petri dishes or microtiter plates.

  • Spectrophotometer (for microtiter plate-based assays).

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strains on PDA plates until sufficient sporulation is observed. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Preparation of Test Plates:

    • For agar dilution method: Add appropriate volumes of the stock solutions of the test compounds to molten PDA to achieve the desired final concentrations. Pour the amended agar into sterile petri dishes.

    • For microbroth dilution method: Add the test compounds to a liquid growth medium in 96-well microtiter plates.

  • Inoculation:

    • Agar dilution: Place a small agar plug of the actively growing fungus or a drop of the spore suspension onto the center of the solidified agar plates.

    • Microbroth dilution: Add the fungal spore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for a period of 3-7 days, or until sufficient growth is observed in the control plates (containing only the solvent).

  • Data Collection and Analysis:

    • Agar dilution: Measure the diameter of the fungal colony.

    • Microbroth dilution: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Insecticidal Activity Screening

This protocol outlines a method for evaluating the toxicity of test compounds against a model insect pest.

Objective: To determine the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) of test compounds against a target insect species.

Materials:

  • Test compounds.

  • Target insect species (e.g., cotton leafworm, Spodoptera littoralis).[14][15]

  • Artificial diet or host plant leaves.

  • Acetone or other suitable solvent.

  • Micro-applicator (for topical application).

  • Ventilated containers for housing insects.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Application Method (choose one):

    • Diet Incorporation: Incorporate the test compounds into the insect's artificial diet at various concentrations.

    • Leaf Dip Assay: Dip host plant leaves into the test solutions and allow the solvent to evaporate.

    • Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of individual insects using a micro-applicator.

  • Insect Exposure: Place a known number of insects (e.g., 10-20 larvae) into each container with the treated diet or leaves. For topical application, place the treated insects in containers with an untreated food source.

  • Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 48-72 hours).

  • Mortality Assessment: Record the number of dead insects at predetermined time points. Insects that are moribund or unable to move in a coordinated manner are considered dead.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the control group (e.g., using Abbott's formula). Determine the LC₅₀ or LD₅₀ values using probit analysis or other appropriate statistical methods.

Protocol for Herbicidal Activity Screening

This protocol is for assessing the phytotoxicity of test compounds on model plant species.

Objective: To evaluate the pre- and post-emergence herbicidal activity of test compounds.

Materials:

  • Test compounds.

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis).[16]

  • Pots or trays with a suitable soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Spraying equipment.

Procedure:

  • Pre-emergence Application:

    • Sow seeds of the test plant species in pots.

    • Apply the test compounds, formulated as a spray, to the soil surface.

    • Water the pots and place them in a growth chamber.

  • Post-emergence Application:

    • Sow seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compounds as a foliar spray to the plants.

    • Return the plants to the growth chamber.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. Rate the herbicidal effect on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).

  • Data Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) for promising compounds.

Data Interpretation and Lead Optimization

The data from these initial screens will guide the subsequent steps in the discovery pipeline.

Assay TypeKey MetricInterpretationNext Steps
Fungicidal EC₅₀Lower values indicate higher potency.SAR analysis, in vivo testing on infected plants.
Insecticidal LC₅₀ / LD₅₀Lower values indicate higher toxicity to the target pest.Selectivity testing (non-target organisms), mode of action studies.
Herbicidal % Inhibition / GR₅₀Higher inhibition at lower application rates is desirable.Crop safety evaluation, spectrum of weed control.

Compounds exhibiting promising activity in any of these primary screens should be prioritized for further investigation. The SAR data obtained from testing a library of derivatives will be crucial for designing the next generation of compounds with improved potency, selectivity, and safety profiles.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility stems from the presence of multiple reactive functional groups that allow for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for screening these compounds and identifying promising new leads for the development of next-generation crop protection solutions.

References

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]

  • Drar, A. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0273572A2 - Pyrrole derivatives and their use in agriculture.
  • PubChem. (n.d.). 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Formyl-1H-pyrrole-2-carbonitrile, 1 gram, Reagent Grade. Retrieved from [Link]

  • NIH. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]?

  • ResearchGate. (n.d.). Efficacy of 2-(3,4-Dimethyl-2,5-Dihydro-1H-Pyrrole-2-yl)-1-Methylethyl Pentanoate in a Murine Model of Invasive Aspergillosis. Retrieved from [Link]

  • ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ScienceOpen. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]

  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-aryl-pyrrole Derivatives Containing Ester Groups. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the N-Methylation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Methylpyrrole Moiety

The N-methylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science. Its presence is critical in a multitude of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and zomepirac, and the blockbuster cholesterol-lowering drug, atorvastatin.[1] The methylation of the pyrrolic nitrogen is a fundamental synthetic transformation that significantly impacts the parent molecule's pharmacological profile. This modification can alter lipophilicity, metabolic stability, and the molecule's ability to engage in hydrogen bonding, thereby fine-tuning its interaction with biological targets.[2][3]

This guide provides a comprehensive overview of the experimental procedures for the N-methylation of pyrrole derivatives, grounded in chemical principles. We will explore the causality behind reagent selection and reaction conditions, present detailed, field-proven protocols, and offer insights into ensuring reproducible, high-yield outcomes for researchers in drug discovery and chemical development.

Pillar 1: The Underlying Chemical Principles

The successful N-methylation of pyrrole hinges on understanding the reactivity of the pyrrolic N-H bond. The proton on the nitrogen is moderately acidic, with a pKa of approximately 17.5 in DMSO.[4] This acidity, while not high, is sufficient for deprotonation by a suitably strong base.

Once deprotonated, the resulting pyrrolide anion is a potent nucleophile.[4] The methylation reaction then proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the anionic nitrogen attacks the electrophilic methyl group of the methylating agent.

The choice of base is therefore critical. It must be strong enough to quantitatively deprotonate the pyrrole N-H without promoting undesirable side reactions. The general mechanism is illustrated below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrrole Pyrrole Derivative (R-H) Anion Pyrrolide Anion (R⁻) Pyrrole->Anion Deprotonation Base Strong Base (B:) Base->Anion Anion2 Pyrrolide Anion (R⁻) Acid Conjugate Acid (B-H⁺) Product N-Methylated Pyrrole (R-CH₃) Anion2->Product SN2 Attack MethylatingAgent Methylating Agent (CH₃-X) MethylatingAgent->Product LeavingGroup Leaving Group (X⁻)

Caption: General mechanism for base-mediated N-methylation of pyrroles.

Pillar 2: Strategic Approaches & Methodologies

Several reliable methods exist for the N-methylation of pyrroles. The optimal choice depends on the substrate's sensitivity, available reagents, and desired scale.

Strategy 1: Classical Deprotonation with Strong Bases

This is the most traditional and robust method. It involves the use of a strong, non-nucleophilic base to generate the pyrrolide anion, followed by the addition of a methylating agent.

  • Bases: The most common bases are alkali metal hydrides (e.g., sodium hydride, potassium hydride) and strong alkoxides (e.g., potassium tert-butoxide).[4][5] Sodium hydroxide or potassium hydroxide can also be effective, particularly in polar aprotic solvents like DMSO.[5][6]

  • Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly effective electrophiles for this transformation.[5] However, they are toxic and require careful handling.[5][7] Dimethyl carbonate (DMC) is a greener, less toxic alternative, though it often requires higher temperatures or catalysts.[8][9]

  • Solvents: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal.[5] They effectively solvate the metal cation of the base without interfering with the nucleophilic pyrrolide anion.

Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and often milder alternative, avoiding the need for strong, moisture-sensitive bases like NaH. In this system, the reaction occurs between reactants in different phases (e.g., a solid inorganic base and an organic solution of the pyrrole).

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate anion from the solid/aqueous phase into the organic phase. This anion then deprotonates the pyrrole, and the resulting pyrrolide reacts with the methylating agent.

  • Advantages: This method often uses inexpensive bases like solid NaOH or K₂CO₃, requires less stringent anhydrous conditions, and simplifies the workup procedure.[5][10]

Data Presentation: Comparison of N-Methylation Methods

MethodTypical Base(s)Methylating AgentSolvent(s)Temp. (°C)Typical YieldKey Advantages & Considerations
Strong Base NaH, KH, KOtBuMethyl IodideTHF, DMF0 to 25>90%Highly efficient and general. Requires strict anhydrous conditions. NaH is a flammable solid.
Strong Base NaOH, KOHMethyl IodideDMSO20 - 25~93%[6]Avoids pyrophoric hydrides. DMSO can complicate product isolation.
Phase-Transfer Catalysis K₂CO₃, NaOHMethyl IodideAcetone, CH₂Cl₂RefluxGood-HighOperationally simple, milder conditions.[5] Reaction times can be longer.
"Green" Chemistry K₂CO₃, DBUDimethyl CarbonateDMF, Sulfolane110 - 240VariableLow toxicity methylating agent.[8][9] Requires high temperatures and sometimes long reaction times.

Experimental Protocols

Workflow Overview

G start Start: Pyrrole Derivative setup Set up Inert Atmosphere (N₂ or Ar) start->setup dissolve Dissolve Pyrrole in Anhydrous Solvent setup->dissolve add_base Add Base (e.g., NaH) dissolve->add_base deprotonation Stir for Deprotonation (e.g., 30-60 min) add_base->deprotonation add_methyl Add Methylating Agent (e.g., CH₃I) deprotonation->add_methyl react Monitor Reaction (TLC) add_methyl->react quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Distillation) concentrate->purify end Final Product: N-Methylated Pyrrole purify->end

Caption: Standard experimental workflow for N-methylation.

Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is a robust, high-yield method suitable for a wide range of pyrrole derivatives. It relies on the strong base sodium hydride for complete deprotonation.

Materials:

  • Pyrrole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen/argon line

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes via cannula.

  • Dissolution: Add anhydrous DMF (or THF) to the flask to create a slurry.

  • Deprotonation: Dissolve the pyrrole derivative (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 30-60 minutes. Evolution of hydrogen gas should be observed. The completion of deprotonation results in a homogenous solution of the sodium pyrrolide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate (or diethyl ether). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure N-methylated pyrrole.

Protocol 2: N-Methylation using Potassium Hydroxide in DMSO

This method avoids the use of pyrophoric metal hydrides and is operationally simpler, making it an excellent alternative.[6][11]

Materials:

  • Pyrrole derivative (1.0 eq)

  • Potassium hydroxide (KOH), powdered or pellets (1.1 - 1.5 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate or Diethyl ether

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add the pyrrole derivative (1.0 eq), powdered potassium hydroxide (1.5 eq), and DMSO.

  • Methylation: Stir the suspension vigorously at room temperature and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a significant volume of water. Note: DMSO is water-miscible.

  • Extraction: Extract the aqueous mixture thoroughly with ethyl acetate or diethyl ether (3x). The product will move into the organic phase.

  • Washing & Drying: Combine the organic extracts and wash several times with water to remove residual DMSO, followed by a final wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography or distillation.

Pillar 3: Safety, Validation, and Troubleshooting

Safety is Paramount:

  • Methylating Agents: Methyl iodide and dimethyl sulfate are potent carcinogens and neurotoxins.[7][12] ALWAYS handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves (nitrile), safety goggles, and a lab coat.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never allow it to come into contact with water or protic solvents. Quench residual NaH carefully.

Self-Validating Systems:

  • Reaction Monitoring: Consistent use of TLC is crucial to validate the reaction's progress and completion, preventing unnecessary side reactions from prolonged reaction times or excess reagents.

  • Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and/or infrared spectroscopy (IR).

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete deprotonation (insufficiently strong base or wet conditions).Use a stronger base (e.g., NaH). Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Multiple Products (C-alkylation) Use of less ionic metal-pyrrolide salts (e.g., MgX) or specific solvents.[4]Use Na⁺ or K⁺ salts in polar aprotic solvents (DMF, DMSO) which favor N-alkylation.[4]
Difficult Purification Residual DMF or DMSO in the crude product.During work-up, wash the organic layer extensively with water to remove high-boiling polar solvents.
Reaction Stalls Deactivation of methylating agent; insufficient reagent.Add an additional portion of the methylating agent and continue to monitor by TLC.

References

  • CN108191732B - Synthesis method of N-methylpyrrole - Google Patents.

  • Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate.

  • Pyrrole - Wikipedia.

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.

  • US2951081A - Process for making n-methyl pyrrole - Google Patents.

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal.

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH.

  • 1-Methylpyrrole synthesis - ChemicalBook.

  • Pyrrole synthesis - Organic Chemistry Portal.

  • N-alkylation of indole and pyrroles in dimethyl sulphoxide - RSC Publishing.

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central.

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed.

  • Working safe with methyliodide (MeI), precautions, deactivation, safety equipment - Reddit.

  • Why is the reaction of pyrrole difficult with acid? - ECHEMI.

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF - ResearchGate.

  • WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents.

  • Safest Methylating Agent - Chemistry Stack Exchange.

  • Why is the reaction of pyrrole difficult with acid? - Quora.

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications.

  • N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information - Pipzine Chemicals.

  • Safest Methylating Agent - ECHEMI.

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PubMed Central.

  • a simple n-substitution of pyrrole and indole using basic ionic liquid [bmim][oh] as.

  • Possible OTC, 'safe' methylating agents - Powered by XMB 1.9.11 - Sciencemadness.org.

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate - Taylor & Francis Online.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Is the conjugate base of pyrrole resonance stabilised? - Chemistry Stack Exchange.

  • Cas 96-54-8,N-Methyl pyrrole | lookchem.

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Troubleshooting & Optimization

Technical Support Portal: A Guide to Improving the Yield of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents.[1] The most common and effective method for introducing a formyl group onto the electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice based on chemical principles and field experience, helping you diagnose issues and systematically optimize your reaction yield.

Part 1: Understanding the Core Synthesis - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic and heteroaromatic compounds.[2] The process occurs in three primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by combining an amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For the 1,5-dimethyl-1H-pyrrole-2-carbonitrile substrate, this attack is directed to the most electron-rich C4 position.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3][4]

The mechanism below illustrates the key steps involved in this transformation.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (0°C) POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Pyrrole 1,5-dimethyl-1H-pyrrole- 2-carbonitrile Pyrrole->Iminium_Intermediate Nucleophilic Attack Iminium_Intermediate_2 Iminium Salt Intermediate Final_Product 4-Formyl-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Iminium_Intermediate_2->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.

Q1: My overall yield is disappointingly low. What are the primary factors to investigate?

Low yields in this reaction can often be traced back to one of four key areas.[5]

  • A. Incomplete Formation of the Vilsmeier Reagent:

    • The Cause: The reaction between DMF and POCl₃ is highly sensitive to moisture. Any water present will consume the reagents, preventing the formation of the active electrophile. The purity of your starting materials is paramount.

    • The Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use High-Purity Reagents: Use freshly distilled or high-purity, anhydrous DMF and POCl₃.

      • Controlled Temperature: The formation of the Vilsmeier reagent is exothermic. Prepare it at 0°C (ice bath) with slow, dropwise addition of POCl₃ to the DMF. This prevents degradation of the reagent.[2]

  • B. Sub-optimal Reaction Temperature:

    • The Cause: There is a critical temperature balance. While the Vilsmeier reagent is formed at a low temperature, the subsequent formylation of the pyrrole may require thermal energy to overcome the activation barrier.[5] Running the reaction too cold can result in an incomplete reaction, while running it too hot can lead to side products.

    • The Solution:

      • After forming the reagent at 0°C, add your pyrrole substrate solution (also cooled).

      • Allow the reaction to slowly warm to room temperature.

      • Gently heat the mixture (e.g., to 40-60°C) and monitor the reaction progress by TLC or LCMS to find the optimal balance of time and temperature for your specific setup.[5]

  • C. Improper Work-up and Product Isolation:

    • The Cause: The hydrolysis of the intermediate iminium salt is a critical final step.[5] Incorrect quenching or neutralization can lead to product degradation or loss. The product is an aldehyde, which can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • The Solution:

      • Quench Carefully: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic hydrolysis.

      • Neutralize Correctly: After quenching, carefully neutralize the mixture with a suitable base, such as a cold aqueous solution of sodium hydroxide (NaOH) or sodium acetate (NaOAc), until the pH is neutral or slightly basic. Inadequate neutralization is a common cause of low yields and discolored products.[5]

      • Extract Promptly: Once neutralized, extract your product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) without delay.

  • D. Incorrect Stoichiometry:

    • The Cause: Using too little Vilsmeier reagent will result in incomplete conversion of the starting material. Conversely, using a large excess can promote side reactions.

    • The Solution: Employ a moderate excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents relative to the pyrrole substrate is typically sufficient to drive the reaction to completion while minimizing the risk of di-formylation.[5]

Q2: My Vilsmeier reagent preparation seems inconsistent. What should it look like?
  • The Observation: Chemists sometimes report that the Vilsmeier reagent should be orange or red, while others find it is colorless. This can be confusing when trying to validate the first step of the reaction.

  • The Explanation: The pure Vilsmeier reagent (chlorodimethyliminium chloride) is typically a colorless or white solid.[6] The appearance of a yellow, orange, or even red color is very common and is usually due to minor impurities in the starting materials (especially the POCl₃) or the formation of trace side products.[6]

  • The Verdict: Do not rely on color as the sole indicator of successful reagent formation. A colorless, yellow, or orange solution can all be viable. Depending on the concentration and solvent, the reagent may also become viscous or even form a white precipitate that solidifies.[6] The key is to follow a robust procedure with high-purity, anhydrous reagents.

Q3: I'm observing significant side products and impurities. How can I improve the reaction's selectivity?
  • The Cause: The high reactivity of the Vilsmeier reagent and the electron-rich nature of the pyrrole ring can lead to side reactions, particularly under harsh conditions.[5] Common side products include di-formylated pyrroles and polymeric materials.

  • The Solution:

    • Control the Temperature: As mentioned, avoid excessive heating. High temperatures provide the activation energy for unwanted secondary reactions.

    • Optimize Stoichiometry: Do not use a large excess of the Vilsmeier reagent. Stick to the 1.1-1.5 equivalent range.[5]

    • Consider Order of Addition: Typically, the Vilsmeier reagent is prepared first, and then the pyrrole substrate is added. This ensures the pyrrole is introduced to a controlled amount of the electrophile.

Part 3: Optimized Experimental Protocol & Parameter Summary

This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the pyrrole solution to 0°C.

  • Slowly add the pyrrole solution to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 50°C and monitor the reaction by TLC until the starting material is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture).

  • Neutralize the acidic solution by slowly adding a cold 3 M aqueous solution of sodium hydroxide (NaOH) until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale for High Yield
Solvent/Reagents Anhydrous GradePrevents premature decomposition of the Vilsmeier reagent.
Atmosphere Inert (N₂ or Ar)Excludes moisture which interferes with the reaction.
Reagent Formation Temp. 0°CControls the exothermic reaction and prevents reagent degradation.[2]
POCl₃ Addition Slow, DropwisePrevents temperature spikes and ensures controlled reagent formation.
Stoichiometry (Vilsmeier) 1.1 - 1.5 equivalentsDrives reaction to completion; minimizes di-formylation.[5]
Reaction Temperature Room Temp to 40-60°CProvides sufficient activation energy for formylation without promoting side reactions.[5]
Work-up Quench Crushed IceSafely hydrolyzes the iminium intermediate and dissipates heat.
Work-up Neutralization Cold aq. NaOH or NaOAcLiberates the final aldehyde product; prevents degradation.[5]

Part 4: Diagnostic Workflow for Troubleshooting

If you encounter issues, use the following logical workflow to diagnose the problem.

Troubleshooting_Workflow start Experiment Complete check_yield Is Yield Low? start->check_yield reagent_prep Review Vilsmeier Reagent Prep: - Anhydrous conditions? - Reagent purity? - Temp control (0°C)? check_yield->reagent_prep Yes check_purity Is Purity Low? (Side Products Present) check_yield->check_purity No reaction_cond Review Reaction Conditions: - Correct stoichiometry (1.1-1.5 eq)? - Optimal temperature (RT to 60°C)? - Sufficient reaction time? reagent_prep->reaction_cond workup Review Work-up Procedure: - Quenched on ice? - Complete neutralization? - Prompt extraction? reaction_cond->workup optimize_purification Optimize Purification: - Adjust column chromatography solvent system. workup->optimize_purification harsh_cond Check for Harsh Conditions: - Was temperature too high? - Was Vilsmeier reagent excess >1.5 eq? check_purity->harsh_cond Yes success Success: High Yield & Purity check_purity->success No harsh_cond->optimize_purification

Caption: A logical workflow for diagnosing and solving synthesis issues.

References

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Reddit user discussion (2020). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]

  • Chemistry With Himani (2021). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. YouTube. [Link]

  • Loader, C. E., & Anderson, H. J. (1972). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 50(22), 3874-3878. [Link]

  • ChemTube3D (n.d.). Pyrrole-The Vilsmeier Reaction. University of Liverpool. [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Identifying common impurities in the synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to identify common impurities, optimize your reaction conditions, and ensure the integrity of your synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various complex organic molecules, including potential therapeutic agents.[1] The most common and effective method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[2] This reaction involves the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in an aromatic substitution reaction.[3]

While robust, this synthesis is not without its challenges. The formation of impurities can arise from incomplete reactions, side reactions, or degradation of the product during work-up and purification. This guide provides a structured approach to identifying and mitigating these common issues.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues you may encounter.

Question 1: My final product is a dark brown or black tar-like substance, not the expected solid. What is the likely cause?

Answer: This is a classic sign of product degradation or polymerization. Pyrrole rings, especially when activated by electron-donating groups, can be sensitive to strongly acidic conditions, high temperatures, or prolonged exposure to air and light.[4]

  • Causality: The Vilsmeier-Haack reaction conditions, while necessary for formylation, can be harsh. If the reaction temperature is too high or the reaction time is excessively long, the acidic environment can promote the polymerization of the electron-rich pyrrole starting material or product. The work-up step is also critical; residual acid that is not properly neutralized can cause degradation during solvent removal or storage.

  • Troubleshooting & Prevention Protocol:

    • Temperature Control: Maintain strict temperature control during the formation of the Vilsmeier reagent (typically 0-10 °C) and during the addition of the pyrrole substrate. Do not exceed the recommended reaction temperature.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up. Overrunning the reaction provides no benefit and increases the risk of side reactions and polymerization.

    • Thorough Neutralization: During the aqueous work-up, ensure the reaction mixture is carefully and completely neutralized. A slow, portion-wise addition of a base like sodium bicarbonate or sodium carbonate to an ice-cold solution is recommended until the pH is neutral or slightly basic (pH 7-8).

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which often produces colored impurities.

Question 2: My NMR spectrum shows peaks that correspond to my starting material, 1,5-dimethyl-1H-pyrrole-2-carbonitrile. Why was the reaction incomplete?

Answer: The presence of unreacted starting material is a common issue that typically points to a problem with the Vilsmeier reagent or the reaction conditions.

  • Causality: The Vilsmeier reagent is the active electrophile; if it is not formed in sufficient quantity or if it decomposes, the formylation will not proceed to completion. The reagent is sensitive to moisture, and its formation is temperature-dependent.[5] Additionally, if the stoichiometry is incorrect or the reaction time is too short, the conversion will be low.

  • Troubleshooting & Prevention Protocol:

    • Reagent Quality: Use freshly opened or properly stored anhydrous DMF and POCl₃. Ensure all glassware is oven-dried before use to prevent moisture from quenching the Vilsmeier reagent.

    • Stoichiometry Check: A slight excess (typically 1.1 to 1.5 equivalents) of the Vilsmeier reagent is often used to drive the reaction to completion. Recalculate your reagent amounts to ensure you are using an appropriate excess.

    • Formation of Vilsmeier Reagent: Allow sufficient time for the Vilsmeier reagent to form before adding the pyrrole substrate. This is typically done by stirring DMF and POCl₃ together at a low temperature (0-10 °C) for 30-60 minutes.

    • Purification: Unreacted starting material can often be separated from the desired product via flash column chromatography.[6][7]

Below is a table comparing the expected ¹H NMR signals for the starting material and the product to aid in identification.

CompoundN-CH₃ Signal (ppm)C-CH₃ Signal (ppm)Pyrrole H Signal (ppm)Aldehyde H Signal (ppm)
Starting Material ~3.7-3.9 (s, 3H)~2.2-2.4 (s, 3H)Two doublets ~6.0-6.8N/A
Product ~3.8-4.0 (s, 3H)~2.4-2.6 (s, 3H)One singlet ~7.0-7.2~9.5-9.7 (s, 1H)

Question 3: My mass spectrum shows a significant peak at [M+18], suggesting the addition of water. What is this impurity?

Answer: A mass peak at [M+18] relative to your product's molecular weight strongly indicates the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂).

  • Causality: The nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, particularly during a heated aqueous work-up. The iminium salt intermediate formed during the Vilsmeier-Haack reaction is hydrolyzed to the aldehyde product.[8][3] If the work-up conditions are not carefully controlled (e.g., prolonged heating, excessively strong acid or base), the nitrile group can also react.

  • Troubleshooting & Prevention Protocol:

    • Controlled Work-up: Perform the hydrolysis of the reaction intermediate and subsequent neutralization at low temperatures (0-25 °C).

    • Avoid Prolonged Heating: Minimize the time the product is exposed to aqueous acidic or basic conditions, especially at elevated temperatures during solvent evaporation.

    • Purification: The amide byproduct, being more polar than the desired aldehyde, can usually be separated by flash column chromatography.

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown impurities in your reaction mixture.

G cluster_0 Observation & Analysis cluster_1 Data Interpretation cluster_2 Impurity Identification & Mitigation A Unexpected Observation (e.g., Low Yield, Off-Color, Extra Spot on TLC) B Perform Analytical Characterization (¹H NMR, LC-MS, IR) A->B Initiate Investigation H Degradation/Polymerization A->H C Analyze ¹H NMR Spectrum - Check for starting material signals - Look for unexpected singlets/multiplets B->C D Analyze Mass Spectrum - Search for M+ peak of known impurities - Check for M+18 (hydrolysis) or other adducts B->D E Analyze IR Spectrum - Look for unexpected stretches (e.g., O-H, N-H) B->E F Unreacted Starting Material C->F I Other Side Product C->I G Hydrolyzed Nitrile (Amide) D->G D->I E->I J Optimize Reaction Conditions (Temp, Time, Stoichiometry) F->J K Refine Work-up Procedure (Controlled Temp & pH) G->K H->J I->J I->K L Improve Purification (Chromatography, Recrystallization) I->L

Caption: A general workflow for identifying and addressing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack reaction in this synthesis, and where can side reactions occur?

The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to form the aldehyde.[9][10]

  • Formation of the Vilsmeier Reagent: DMF (a nucleophile) attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The formylation occurs at the C4 position due to the directing effects of the existing substituents. This attack forms a cationic intermediate (a sigma complex), which is stabilized by resonance. Aromatization is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final 4-formyl product.[3]

The following diagram illustrates this pathway and highlights potential impurity formation points.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Stage 1 POCl3 POCl₃ POCl3->Vilsmeier Stage 1 Pyrrole 1,5-dimethyl-1H- pyrrole-2-carbonitrile Iminium Iminium Salt Intermediate Pyrrole->Iminium Stage 2 (Electrophilic Attack) Impurity1 Unreacted Starting Material Pyrrole->Impurity1 Incomplete Reaction Impurity2 Polymerization Pyrrole->Impurity2 Harsh Acid/ Heat Vilsmeier->Iminium Stage 2 (Electrophilic Attack) Product Product (4-Formyl-...) Iminium->Product Stage 3 (Hydrolysis) Impurity3 Hydrolyzed Nitrile Product->Impurity3 Work-up H₂O

Caption: Vilsmeier-Haack reaction pathway and impurity origins.

Q2: Are there any other potential impurities I should be aware of?

Yes, other minor impurities could include:

  • Positional Isomers: While formylation at the C4 position is strongly favored electronically and sterically, trace amounts of formylation at the C3 position might occur. These isomers can be very difficult to separate.

  • Diformylated Products: If a large excess of the Vilsmeier reagent is used, a second formylation could potentially occur, though this is generally unlikely as the first formyl group is deactivating.

  • Residual Solvents: Ensure that solvents used in the reaction (e.g., DMF) and purification (e.g., ethyl acetate, hexanes) are thoroughly removed under vacuum, as they can appear in NMR spectra.

Q3: What is the best practice for purifying the final product?

For research-scale synthesis, flash column chromatography on silica gel is the most effective method for removing both less polar impurities (like starting material) and more polar impurities (like the hydrolyzed amide).[7]

  • Recommended Protocol:

    • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the column. This generally provides better separation than loading in liquid form.

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

    • Fraction Monitoring: Monitor the column fractions by TLC to identify and combine the pure product fractions.

    • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final step to achieve high purity.

References

  • Chem-Impex. (n.d.). 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile.
  • Benchchem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Blaze Interchem. (n.d.). 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. Growing Science.
  • Candy, C. F., et al. (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Sridhar, R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Letters. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • PubMed. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Retrieved from [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.
  • PMC - NIH. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective purification of crude 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this versatile heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its purification can be challenging due to its polarity and potential for side-product formation during synthesis. This guide provides practical, field-proven insights into overcoming these purification hurdles.

Predicted Impurity Profile

Understanding the potential impurities in your crude material is the first step toward developing a robust purification strategy. The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.[1][2][3] Based on this, the following impurities can be anticipated:

  • Unreacted Starting Material: 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

  • Regioisomers: Formylation at other positions on the pyrrole ring.

  • Vilsmeier-Haack Reagent Byproducts: Residual phosphorus oxychloride or dimethylformamide.

  • Over-formylation Products: Although less common, di-formylated species could be present.

  • Hydrolysis Products: The formyl group can be sensitive to certain conditions, leading to the corresponding carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude material is a dark, oily residue. How should I begin the purification?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts and residual solvents. A preliminary workup is recommended before attempting more refined purification techniques.

Step-by-Step Initial Cleanup:

  • Solvent Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid from the Vilsmeier-Haack reaction. Follow this with a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This initial cleanup should yield a more manageable solid or semi-solid crude product for further purification.

Question 2: I'm having difficulty achieving good separation with column chromatography. The fractions are all mixed.

Answer: Co-elution of impurities is a common challenge, especially with polar compounds. Optimizing your column chromatography parameters is key.

Troubleshooting Column Chromatography:

ParameterRecommended Starting PointOptimization Strategy
Stationary Phase Silica Gel (230-400 mesh)For highly polar impurities, consider using alumina (neutral or basic).
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
TLC Analysis Develop a TLC method firstAim for an Rf value of 0.2-0.3 for the desired compound in the starting mobile phase.
Column Loading 1-2% of silica gel weightOverloading the column is a common cause of poor separation.

Expert Tip: If you observe significant tailing of your compound on the TLC plate, it may indicate strong interaction with the acidic silica gel. Adding a small amount (0.1-1%) of triethylamine to your mobile phase can help to improve the peak shape.

Workflow for Optimizing Column Chromatography

start Crude Product tlc Run TLC with Hexane/EtOAc gradients start->tlc rf_check Is Rf between 0.2-0.3? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No good_sep Good Spot Separation? rf_check->good_sep Yes adjust_polarity->tlc try_new_solvent Try Dichloromethane/Methanol good_sep->try_new_solvent No run_column Run Flash Column Chromatography good_sep->run_column Yes try_new_solvent->tlc combine_fractions Combine Pure Fractions run_column->combine_fractions end Pure Product combine_fractions->end

Caption: Optimizing Column Chromatography Conditions.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts at the boiling point of the solvent.

Troubleshooting Recrystallization:

  • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly.

  • Lower the Temperature: If using a single solvent, try a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Recommended Solvent Systems for Recrystallization (to be optimized):

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane

Question 4: I'm concerned about the stability of my purified compound. What are the best storage conditions?

Answer: Formylated pyrroles can be sensitive to light, air, and strong acids or bases.[4]

Recommended Storage:

  • Temperature: Store at 0-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light by using an amber vial or storing it in a dark place.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: While crude products can be dark oils, the pure compound is typically a light brown or off-white solid.

Q2: Can I use distillation to purify this compound?

A2: Yes, distillation can be an effective method for purifying pyrrole-2-carbonitriles, as mentioned in patent literature for related compounds.[5] However, due to the presence of the formyl group, vacuum distillation at a low temperature is recommended to prevent decomposition.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and check for proton-containing impurities.

  • HPLC/UPLC: To obtain a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) is a good starting point.

  • GC-MS: Can be used to identify volatile impurities, but be aware that some polar compounds can decompose at high injection port temperatures.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: My TLC shows a single spot, but my NMR spectrum indicates impurities. Why is this?

A4: This can happen for several reasons:

  • Co-elution on TLC: The impurity may have a very similar Rf value to your product in the chosen TLC solvent system. Try developing the TLC plate in a few different solvent systems.

  • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not contain a chromophore will not be visible. Try staining the plate with a universal stain like potassium permanganate.

  • Impurities are not soluble in the TLC solvent.

Decision Tree for Purification Method Selection

start Crude Product initial_state Is the crude product an oil or a solid? start->initial_state oil Oily Crude initial_state->oil Oil solid Solid Crude initial_state->solid Solid extraction Liquid-Liquid Extraction oil->extraction recrystallization_screening Screen for Recrystallization Solvents solid->recrystallization_screening column Column Chromatography extraction->column success Crystals Form? recrystallization_screening->success distillation Vacuum Distillation column->distillation If thermally stable end Final Product column->end distillation->end pure_solid Pure Solid success->pure_solid No further_purification Further Purification Needed? success->further_purification Yes pure_solid->end further_purification->column

Sources

Troubleshooting side reactions in the Paal-Knorr synthesis of pyrroles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Paal-Knorr synthesis of pyrroles. This guide is designed for researchers, scientists, and professionals in drug development, offering expert advice to navigate and troubleshoot common challenges encountered during this fundamental reaction. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and practical experience to help you optimize your pyrrole synthesis.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific issues that can arise during the Paal-Knorr synthesis. Each entry details the potential causes of the problem and provides actionable solutions.

Issue 1: My reaction is yielding a significant amount of furan byproduct.

Question: I am trying to synthesize a substituted pyrrole from a 1,4-diketone and a primary amine, but I'm consistently isolating the corresponding furan as a major side product. What is causing this and how can I favor pyrrole formation?

Answer:

This is a classic competitive side reaction in the Paal-Knorr synthesis. The 1,4-dicarbonyl starting material can undergo an intramolecular, acid-catalyzed dehydration to form a furan.[1][2][3] This pathway becomes particularly competitive with the desired pyrrole synthesis under strongly acidic conditions.

Causality:

  • Pyrrole Synthesis Mechanism: The reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by a second attack on the remaining carbonyl to form a cyclic hemiaminal intermediate, which then dehydrates to the pyrrole.[1][4]

  • Furan Synthesis Mechanism: In parallel, one carbonyl group can be protonated, which facilitates tautomerization to an enol. The enol's hydroxyl group then attacks the other protonated carbonyl, leading to a cyclic hemiacetal that readily dehydrates to the stable furan ring.[1][4]

The key difference lies in the initial nucleophilic attack. To favor pyrrole formation, conditions must promote the amine's nucleophilic attack over the intramolecular enol attack.

Troubleshooting Protocol:

  • pH Control is Critical: Avoid strongly acidic conditions (pH < 3). The use of amine/ammonium hydrochloride salts or strong protic acids like HCl or H₂SO₄ can aggressively promote furan formation.[2][5]

    • Solution: Conduct the reaction under neutral or weakly acidic conditions.[2][6] The addition of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting the furan side reaction.[2]

  • Catalyst Selection: Traditional Brønsted acids can be too harsh.[5]

    • Solution: Switch to a milder Lewis acid catalyst. Lewis acids can activate the carbonyl group towards nucleophilic attack by the amine without excessively protonating the system.[1]

    • Alternative Catalysts: Consider using catalysts like molecular iodine (I₂), which can act as a mild Lewis acid and has been shown to promote pyrrole synthesis efficiently, sometimes even at room temperature and without a solvent.[5] Other options include iron(III) chloride, which is effective in aqueous media.[7]

  • Solvent and Temperature: High temperatures, especially when refluxing in strong acid, can favor the thermodynamically stable furan product.[1][5]

    • Solution: Attempt the reaction at a lower temperature. Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over shorter reaction times, minimizing degradation and side reactions.[1] Using ionic liquids as solvents has also been reported to allow the reaction to proceed at room temperature without an added acid catalyst.[1]

// Nodes Start [label="1,4-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrole_Pathway [label="Amine Attack", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Furan_Pathway [label="Acid-Catalyzed Enolization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemiaminal [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrole [label="Desired Pyrrole Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Hemiacetal [label="Cyclic Hemiacetal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Furan [label="Furan Side Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Pyrrole_Pathway [label=" + Amine\n(Weak Acid/Neutral)"]; Start -> Furan_Pathway [label=" Strong Acid (H+)"]; Pyrrole_Pathway -> Hemiaminal; Hemiaminal -> Pyrrole [label="- 2H₂O"]; Furan_Pathway -> Hemiacetal; Hemiacetal -> Furan [label="- H₂O"];

}

Sources

Technical Support Center: Optimizing the Synthesis of Pyrrole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrole-2-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Pyrrole-2-carbonitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, their preparation can be fraught with challenges, including low yields, side reactions, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common and effective methods of synthesizing pyrrole-2-carbonitriles. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow a protocol but to adapt and optimize it for your specific needs.

Primary Synthetic Route: Direct Cyanation via Chlorosulfonyl Isocyanate (CSI)

One of the most direct and widely used methods for the synthesis of pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate (CSI), followed by quenching with an N,N-dialkylformamide (like DMF) and a tertiary amine base.[1][2] This method is effective but requires careful control of reaction parameters to avoid common pitfalls.

Workflow and Mechanism

The reaction proceeds via an electrophilic substitution at the C2 position of the pyrrole ring by CSI, forming an N-chlorosulfonyl carboxamide intermediate. This intermediate is then converted to the nitrile by the action of DMF, which also complexes with the liberated HCl and SO₃. A tertiary amine is added to neutralize the acidic byproducts and precipitate them as salts, which can be easily removed.[1][2]

CSI_Mechanism Pyrrole Pyrrole Substrate Intermediate N-Chlorosulfonyl Carboxamide Intermediate Pyrrole->Intermediate Electrophilic Substitution CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate Product Pyrrole-2-carbonitrile Intermediate->Product Nitrile Formation Byproducts Precipitated Salts (e.g., Et3N-SO3, Et3NHCl) Intermediate->Byproducts Decomposition DMF N,N-Dimethylformamide (DMF) DMF->Product Catalyst/Quench Base Tertiary Amine (e.g., Et3N) Base->Byproducts Neutralization & Precipitation

Caption: General workflow for the synthesis of pyrrole-2-carbonitriles using CSI.

Troubleshooting Guide for the CSI Method

This section is formatted as a series of questions and answers to address specific issues you may encounter.

Q1: My overall yield is very low. What are the most likely causes?

A1: Low yields in this reaction can typically be traced back to three main areas: incomplete reaction, degradation of the starting material or product, and issues during work-up.

  • Incomplete Reaction: Ensure your reagents are pure and added in the correct stoichiometric ratios. The molar ratio of pyrrole to CSI should be approximately 1:1.[2] Using a significant excess of CSI does not typically improve the yield and can lead to more side products.

  • Degradation: Pyrroles are notoriously sensitive to acidic conditions and can polymerize to form intractable tars.[1][2] This is the most common failure mode. The key is to maintain a low temperature (at or below 0 °C) during the addition of CSI to prevent its decomposition and the subsequent generation of strong acids.[1][2]

  • Work-up Losses: The product is isolated from the solution phase after the precipitated salts are filtered off. Ensure a complete and careful filtration and wash the precipitate with a small amount of the reaction solvent to recover any entrained product.

Q2: I'm seeing a lot of black tar forming in my reaction flask. How can I prevent this?

A2: Tar formation is a direct result of the acid-sensitivity of the pyrrole ring.[1][2] Here’s how to mitigate it:

  • Strict Temperature Control: The addition of CSI to the pyrrole solution is an exothermic process. You must maintain the reaction temperature at or below 0 °C, preferably between -10 °C and 0 °C.[1] This prevents the premature breakdown of the CSI and the intermediate, which would release acidic byproducts and catalyze polymerization.

  • Slow, Sub-surface Addition: Add the CSI dropwise below the surface of the reaction mixture with vigorous stirring. This ensures rapid mixing and prevents localized "hot spots" where the temperature can rise, leading to decomposition.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture, which can also contribute to acid formation.

  • Immediate Quenching: Once the CSI addition is complete, do not let the reaction stir for an extended period before adding the DMF and the tertiary amine base. The DMF serves to trap the reactive intermediates, and the base neutralizes any acid present.[1][2]

Q3: How important are the solvent and base choices?

A3: The choice of solvent and base is critical for success.

  • Solvent: The solvent must be unreactive towards CSI.[2] Aromatic hydrocarbons like toluene and nitriles like acetonitrile are preferred.[1][2] Toluene is often a better choice as it is less polar and can facilitate the precipitation of the amine salts. Chlorinated solvents like dichloromethane can also be used but may be more reactive.

SolventBoiling Point (°C)PolarityNotes
Toluene 111LowGood for salt precipitation; easy to remove.[1][2]
Acetonitrile 82HighMay dissolve some byproducts, potentially complicating work-up.[1][2]
Dichloromethane 40MediumEffective but can be more reactive with intermediates.
  • Base: A tertiary amine, such as triethylamine (Et₃N) or an aromatic amine like pyridine , is essential.[1][2] At least two molar equivalents of the base should be used to ensure complete neutralization and precipitation of the SO₃ and HCl byproducts as stable salts (e.g., Et₃N-SO₃ and Et₃NHCl).[1][2] This precipitation is key to simplifying the work-up.

Detailed Experimental Protocol (CSI Method)

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add the starting pyrrole (1.0 eq.). Dissolve it in anhydrous toluene or acetonitrile (approx. 5-10 mL per gram of pyrrole).

  • Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt or dry ice-acetone bath.

  • CSI Addition: Add chlorosulfonyl isocyanate (1.0-1.1 eq.) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.

  • DMF Quench: After stirring for an additional 15 minutes at 0 °C, add N,N-dimethylformamide (DMF, ≥2.0 eq.) dropwise, again maintaining a temperature at or below 0 °C.

  • Base Addition: Following the DMF addition, add triethylamine (≥2.0 eq.) dropwise. A thick white precipitate will form. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated salts. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[1]

Alternative Route: Oxidation of Dihydropyrrole Intermediates

An alternative two-step approach involves the initial formation of a 3,4-dihydro-2H-pyrrole-2-carbonitrile from an enone and aminoacetonitrile, followed by an oxidation step to introduce the aromaticity.[3]

Workflow for the Oxidation Method

Oxidation_Workflow Enone Enone Cyclocondensation Cyclocondensation Enone->Cyclocondensation Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Cyclocondensation Dihydropyrrole 3,4-Dihydro-2H-pyrrole- 2-carbonitrile Cyclocondensation->Dihydropyrrole Step 1 Oxidation Oxidation (DDQ) Dihydropyrrole->Oxidation Product 3,5-Disubstituted Pyrrole-2-carbonitrile Oxidation->Product Step 2

Caption: Two-step synthesis of pyrrole-2-carbonitriles via an oxidation route.

Troubleshooting the Oxidation Method

Q4: The initial cyclocondensation to the dihydropyrrole is low-yielding. What can I do?

A4: The success of this step often depends on the reactivity of the enone.

  • Reaction Conditions: The reaction is typically carried out by refluxing the enone with aminoacetonitrile hydrochloride in pyridine.[3] Pyridine acts as both the solvent and the base. Ensure your pyridine is dry and the reflux is maintained.

  • Substrate Reactivity: Highly substituted or sterically hindered enones may react sluggishly. In such cases, longer reaction times or higher temperatures (if possible without decomposition) may be required.

Q5: The final oxidation step is inefficient or produces multiple products. How can I optimize it?

A5: The oxidation of the dihydropyrrole intermediate to the aromatic pyrrole is a delicate step.

  • Choice of Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective oxidant for this transformation.[3] Typically, 1.1 to 1.2 equivalents are used. Other oxidants like chloranil or manganese dioxide (MnO₂) have been reported but are often less efficient.

  • Reaction Monitoring: The reaction should be carefully monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at reflux in a solvent like toluene.[3] Over-running the reaction can lead to decomposition of the desired product.

  • Work-up: The work-up involves an aqueous wash with a base (e.g., 10% NaOH) to remove the DDQ byproducts.[3] Ensure this wash is performed thoroughly to simplify the final purification by column chromatography.

General FAQs

Q: What are the key safety precautions for handling chlorosulfonyl isocyanate (CSI)? A: CSI is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, releasing toxic gases.[1] Always use anhydrous solvents and apparatus.

Q: Can I monitor the progress of the CSI reaction by TLC? A: Yes. You can monitor the disappearance of the starting pyrrole. To quench a sample for TLC analysis, carefully withdraw a small aliquot from the reaction and add it to a vial containing a dilute solution of triethylamine in your chromatography eluent to immediately neutralize any reactive species.

Q: My pyrrole starting material has an electron-withdrawing group. Will the CSI method still work? A: Pyrroles substituted with strong electron-withdrawing groups are deactivated towards electrophilic substitution and may react very slowly or not at all with CSI under standard conditions. In these cases, a different synthetic strategy may be necessary. The Paal-Knorr synthesis or other cyclization methods might be more appropriate.[4][5]

References

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of pyrrole-2-carbonitriles - Google P
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrrole-2-carbonitriles - Google P
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile. It is designed to address common questions and troubleshooting scenarios related to the long-term stability and storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Based on the chemical properties of the pyrrole ring and the aldehyde functional group, we recommend the following storage conditions to ensure long-term stability:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Storing at reduced temperatures slows down potential degradation reactions. For solutions, storage at -20°C to -80°C is advisable.[1]
Atmosphere Inert gas (Argon or Nitrogen)The pyrrole ring is susceptible to oxidation, and aldehydes can be air-sensitive.[2][3][4] An inert atmosphere minimizes this risk.
Light Amber vial or protection from lightPyrrole compounds can be light-sensitive, which may catalyze polymerization or other degradation pathways.[4]
Container Tightly sealed vialPrevents exposure to moisture and atmospheric oxygen.

Q2: What is the expected shelf-life of this compound?

While specific long-term stability studies for this compound are not extensively published, similar compounds like pyrrole-2-carboxaldehyde are known to be stable under normal conditions when stored properly.[5][6] We advise re-analyzing the purity of the compound if it has been stored for more than a year or if it has been exposed to suboptimal conditions.

Q3: My this compound has changed color. Is it still usable?

A change in color, typically darkening or turning yellowish-brown, is a common indicator of degradation in pyrrole-containing compounds.[7] This is often due to slow polymerization or oxidation upon exposure to air and light. While a slight color change may not significantly impact every application, it is a strong indication of impurity. We highly recommend performing a purity analysis before using the material in sensitive experiments.

Q4: Are there any known incompatibilities for this compound?

Yes. Due to its chemical structure, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: These can readily oxidize the aldehyde group and the electron-rich pyrrole ring.

  • Strong Acids: Pyrroles are known to be unstable in acidic conditions and can readily polymerize.[8]

  • Strong Bases: While the pyrrole NH is not present in this N-methylated compound, strong bases can potentially react with the aldehyde or other parts of the molecule.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent results, it is crucial to first verify the integrity of your starting material.

Potential Cause: Degradation of this compound.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Visually Inspect the Compound (Color change, clumping) A->B C Assess Purity via Analytical Methods (NMR, HPLC, or GC-MS) B->C D Is Purity >95%? C->D E Proceed with Experiment D->E Yes F Purify the Compound or Obtain a New Batch D->F No G Re-evaluate Experimental Parameters E->G

Troubleshooting Workflow for Inconsistent Results.

Step-by-Step Purity Assessment:

  • Visual Inspection: Check for any noticeable changes in the compound's appearance, such as darkening in color or a change in texture.

  • Analytical Verification: We recommend using one of the following methods to get a quantitative measure of purity.

    • ¹H NMR Spectroscopy: This is an excellent method to check for the presence of impurities. The primary degradation product, 4-carboxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile, will have a distinct carboxylic acid proton signal (typically >10 ppm) and a downfield shift of the pyrrole ring protons.

    • HPLC Analysis: A reversed-phase HPLC method can effectively separate the parent compound from its more polar degradation products. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient.

    • GC-MS Analysis: This can be used to identify volatile impurities and confirm the mass of the parent compound.

Issue 2: Suspected Degradation - What to Look For

The most probable degradation pathway for this compound under normal storage conditions is the oxidation of the aldehyde group to a carboxylic acid.

Potential Degradation Pathway:

cluster_0 This compound cluster_1 4-Carboxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile A [Compound Structure A] B [Compound Structure B] A->B Oxidation (Air, Light)

Likely oxidation pathway of the compound.

Indicators of this degradation:

  • ¹H NMR: Appearance of a broad singlet above 10 ppm (carboxylic acid proton).

  • IR Spectroscopy: Appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the C=O stretch.

  • HPLC: Emergence of a new, typically earlier-eluting (more polar) peak.

  • Mass Spectrometry: Detection of a mass corresponding to the carboxylic acid (M+16).

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration, especially of the aldehyde proton.

  • Data Analysis:

    • Identify the characteristic peaks for the parent compound (aldehyde proton, methyl groups, pyrrole proton).

    • Integrate the peaks corresponding to the parent compound and any impurity peaks.

    • Calculate the purity by comparing the integration of the parent compound's peaks to the total integration of all signals.

Protocol 2: Purity Assessment by HPLC
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The main peak corresponds to this compound. Any earlier eluting peaks are likely more polar impurities, such as the corresponding carboxylic acid.

    • Calculate the purity based on the area percentage of the main peak.

References

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pérez, V. M., et al. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
  • Pérez, V. M., et al. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. American Chemical Society.
  • Lozano, L. E., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • Gaudin, M., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.
  • Fuchs, B., et al. (2010).
  • Kumar, A., et al. (2021).
  • ResearchGate. (2025). Oxidative degradation of fragrant aldehydes.
  • Georgieva, M., et al. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • Rowlinson, B., et al. (2022).
  • Habe, H., & Omori, T. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Reversible pyrrole-based proton storage/release in ruthenium(ii) complexes.
  • PubChem. (n.d.). Pyrrole-2-carbonitrile. Retrieved from [Link]

  • Li, Y., et al. (n.d.).
  • Wang, S., et al. (2024).
  • Jothimani, P., et al. (n.d.).
  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]html)

Sources

Methods for removing unreacted starting materials from the final product.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Unreacted Starting Materials and Impurities

Welcome to the Technical Support Center for purification strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing unreacted starting materials and other impurities from your final product. As Senior Application Scientists, we understand that a pure compound is critical for the success of your research and development endeavors. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Choosing Your Purification Path: A Logic-Driven Approach

The first and most critical step in any purification workflow is selecting the appropriate technique. The choice depends on a variety of factors including the physical and chemical properties of your desired product and the impurities you aim to remove.

Below is a decision-making workflow to guide you in selecting the most suitable primary purification method.

Purification Method Selection Figure 1: Decision Workflow for Purification Method Selection start Crude Reaction Mixture product_state Is the product a solid or a liquid/oil? start->product_state solid Solid Product product_state->solid Solid liquid Liquid/Oil Product product_state->liquid Liquid/Oil solubility_diff Significant solubility difference between product and impurities? solid->solubility_diff thermal_stability Is the product thermally stable? liquid->thermal_stability distillation Distillation thermal_stability->distillation Yes chromatography_liquid Chromatography thermal_stability->chromatography_liquid No extraction_q Are the product and impurities in different immiscible phases? distillation->extraction_q chromatography_liquid->extraction_q recrystallization Recrystallization/Precipitation solubility_diff->recrystallization Yes chromatography_solid Chromatography solubility_diff->chromatography_solid No recrystallization->extraction_q chromatography_solid->extraction_q extraction_q->chromatography_liquid No, for liquid extraction_q->chromatography_solid No, for solid extraction Liquid-Liquid Extraction extraction_q->extraction Yes Flash Chromatography Workflow Figure 2: General Workflow for Flash Chromatography start Crude Mixture tlc Develop TLC Method (Aim for Rf ~0.3 for target) start->tlc pack Pack Column with Stationary Phase tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Technical Support Center: N-Substituted Pyrrole Synthesis via Alternative Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of your experiments and achieve optimal results. Our focus is on providing practical, field-tested insights grounded in established scientific principles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-substituted pyrroles using various alternative catalysts. Each problem is presented with its probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Paal-Knorr condensation to synthesize an N-substituted pyrrole using a heterogeneous catalyst, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in a Paal-Knorr type reaction can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to troubleshooting this common issue:

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be sufficiently acidic (either Brønsted or Lewis) to promote the condensation and subsequent cyclization-dehydration steps effectively.

    • Solution 1: Catalyst Screening. If using a solid acid catalyst like alumina or silica-supported catalysts, consider screening alternatives with varying acid strengths. For instance, aluminas with a higher percentage of Brønsted acid sites have been shown to efficiently catalyze both the condensation and dehydration steps.[1] Catalysts like CATAPAL 200, with a significant percentage of Brønsted-Lewis acid sites, have demonstrated high efficacy.[1]

    • Solution 2: Catalyst Loading. There is an optimal catalyst loading for each reaction. Too little catalyst will result in a slow and incomplete reaction, while an excess can sometimes lead to the formation of byproducts.[1] It is recommended to perform a catalyst loading study to determine the optimal amount for your specific substrates.

    • Solution 3: Catalyst Activation. Some solid catalysts require activation before use to remove adsorbed water or other inhibitors from the active sites. Check the manufacturer's recommendations for any pre-treatment steps, such as heating under vacuum.

  • Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Solution: An optimal temperature must be determined empirically. For many Paal-Knorr reactions catalyzed by solid acids, a moderate temperature of around 60°C has been found to be effective.[1] Temperatures exceeding this may lead to the formation of unwanted byproducts, such as those arising from an intramolecular aldol reaction of the dicarbonyl starting material, which can decrease the yield of the desired pyrrole.[1]

  • Inappropriate Solvent or Solvent-Free Conditions: The choice of solvent can significantly impact the reaction. In some cases, solvent-free conditions are optimal.

    • Solution: Many modern protocols for Paal-Knorr synthesis advocate for solvent-free conditions, which can lead to higher yields and easier workup.[1] If a solvent is necessary, consider less polar options. For some catalytic systems, such as those using ionic liquids, the solvent can also act as the catalyst.[2]

  • Deactivated Amine Substrate: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to a slower reaction rate.

    • Solution: For less reactive amines, you may need to employ a more active catalyst or increase the reaction time and/or temperature. However, be mindful of potential side reactions.

Issue 2: Formation of Undesired Byproducts

Question: My reaction is producing the desired N-substituted pyrrole, but I am also observing significant amounts of byproducts, complicating purification. How can I minimize byproduct formation?

Answer:

Byproduct formation is a common challenge, often linked to reaction conditions and the reactivity of the starting materials. Here are some strategies to improve the selectivity of your reaction:

Probable Causes & Solutions:

  • Side Reactions of the 1,4-Dicarbonyl Compound: At elevated temperatures, 1,4-dicarbonyl compounds like acetonylacetone can undergo intramolecular aldol reactions to form cyclic byproducts.[1]

    • Solution 1: Optimize Reaction Temperature. As mentioned previously, carefully controlling the reaction temperature is crucial. Running the reaction at the lowest effective temperature can often minimize these side reactions.

    • Solution 2: Control Reaction Time. Prolonged reaction times, even at optimal temperatures, can sometimes lead to the accumulation of byproducts.[1] It is advisable to monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS) and stop the reaction once the starting material is consumed.

  • Catalyst-Induced Side Reactions: The nature of the catalyst itself can sometimes promote undesired transformations.

    • Solution: If you suspect the catalyst is causing side reactions, consider switching to a milder catalytic system. For example, organocatalysts like citric acid or L-tryptophan have been used successfully for the synthesis of N-substituted pyrroles and may offer improved selectivity in some cases.[3]

Issue 3: Difficulty in Catalyst Separation and Reuse

Question: I am using a heterogeneous catalyst, but I am finding it difficult to separate it from the reaction mixture for reuse, leading to a loss of catalyst in each cycle. What are some effective methods for catalyst recovery?

Answer:

The reusability of a heterogeneous catalyst is a key advantage, and efficient recovery is essential for sustainable synthesis.

Probable Causes & Solutions:

  • Fine Catalyst Particles: If the catalyst particles are very fine, they can be challenging to separate by simple filtration.

    • Solution 1: Centrifugation. For fine particles, centrifugation followed by decantation of the supernatant is an effective method for catalyst recovery.[1]

    • Solution 2: Use of Supported Catalysts. Employing catalysts supported on larger particles, such as silica gel, polystyrene, or magnetic nanoparticles, can greatly simplify separation.[1][4] For example, magnetic nanoparticles can be easily removed from the reaction mixture using an external magnet.

  • Leaching of the Active Catalytic Species: In some supported catalysts, the active species may leach into the reaction medium, leading to a gradual loss of activity and contamination of the product.

    • Solution: To test for leaching, you can perform a hot filtration test. If the reaction continues to proceed after the solid catalyst has been filtered off from the hot reaction mixture, it indicates that the active species has leached into the solution. In such cases, a different catalyst support or a more robust catalyst may be necessary.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the selection and application of alternative catalysts for N-substituted pyrrole synthesis.

Question 1: What are the main advantages of using alternative catalysts over traditional methods for N-substituted pyrrole synthesis?

Answer:

Traditional methods for pyrrole synthesis often rely on harsh reaction conditions, stoichiometric amounts of reagents, and environmentally hazardous solvents. Alternative catalysts offer several advantages in line with the principles of green chemistry:

  • Milder Reaction Conditions: Many alternative catalysts, such as organocatalysts and some heterogeneous systems, operate under milder temperatures and pressures, reducing energy consumption and the risk of side reactions.[3]

  • Improved Atom Economy: Catalytic methods, by definition, use sub-stoichiometric amounts of the catalyst, which is regenerated in each cycle, leading to less waste.

  • Enhanced Selectivity: By carefully choosing the catalyst, it is often possible to achieve higher selectivity for the desired product, simplifying purification.

  • Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, reducing costs and waste.[1]

  • Use of Greener Solvents: Many modern protocols utilize environmentally benign solvents like water or even solvent-free conditions.[3][5]

Question 2: How do I choose the most suitable alternative catalyst for my specific application?

Answer:

The choice of catalyst depends on several factors, including the nature of your substrates, the desired scale of the reaction, and cost considerations. Here is a comparative overview to guide your decision:

Catalyst TypeExamplesAdvantagesDisadvantages
Heterogeneous Lewis/Brønsted Acids Alumina (CATAPAL 200), Silica-supported metal chlorides (BiCl₃/SiO₂, SbCl₃/SiO₂)[1][4]High activity, reusability, ease of separation, solvent-free conditions often possible.[1]Can be susceptible to poisoning, potential for metal leaching.[4]
Organocatalysts L-tryptophan, Citric acid, Squaric acid[3]Metal-free, often low toxicity, can be highly selective.May require higher catalyst loading compared to metal catalysts, activity can be lower for challenging substrates.
Metal-Organic Frameworks (MOFs) IRMOF-3High surface area, tunable porosity and acidity, excellent catalytic activity.Can be more expensive to synthesize, stability under reaction conditions can be a concern.
Gold Catalysts Gold(I) complexes[5][6]High efficiency for specific transformations, such as those involving alkynes.[5][6]High cost, potential for catalyst deactivation.
Iron Catalysts Iron(III) chloride[5]Low cost, environmentally benign.[5]Can be less active than other metal catalysts, may require specific reaction conditions.
Copper Catalysts Copper(I) iodide on carbon (CuI/C)[4]Readily available, cost-effective, good activity for a range of substrates.Potential for catalyst poisoning, may require ligands for optimal activity in some cases.

Question 3: What is the proposed mechanism for the Paal-Knorr synthesis of N-substituted pyrroles using a Brønsted acid catalyst?

Answer:

The generally accepted mechanism for the Brønsted acid-catalyzed Paal-Knorr synthesis involves a series of steps that lead to the formation of the pyrrole ring.[1][4]

  • Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by the Brønsted acid catalyst. This increases the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack by the Amine: The primary amine then acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiaminal intermediate.[1][4]

  • Dehydration to Form an Enamine: The hemiaminal intermediate undergoes dehydration to form an enamine.

  • Intramolecular Cyclization: The nitrogen of the enamine then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered ring intermediate.[1][4]

  • Final Dehydration and Aromatization: A final dehydration step of the cyclic intermediate leads to the formation of the aromatic N-substituted pyrrole ring, and the catalyst is regenerated.[1][4]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,4-Dicarbonyl->Protonated Carbonyl Protonation Primary Amine Primary Amine Hemiaminal Hemiaminal Primary Amine->Hemiaminal Brønsted Acid Catalyst (H+) Brønsted Acid Catalyst (H+) Protonated Carbonyl->Hemiaminal Nucleophilic Attack Cyclic Intermediate Cyclic Intermediate Hemiaminal->Cyclic Intermediate Intramolecular Cyclization & Dehydration N-Substituted Pyrrole N-Substituted Pyrrole Cyclic Intermediate->N-Substituted Pyrrole Dehydration & Aromatization

Caption: Paal-Knorr reaction mechanism.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of N-Substituted Pyrroles using CATAPAL 200 Alumina Catalyst

This protocol is adapted from a reported procedure for the Paal-Knorr reaction under solvent-free conditions.[1]

Materials:

  • 1,4-dicarbonyl compound (e.g., acetonylacetone)

  • Primary amine

  • CATAPAL 200 alumina catalyst

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • TLC plates and developing chamber

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add the CATAPAL 200 catalyst (e.g., 40 mg).

  • Stir the reaction mixture at 60°C for 45 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused.

  • Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol_Workflow Reactants 1. Add 1,4-Dicarbonyl, Primary Amine, and CATAPAL 200 to flask Reaction 2. Stir at 60°C for 45 min Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Cool and Extract with Ethyl Acetate Monitoring->Workup Separation 5. Separate Catalyst (Centrifugation/Filtration) Workup->Separation Isolation 6. Evaporate Solvent Separation->Isolation Purification 7. Purify by Column Chromatography (if needed) Isolation->Purification

Caption: Experimental workflow for pyrrole synthesis.

References

  • Vallejo, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2686. [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 2017. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

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  • Kartika, R. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(49), 31447-31468. [Link]

  • Vallejo, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Formylpyrrole and Other Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 4-formylpyrrole against other key substituted pyrrole derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental electronic principles governing these differences. We will explore how substituent placement dramatically influences reaction pathways, providing experimental data and validated protocols to support these insights.

The Pyrrole Ring: An Electron-Rich Aromatic System

Pyrrole is a five-membered aromatic heterocycle that is foundational to numerous biologically active molecules.[1] Its aromaticity is derived from a six-π-electron system, which includes the lone pair of electrons from the nitrogen atom delocalized into the ring.[2] This delocalization makes the pyrrole ring "π-excessive" and, consequently, highly reactive towards electrophilic aromatic substitution—significantly more so than benzene.

In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position.[3][4] This preference is due to the superior resonance stabilization of the resulting cationic intermediate (the Wheland intermediate), which can delocalize the positive charge over three atoms, including the nitrogen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[4]

The Formyl Group: A Powerful Modulator of Reactivity

The introduction of a substituent onto the pyrrole ring fundamentally alters its reactivity profile. The formyl group (-CHO) is a potent electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen and, more significantly, the resonance (mesomeric) effect, which pulls electron density out of the aromatic system. This deactivation makes formyl-substituted pyrroles less susceptible to electrophilic attack than the parent pyrrole.

The position of the formyl group is critical in dictating not only the degree of deactivation but also the regioselectivity of subsequent reactions.

4-Formylpyrrole: A Case of Meta-Deactivation

When the formyl group is at the C4 (or C3) position, it strongly deactivates the ring. Its primary deactivating influence is felt at the adjacent C3 and C5 positions. Electrophilic attack is therefore directed away from these positions and preferentially towards the C2 and C5 positions, though the overall reaction rate is diminished compared to unsubstituted pyrrole. The presence of an electron-withdrawing substituent at the C3 position generally facilitates the attack of an electrophile at the C5 position.[5]

Comparison with 2-Formylpyrrole

A formyl group at the C2 position exerts a more profound deactivating effect. By resonance, it strongly withdraws electron density from the C3 and C5 positions. This directs incoming electrophiles primarily to the C4 position.[5] Therefore, the choice between a 2-formyl and a 4-formylpyrrole starting material is a critical strategic decision in a synthetic pathway, determining which positions are available for further functionalization.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG_C4 Electron-Withdrawing Group (EWG) at C4 cluster_EWG_C2 Electron-Withdrawing Group (EWG) at C2 EDG_Pyrrole {  Pyrrole |  EDG } EDG_Effect Increased electron density (Activation) Favors attack at C5 EWG4_Pyrrole {  Pyrrole |  EWG } EWG4_Effect Decreased electron density (Deactivation) Directs attack to C2/C5 EWG2_Pyrrole {  Pyrrole |  EWG } EWG2_Effect Strongly decreased density (Strong Deactivation) Directs attack to C4 Start Unsubstituted Pyrrole Start->EDG_Pyrrole Add EDG (e.g., -CH3) Start->EWG4_Pyrrole Add EWG at C4 (e.g., -CHO) Start->EWG2_Pyrrole Add EWG at C2 (e.g., -CHO)

Quantitative Reactivity Comparison: Electrophilic Substitution

To illustrate these principles, the table below summarizes the expected outcomes for the Vilsmeier-Haack formylation, a classic electrophilic substitution reaction, across various pyrrole derivatives. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is an effective formylating agent for electron-rich heterocycles.[6]

Pyrrole Derivative Substituent Type Relative Reactivity Major Formylation Product(s) Reference(s)
PyrroleNoneHigh2-Formylpyrrole[2][7]
2-MethylpyrroleElectron-Donating (EDG)Very High5-Formyl-2-methylpyrrole[5]
4-FormylpyrroleElectron-Withdrawing (EWG)Low2,4-Diformylpyrrole[5]
2-FormylpyrroleElectron-Withdrawing (EWG)Very Low2,4-Diformylpyrrole[5][8]
2,5-DimethylpyrroleElectron-Donating (EDG)Very High3-Formyl-2,5-dimethylpyrrole[5]

Analysis of Data:

  • Activation by EDGs: As shown with 2-methylpyrrole and 2,5-dimethylpyrrole, electron-donating groups activate the ring, leading to rapid reactions at the available α- or β-positions.

  • Deactivation by EWGs: Both 2- and 4-formylpyrrole are significantly less reactive than unsubstituted pyrrole. The deactivating nature of the formyl group necessitates harsher conditions or longer reaction times to achieve a second formylation.

  • Regiodirecting Effects: The initial substituent dictates the position of the second formylation. For 2-formylpyrrole, the attack occurs at C4. For 4-formylpyrrole, the attack occurs at the more activated C2 position. For 2,5-dimethylpyrrole, with both α-positions blocked, the reaction is forced to the C3 position.

Reactivity at the Formyl Group: Nucleophilic Addition

A key feature of formyl-substituted pyrroles, absent in their alkyl- or halo-substituted counterparts, is the reactivity of the aldehyde functional group itself. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This opens up a vast array of synthetic transformations, including:

  • Reduction: Reduction to a hydroxymethyl group using reagents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation to a carboxylic acid.

  • Wittig Reaction: Conversion to an alkene.

  • Grignard/Organolithium Addition: Formation of secondary alcohols.

This dual reactivity—electrophilic substitution on the ring and nucleophilic addition at the substituent—makes formylpyrroles exceptionally versatile synthetic intermediates.[9]

Experimental Protocols

To provide a practical framework, we outline a comparative experimental procedure for the Vilsmeier-Haack formylation.

Objective: To compare the reactivity and regioselectivity of formylation for unsubstituted pyrrole and 2-formylpyrrole.

Causality of Experimental Design:

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are chosen as they react to form the Vilsmeier reagent, [ClCH=N⁺(CH₃)₂]Cl⁻, a mild electrophile suitable for activated rings like pyrrole.[6] Using a harsher electrophile could lead to polymerization, especially with unsubstituted pyrrole.[2]

  • Temperature Control: The initial reaction is conducted at low temperatures (0-10 °C) to control the exothermic formation of the Vilsmeier reagent and to moderate the high reactivity of the pyrrole, preventing side reactions. The subsequent heating step provides the necessary activation energy for the deactivated 2-formylpyrrole substrate.

  • Aqueous Workup: The reaction is quenched with an aqueous sodium acetate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction medium.

Experimental_Workflow cluster_A Reaction A: Unsubstituted Pyrrole cluster_B Reaction B: 2-Formylpyrrole A1 1. Dissolve Pyrrole in DMF A2 2. Cool to 0 °C A1->A2 A3 3. Add POCl3 dropwise A2->A3 A4 4. Stir at RT for 1h A3->A4 Workup 5. Quench with ice & aq. Sodium Acetate A4->Workup Combine for Workup B1 1. Dissolve 2-Formylpyrrole in DMF B2 2. Cool to 0 °C B1->B2 B3 3. Add POCl3 dropwise B2->B3 B4 4. Heat at 60 °C for 4h B3->B4 B4->Workup Analysis 6. Extraction & Purification 7. TLC, NMR, GC-MS Analysis Workup->Analysis

Step-by-Step Protocol:
  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In two separate flame-dried flasks equipped with stir bars and under a nitrogen atmosphere, place N,N-dimethylformamide (DMF, 3 eq.).

    • Cool the flasks to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to each flask, maintaining the temperature below 10 °C.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition:

    • Flask A (Pyrrole): To the first flask, add a solution of pyrrole (1.0 eq.) in DMF dropwise.

    • Flask B (2-Formylpyrrole): To the second flask, add a solution of 2-formylpyrrole (1.0 eq.) in DMF dropwise.

  • Reaction:

    • Flask A: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting material.

    • Flask B: After addition, heat the reaction mixture to 60 °C and maintain for 4 hours, monitoring by TLC.

  • Workup and Isolation:

    • Pour each reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir vigorously until the hydrolysis is complete (approx. 30 minutes).

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude products via column chromatography on silica gel.

    • Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 2-formylpyrrole (from Flask A) and 2,4-diformylpyrrole (from Flask B) and to calculate the isolated yields.

Conclusion

The reactivity of the pyrrole ring is a nuanced interplay of its inherent aromatic, electron-rich character and the electronic effects of its substituents. The 4-formyl group, as a powerful electron-withdrawing substituent, significantly deactivates the ring towards electrophilic attack while directing incoming electrophiles to the C2 and C5 positions. This stands in contrast to 2-formylpyrrole, which is even more strongly deactivated and directs substitution to the C4 position, and to alkyl-substituted pyrroles, which are highly activated. Furthermore, the presence of the formyl group provides a reactive handle for nucleophilic transformations. A thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes in medicinal and materials chemistry, enabling precise control over the functionalization of this privileged heterocyclic scaffold.

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A Comparative Analysis of the Biological Activity of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[1] Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This guide provides a detailed comparative analysis of the biological activity of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile and its structural analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.

Focus Compound: this compound

While specific biological activity data for this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a pharmacologically active agent. It is primarily recognized as a versatile synthetic intermediate in the development of more complex molecules with therapeutic applications, particularly in the realm of oncology.[3] The presence of the formyl and nitrile groups, both of which are reactive and can participate in hydrogen bonding, makes it a valuable building block for creating novel drug candidates.[3]

Comparative Analysis with Structurally Similar Compounds

To understand the potential biological profile of this compound, it is instructive to examine the activities of its structural relatives.

Anticancer and Cytotoxic Activities

Numerous studies have demonstrated the potent anticancer effects of substituted pyrrole derivatives. The cytotoxic activity is often dependent on the specific substitution pattern on the pyrrole ring.

  • Dimethyl-pyrrole Derivatives: Compounds featuring a 3,5-dimethyl-1H-pyrrole core have shown promising anticancer activity against various cell lines, including HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cells.[4] The introduction of different side chains at the 2 and 4 positions can significantly modulate this activity.

  • Pyrrole-2-carbonitrile Derivatives: The carbonitrile group at the 2-position is a key feature in several biologically active pyrroles. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that the nitrile moiety can contribute to potent inhibition of protein kinases, a critical target in cancer therapy.

  • General Pyrrole Derivatives: A broader look at pyrrole compounds reveals dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary).[5][6] Some of these compounds have demonstrated higher antitumor properties than established chemotherapy drugs like cisplatin and doxorubicin in in-vitro assays.[5]

Enzyme Inhibition

The pyrrole scaffold is also a common feature in various enzyme inhibitors.

  • Metallo-β-Lactamase (MBL) Inhibition: Certain 2-amino-1H-pyrrole-3-carbonitrile derivatives have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8] Structure-activity relationship (SAR) studies have revealed that the 3-carbonitrile group is crucial for this inhibitory activity.[7][8]

  • COX-2/LOX Inhibition: Novel pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.[9] This dual inhibition is a promising strategy for developing safer anti-inflammatory drugs.[9]

Antimicrobial Activity

The pyrrole nucleus is a component of several antimicrobial agents. Synthesized pyrrole derivatives have shown significant activity against various bacterial and fungal strains.[2][4] For instance, certain 3,5-dimethyl-1H-pyrrole derivatives exhibit potent activity against E. coli and C. albicans.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring.

  • Lipophilicity: This physicochemical property plays a crucial role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of pyrrole-based drugs.[9]

  • Methyl Groups: The presence of methyl groups, as seen in the title compound, can influence the compound's interaction with biological targets and its metabolic stability.[2]

  • Formyl and Nitrile Groups: These electron-withdrawing groups can modulate the electronic properties of the pyrrole ring and participate in key interactions with target proteins. The nitrile group, in particular, is a common feature in many enzyme inhibitors.[7][8]

Experimental Data Summary

The following table summarizes the reported biological activities of various pyrrole derivatives that are structurally related to this compound.

Compound ClassBiological ActivityTarget/Cell LinePotency (IC50/TGI)Reference
Pyrrole-cinnamate hybridsCOX-2 InhibitionOvine COX-20.55 µM[9]
Pyrrole-cinnamate hybridsLOX InhibitionSoybean LOX7.5 µM[9]
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileMetallo-β-lactamase InhibitionIMP-1Low µM range[7][8]
3,5-dimethyl-1H-pyrrole derivativesAnticancerHepG2, HeLa, MCF-736.8 - 67.2 µM (TGI)[4]
Substituted Pyrrole DerivativesCytotoxicityLoVo (colon cancer)Dose-dependent[5][6]

Experimental Protocols

Cytotoxicity Assessment using MTS Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., LoVo, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Evaluation using Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.

Principle: The Caspase-Glo® 3/7 Reagent provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The addition of the reagent to cells results in cell lysis, followed by caspase cleavage of the substrate, which generates a luminescent signal produced by luciferase.

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds as described in the cytotoxicity assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Compare the luminescence signals from the treated cells to the control cells to determine the fold increase in caspase activity.

Signaling Pathway and Experimental Workflow

ERK Signaling Pathway Inhibition

Some pyrrole derivatives have been shown to induce programmed cell death in cancer cells by inhibiting the ERK signaling pathway.[2] The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Pyrrole Pyrrole Derivative Pyrrole->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by pyrrole derivatives.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel pyrrole compounds.

workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Pyrrole Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTS) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays Purification->Enzyme Antimicrobial Antimicrobial Screening Purification->Antimicrobial Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Enzyme->Signaling SAR Structure-Activity Relationship (SAR) Apoptosis->SAR Signaling->SAR ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for screening the biological activity of pyrrole compounds.

Conclusion

While direct experimental data on the biological activity of this compound remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The diverse biological activities exhibited by substituted pyrroles, ranging from potent anticancer and anti-inflammatory effects to significant enzyme inhibition, underscore the therapeutic promise of this compound class. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully explore their therapeutic potential. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of novel and effective therapeutic agents based on this promising pyrrole scaffold.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyrrole Isomer Identification in Drug Discovery

Pyrrole scaffolds are foundational in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The specific substitution pattern on the pyrrole ring is critical, as even minor positional changes between functional groups can drastically alter a molecule's biological activity and physical properties. Consequently, the unambiguous identification of constitutional isomers is a paramount challenge in synthesis and quality control.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile from its constitutional isomers. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectroscopic output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a complementary and definitive toolkit for isomer characterization.

Chapter 1: The Isomers in Focus: Structural Variations

The molecular formula for this compound is C₈H₈N₂O.[2][3] For this guide, we will compare the target compound with two of its logical constitutional isomers, where the positions of the formyl and cyano groups are altered while retaining the 1,5-dimethyl substitution pattern. This choice allows us to focus on the diagnostic impact of the relative positioning of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups.

  • Isomer A: this compound (The Target Compound)

  • Isomer B: 3-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • Isomer C: 2-Formyl-1,5-dimethyl-1H-pyrrole-4-carbonitrile

G cluster_A Isomer A: this compound cluster_B Isomer B: 3-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile cluster_C Isomer C: 2-Formyl-1,5-dimethyl-1H-pyrrole-4-carbonitrile A A B B C C

Caption: Chemical structures of the target compound and its selected isomers.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.

Theoretical Basis: Causality in Chemical Shifts and Coupling

The positions of the electron-withdrawing formyl and cyano groups profoundly influence the electron density distribution within the pyrrole ring. This, in turn, dictates the chemical shifts (δ) of the ring protons and carbons.

  • ¹H NMR: The proton on the carbon adjacent to an electron-withdrawing group will be deshielded and appear at a higher chemical shift (further downfield). The formyl proton (-CHO) itself will appear as a singlet in a highly deshielded region (typically δ 9-10 ppm). The key differentiator will be the chemical shift and multiplicity of the sole remaining proton on the pyrrole ring.

  • ¹³C NMR: The substituent effects on carbon chemical shifts are predictable.[4] Carbons directly attached to the formyl and cyano groups will be significantly deshielded. The relative positions of these groups will create a unique ¹³C NMR fingerprint for each isomer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) instrument 400 MHz NMR Spectrometer prep->instrument acquire_h1 Acquire 1H Spectrum instrument->acquire_h1 acquire_c13 Acquire 13C Spectrum instrument->acquire_c13 process Data Processing (Fourier Transform, Phasing) acquire_h1->process acquire_c13->process analyze Spectral Analysis (Chemical Shifts, Coupling) process->analyze

Caption: A streamlined workflow for NMR spectroscopic analysis.

Predicted Data and Interpretation
Isomer ¹H NMR (Predicted) ¹³C NMR (Predicted Key Signals)
A: 4-Formyl, 2-CN δ ~9.8 (s, 1H, CHO), δ ~7.5 (s, 1H, H-3), δ ~3.8 (s, 3H, N-CH₃), δ ~2.4 (s, 3H, C-CH₃)δ ~185 (CHO), δ ~115 (CN), Deshielded C4, Shielded C3
B: 3-Formyl, 2-CN δ ~10.2 (s, 1H, CHO), δ ~7.0 (s, 1H, H-4), δ ~3.9 (s, 3H, N-CH₃), δ ~2.5 (s, 3H, C-CH₃)δ ~188 (CHO), δ ~114 (CN), Deshielded C3, Shielded C4
C: 2-Formyl, 4-CN δ ~9.7 (s, 1H, CHO), δ ~7.2 (s, 1H, H-3), δ ~3.8 (s, 3H, N-CH₃), δ ~2.3 (s, 3H, C-CH₃)δ ~180 (CHO), δ ~116 (CN), Deshielded C2, Shielded C3
  • Key Differentiator: The chemical shift of the lone pyrrole ring proton is the most telling feature in the ¹H NMR. For Isomer A, the proton at C-3 is adjacent to the cyano group at C-2 and the formyl group at C-4, leading to a significant downfield shift. For Isomer B, the proton at C-4 is adjacent to the formyl group at C-3, also resulting in a downfield shift, but its precise location will differ from A. For Isomer C, the proton at C-3 is adjacent to the formyl group at C-2, again giving a unique chemical shift.

Chapter 3: Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers contain the same functional groups, the electronic environment can cause subtle but measurable shifts in their vibrational frequencies.

Theoretical Basis: Electronic Effects on Bond Strength

The positions of the C=O (formyl) and C≡N (nitrile) stretching vibrations are sensitive to electronic effects like conjugation and induction.

  • C=O Stretch: A strong, sharp peak typically appears between 1650-1750 cm⁻¹.[6] The degree of conjugation with the pyrrole ring will influence this position. A more conjugated carbonyl group will have a lower stretching frequency.

  • C≡N Stretch: This appears as a sharp, medium-intensity peak around 2200-2260 cm⁻¹.[7] Its position is also affected by conjugation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to obtain a high-quality spectrum.

G cluster_workflow IR Spectroscopy (ATR) Workflow background Acquire Background Spectrum (Clean ATR Crystal) sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum (16-32 Scans) sample->acquire process Background Subtraction acquire->process analyze Peak Analysis (Position, Intensity) process->analyze

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted Data and Interpretation
Isomer Predicted C=O Stretch (cm⁻¹) Predicted C≡N Stretch (cm⁻¹) Rationale
A: 4-Formyl, 2-CN ~1680~2225Both groups are in conjugation with the pyrrole ring.
B: 3-Formyl, 2-CN ~1675~2228The formyl group at the 3-position may experience slightly different conjugation effects compared to the 4-position.
C: 2-Formyl, 4-CN ~1685~2222The relative positions of the two electron-withdrawing groups will alter the overall electron density and conjugation pathways.
  • Key Differentiator: While the differences may be small, high-resolution IR spectroscopy can distinguish these isomers. The precise peak positions for the C=O and C≡N stretches, influenced by the unique electronic environment in each isomer, serve as diagnostic markers.

Chapter 4: UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly dependent on the extent of the conjugated π-system.

Theoretical Basis: Conjugation and Absorption Maxima (λ_max)

The pyrrole ring is an aromatic, conjugated system. The attachment of electron-withdrawing groups like -CHO and -CN extends this conjugation. The specific arrangement of these groups determines the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A more extended or effective conjugation system lowers this energy gap, resulting in a bathochromic (red) shift to a longer absorption maximum (λ_max).[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 x 10⁻⁵ M).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Record the absorbance spectrum of each isomer solution over a range of approximately 200-400 nm.

G cluster_workflow UV-Vis Spectroscopy Workflow prep Prepare Dilute Solution (e.g., 10^-5 M in EtOH) blank Run Solvent Blank prep->blank acquire Acquire Sample Spectrum (200-400 nm) blank->acquire analyze Identify λmax acquire->analyze

Caption: The basic workflow for UV-Visible spectroscopic analysis.

Predicted Data and Interpretation
Isomer Predicted λ_max (nm) Rationale
A: 4-Formyl, 2-CN ~290The cross-conjugation between the formyl and cyano groups through the pyrrole ring creates a specific electronic transition energy.
B: 3-Formyl, 2-CN ~280The conjugation pathway is different when the formyl group is at the 3-position, likely leading to a higher energy transition (shorter λ_max).
C: 2-Formyl, 4-CN ~295This isomer has a linear conjugation pathway between the formyl and cyano groups through the N atom, which could lead to the most effective conjugation and the longest λ_max.
  • Key Differentiator: Each isomer will exhibit a distinct λ_max value. The differences in the absorption maxima directly reflect the differences in the electronic structure and the extent of conjugation, making UV-Vis a valuable tool for differentiation.[9]

Chapter 5: Mass Spectrometry (MS): Differentiating by Fragmentation

While constitutional isomers have identical molecular weights and will show the same molecular ion peak, their fragmentation patterns under energetic ionization conditions, such as Electron Ionization (EI), can be distinct.[10]

Theoretical Basis: Structure-Dependent Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The positions of the substituents on the pyrrole ring will influence which bonds are most likely to break. For example, the loss of a methyl group, CO, or HCN may be more or less favorable depending on the structure of the precursor ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a nonpolar DB-5 column). The GC will separate the isomer from any impurities.

  • MS Analysis: The eluent from the GC is directed into the ion source of the mass spectrometer (typically an EI source). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

G cluster_workflow GC-MS Experimental Workflow inject Inject Dilute Sample gc_sep GC Separation inject->gc_sep ionization EI Ionization (70 eV) gc_sep->ionization ms_analysis Mass Analysis (m/z) ionization->ms_analysis detection Detection & Spectrum Generation ms_analysis->detection

Caption: A typical workflow for analysis by GC-MS.

Predicted Data and Interpretation

All isomers will show a molecular ion peak [M]⁺ at m/z = 148.

Isomer Predicted Key Fragment Ions (m/z) Plausible Neutral Loss
A: 4-Formyl, 2-CN 133, 120, 105CH₃, CO, CH₃ + CO
B: 3-Formyl, 2-CN 133, 120, 119CH₃, CO, H + CO
C: 2-Formyl, 4-CN 133, 120, 93CH₃, CO, CO + HCN
  • Key Differentiator: The relative abundances of the fragment ions will be different for each isomer. For instance, the proximity of the formyl group to the N-methyl group in Isomer C might lead to unique rearrangement and fragmentation pathways not as prevalent in Isomers A and B. Careful analysis of these "fingerprint" fragmentation patterns allows for confident differentiation.[11]

Chapter 6: A Holistic Approach to Isomer Differentiation

No single technique should be used in isolation for definitive structure elucidation. The strength of this analytical approach lies in the convergence of data from multiple, orthogonal techniques.

  • NMR provides the definitive connectivity and structural backbone.

  • IR confirms the presence of key functional groups and offers clues about their electronic environment.

  • UV-Vis provides insight into the overall conjugated system of the molecule.

  • MS confirms the molecular weight and provides a unique fragmentation fingerprint.

By synthesizing the data from these four spectroscopic methods, a researcher can build a self-validating and unassailable case for the specific identity of a given this compound isomer, ensuring the scientific integrity required for drug development and advanced materials research.

References

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Unambiguous Structural Verification of Synthesized 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic molecules such as 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, the potential for isomeric impurities necessitates the use of sophisticated analytical techniques. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy methods for the unambiguous structural validation of the target pyrrole derivative, contrasting it with potential constitutional isomers that may arise during synthesis.

The Challenge: Distinguishing Isomers in Pyrrole Synthesis

The synthesis of polysubstituted pyrroles can often yield a mixture of constitutional isomers, where the same atoms are connected in a different order. For this compound ( 1 ), two plausible isomeric side products are 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carbonitrile ( 2 ) and 2-Formyl-1,5-dimethyl-1H-pyrrole-4-carbonitrile ( 3 ). While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of direct through-bond proton-proton coupling for all substituents can make definitive assignment challenging. This is where the power of 2D NMR comes to the forefront, enabling the elucidation of the complete molecular framework through correlations between nuclei.

A Multi-faceted Approach to Structural Elucidation: COSY, HSQC, and HMBC

A combination of 2D NMR experiments is essential for a comprehensive and self-validating structural analysis. The three key experiments employed in this guide are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1] It is invaluable for mapping out proton-proton networks within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (¹JCH).[2] It provides a clear picture of which proton is bonded to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH).[2] HMBC is often the key to piecing together the molecular skeleton, especially in connecting quaternary carbons and substituent groups.

Predicted NMR Data for this compound and Its Isomers

In the absence of published experimental data for the target molecule and its isomers, we have utilized a combination of computational methods, including Density Functional Theory (DFT) and machine learning-based predictors, to generate a reliable set of predicted ¹H and ¹³C NMR chemical shifts.[3][4][5] These predicted values serve as a robust foundation for illustrating the principles of 2D NMR-based structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position This compound (1) 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carbonitrile (2) 2-Formyl-1,5-dimethyl-1H-pyrrole-4-carbonitrile (3)
¹H ¹³C ¹H
H3/C37.25 (s)125.06.80 (s)
C2-110.0-
C4-130.0-
C5-145.0-
1-CH₃3.80 (s)35.03.75 (s)
5-CH₃2.50 (s)15.0-
2-CH₃--2.40 (s)
4-CHO9.80 (s)185.0-
5-CHO--9.70 (s)
2-CHO---
2-CN-115.0-
3-CN---
4-CN---

Experimental Protocols

A detailed, step-by-step methodology for acquiring high-quality 2D NMR data is crucial for successful structure elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized pyrrole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool into a clean 5 mm NMR tube.

  • The final sample height should be at least 4 cm to ensure proper shimming.

2. Instrument Setup and 1D NMR Acquisition:

  • Lock and shim the spectrometer on the deuterated solvent signal to achieve optimal magnetic field homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to verify sample concentration and spectral resolution.

  • Acquire a 1D ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Parameter Optimization and Acquisition:

  • COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized to 8-10 Hz to observe two- and three-bond correlations. Acquiring a second HMBC with a longer delay (e.g., optimized for 4-6 Hz) can sometimes reveal weaker, four-bond correlations.

Data Interpretation: A Case Study of this compound (1)

The following section details how the combined interpretation of COSY, HSQC, and HMBC spectra leads to the unambiguous assignment of structure 1 .

COSY Analysis:

Due to the substitution pattern of all three isomers, with no vicinal protons on the pyrrole ring, no cross-peaks are expected in the COSY spectrum between the pyrrole ring proton and other protons. This lack of correlation is in itself a key piece of structural information.

HSQC Analysis:

The HSQC spectrum will show direct one-bond correlations between protons and the carbons they are attached to. For structure 1 , we expect to see the following key correlations:

  • The pyrrole proton at ~7.25 ppm will correlate with the carbon at ~125.0 ppm (C3).

  • The N-methyl protons at ~3.80 ppm will correlate with the carbon at ~35.0 ppm (1-CH₃).

  • The C5-methyl protons at ~2.50 ppm will correlate with the carbon at ~15.0 ppm (5-CH₃).

  • The formyl proton at ~9.80 ppm will correlate with the formyl carbon at ~185.0 ppm (4-CHO).

HMBC Analysis: The Decisive Experiment

The HMBC spectrum provides the crucial long-range connectivity information to definitively establish the substitution pattern. For structure 1 , the following key correlations are expected:

  • From the N-methyl protons (~3.80 ppm): Correlations to the adjacent pyrrole carbons C2 (~110.0 ppm) and C5 (~145.0 ppm). This is a strong indicator of the N-methyl group's position.

  • From the C5-methyl protons (~2.50 ppm): Correlations to the attached carbon C5 (~145.0 ppm), the adjacent carbon C4 (~130.0 ppm), and potentially a weaker correlation to C3 (~125.0 ppm).

  • From the pyrrole proton H3 (~7.25 ppm): Correlations to the adjacent carbons C2 (~110.0 ppm) and C4 (~130.0 ppm), as well as the more distant C5 (~145.0 ppm).

  • From the formyl proton (~9.80 ppm): A strong correlation to the attached carbon C4 (~130.0 ppm).

It is the unique set of HMBC correlations that allows for the unequivocal differentiation of 1 from its isomers 2 and 3 . For example, in isomer 2 , the formyl proton would show a correlation to C5, and the N-methyl protons would still correlate to C2 and C5. In isomer 3 , the formyl proton would correlate to C2.

Visualizing the Connections: Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key HMBC correlations that confirm the structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_result Conclusion synth Synthesized Pyrrole (Mixture of Isomers) one_d_nmr 1D NMR (¹H, ¹³C, DEPT) synth->one_d_nmr Initial Characterization two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr Further Elucidation interpretation Correlation Analysis two_d_nmr->interpretation Data Processing structure Unambiguous Structure (Compound 1) interpretation->structure Structural Confirmation

Figure 1: Experimental workflow for structural validation.

hmbc_correlations cluster_structure This compound (1) C2 C2-CN C3 C3-H C2->C3 C4 C4-CHO C3->C4 C5 C5-CH₃ C4->C5 N1 N1-CH₃ C5->N1 N1->C2 N1_CH3_protons N1-CH₃ (H) N1_CH3_protons->C2 ²J N1_CH3_protons->C5 ²J C5_CH3_protons C5-CH₃ (H) C5_CH3_protons->C4 ²J C5_CH3_protons->C5 ¹J (suppressed) H3_proton H3 H3_proton->C2 ²J H3_proton->C4 ²J H3_proton->C5 ³J CHO_proton CHO (H) CHO_proton->C4 ²J

Figure 2: Key HMBC correlations for structure 1.

Conclusion

The structural validation of synthesized organic molecules is a critical step in chemical research and development. While 1D NMR provides a foundational overview, it is the strategic application of a suite of 2D NMR experiments—namely COSY, HSQC, and HMBC—that provides the irrefutable evidence required for unambiguous structural assignment, especially in cases of potential isomerism. The long-range correlations observed in the HMBC spectrum are particularly powerful for defining the substitution pattern on the pyrrole ring of this compound. By following a systematic and multi-technique approach, researchers can have the utmost confidence in the structure of their synthesized compounds.

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A Comparative Guide to the Antiproliferative Potential of Substituted Pyrrole Carbonitriles in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, the relentless pursuit of novel chemical entities with potent and selective antiproliferative activity is paramount. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with various biological targets implicated in cancer progression. This guide provides a comprehensive analysis of the antiproliferative activity of substituted pyrrole carbonitriles, with a conceptual focus on the potential of molecules structured around the 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile framework. While direct experimental data on this specific molecule is emerging, this document synthesizes findings from closely related analogues to offer a predictive comparison and a robust methodological framework for its evaluation.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a comparative overview of the efficacy of this compound class against various cancer cell lines but also to delve into the mechanistic underpinnings of their action and the experimental designs crucial for their rigorous assessment.

The Pyrrole Scaffold: A Cornerstone in Anticancer Drug Design

The pyrrole ring is a fundamental component of numerous natural products and clinically approved drugs, valued for its unique electronic properties and its capacity for diverse chemical modifications.[1][2] In the context of oncology, pyrrole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as those mediated by tyrosine kinases, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptors (EGFR).[3][4] The strategic placement of substituents on the pyrrole core is a key determinant of their biological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties.[1][3] The presence of a carbonitrile group, as seen in our topic compound, is a common feature in many potent enzyme inhibitors, often contributing to enhanced binding affinity and metabolic stability.

Evaluating Antiproliferative Efficacy: A Multi-faceted Approach

A thorough assessment of a novel compound's anticancer potential necessitates a battery of well-controlled in vitro assays. The following experimental workflow provides a self-validating system for characterizing the antiproliferative activity of compounds like this compound.

Experimental Workflow for Antiproliferative Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Compound Solubilization & Dilution B Cell Line Panel Selection (e.g., MCF-7, A549, HCT-116) A->B Prepare Stock Solutions C Seeding in 96-well Plates B->C Culture & Prepare Cells D Compound Treatment (72h) C->D Add Compound Dilutions E Cytotoxicity Assay (MTT or SRB) D->E Measure Cell Viability F IC50 Determination E->F Data Analysis G Apoptosis Assays (Annexin V/PI Staining) F->G If IC50 is potent H Cell Cycle Analysis (Flow Cytometry) F->H If IC50 is potent J Kinase Inhibition Assays F->J To identify molecular targets I Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) G->I Confirm Apoptotic Pathway H->I Investigate Cell Cycle Arrest K Molecular Docking Studies J->K To predict binding modes

Caption: A typical workflow for evaluating the antiproliferative activity of a novel compound.

Detailed Experimental Protocols

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[9][10]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.[10]

Apoptosis Assessment by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Comparative Antiproliferative Activity of Pyrrole Derivatives

While specific data for this compound is not extensively published, we can infer its potential by examining the activity of structurally related pyrrole derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrrolizine DerivativesMCF-7 (Breast)< 2.73[13]
PC-3 (Prostate)< 2.73[13]
Alkynylated PyrrolesU251 (Glioblastoma)2.29[14]
A549 (Lung)3.49[14]
Pyrrole HydrazonesSH-4 (Melanoma)44.63[15]
N-substituted PyrrolesL1210, CEM, HeLa10-14[16]
3-Aroyl-1-arylpyrrolesVariousPotent Inhibition[17]
Tetrasubstituted PyrrolesHL60 (Leukemia)4-45[18]

This table is a synthesis of data from multiple sources on various pyrrole derivatives and does not represent data for a single compound.

The data illustrates that substituted pyrroles exhibit a broad range of antiproliferative activities, with some derivatives demonstrating high potency in the low micromolar range against various cancer cell lines.[13][14] The efficacy is clearly dependent on the nature and position of the substituents on the pyrrole ring.

Mechanistic Insights: How Pyrrole Derivatives Inhibit Cancer Cell Growth

The anticancer activity of pyrrole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[19] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19]

Apoptotic Signaling Pathway

G cluster_0 Apoptosis Induction by Pyrrole Derivatives A Pyrrole Derivative B Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) A->C D Mitochondrial Outer Membrane Permeabilization B->D Allows C->D Promotes E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis (Cell Death) G->H

Caption: A simplified diagram of the intrinsic apoptotic pathway often targeted by pyrrole derivatives.

Several studies have shown that pyrrole derivatives can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[3][19] By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, and/or activating pro-apoptotic proteins like Bax and Bak, these compounds can trigger the mitochondrial apoptotic cascade, leading to the activation of caspases and subsequent cell death.[19][20]

Furthermore, many pyrrole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[3][4] For instance, derivatives have been designed to target EGFR and VEGFR, thereby blocking downstream signaling pathways responsible for cell growth and angiogenesis.[4] Some pyrrole derivatives have also been found to arrest the cell cycle at different phases, preventing cancer cells from dividing.[14]

Conclusion and Future Directions

The pyrrole scaffold represents a highly promising framework for the development of novel antiproliferative agents. The diverse mechanisms of action, including apoptosis induction and kinase inhibition, coupled with the tunability of their chemical structure, make substituted pyrroles a compelling area of research.

While direct experimental evidence for the antiproliferative activity of this compound is still to be broadly disseminated, the comparative analysis of related compounds strongly suggests its potential as a valuable lead molecule. The presence of the formyl and carbonitrile groups, known to be important for biological activity, warrants a thorough investigation of this compound against a wide panel of cancer cell lines.

Future research should focus on:

  • Comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • In-depth mechanistic studies to elucidate its precise mode of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for improved efficacy and drug-like properties.

  • In vivo studies in relevant animal models to assess its therapeutic potential and safety profile.

By employing the rigorous experimental methodologies outlined in this guide, the scientific community can effectively evaluate and potentially unlock the full therapeutic promise of this and other novel pyrrole derivatives in the fight against cancer.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

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  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. Available from: [Link]

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Navigating the Synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Comparative Guide to Cost and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of bioactive compounds, including potent anti-cancer agents.[1] Its unique trifunctionalized pyrrole structure presents both a synthetic challenge and an opportunity for diverse chemical transformations. For researchers and process chemists, the selection of an optimal synthetic route is a critical decision, balancing factors of cost, efficiency, scalability, and safety.

This in-depth guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a comprehensive overview of the chemical transformations involved, along with a critical evaluation of their respective costs and efficiencies. The insights presented herein are grounded in established chemical principles and supported by experimental data from the scientific literature.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic strategies for the target molecule are considered, each commencing from readily available starting materials and employing well-established chemical reactions.

  • Route 1: Building the Pyrrole Core First. This linear approach begins with the construction of the 1,2,5-trimethyl-1H-pyrrole core via the Paal-Knorr synthesis, followed by sequential functionalization at the C3 and C4 positions.

  • Route 2: Introducing Functionality Early. This convergent strategy involves the initial synthesis of a pre-functionalized pyrrole, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, followed by a final formylation step.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a thorough analysis of their comparative merits.

Route 1: Stepwise Functionalization of a Pre-formed Pyrrole Core

This route follows a three-step sequence starting from the commercially available 2,5-hexanedione and methylamine.

Workflow for Route 1

Route 1 Workflow A 2,5-Hexanedione + Methylamine B Step 1: Paal-Knorr Synthesis A->B Reflux C 1,2,5-Trimethyl-1H-pyrrole B->C Yield: ~85% D Step 2: Vilsmeier-Haack Formylation C->D POCl3, DMF E 4-Formyl-1,2,5-trimethyl-1H-pyrrole D->E Yield: Moderate F Step 3: Cyanation E->F e.g., TMSCN G This compound F->G Yield: Variable

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 1,2,5-Trimethyl-1H-pyrrole (Paal-Knorr Synthesis)

  • Principle: The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine.[2][3] In this step, 2,5-hexanedione is condensed with methylamine under reflux conditions to yield the desired trimethylated pyrrole.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and a 40% aqueous solution of methylamine (1.2 eq).

    • The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to afford 1,2,5-trimethyl-1H-pyrrole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1,2,5-Trimethyl-1H-pyrrole

  • Principle: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For 1,2,5-trimethyl-1H-pyrrole, the electron-donating methyl groups direct the formylation to the vacant C3 or C4 positions. Due to steric hindrance from the adjacent methyl groups, formylation is expected to occur predominantly at the C4 position.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, DMF (3.0 eq) is cooled to 0 °C.

    • POCl₃ (1.1 eq) is added dropwise to the cooled DMF, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

    • A solution of 1,2,5-trimethyl-1H-pyrrole (1.0 eq) in a minimal amount of dry dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-6 hours.

    • The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated.

    • Purification by column chromatography on silica gel yields 4-formyl-1,2,5-trimethyl-1H-pyrrole.

Step 3: Cyanation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole

  • Principle: The introduction of a nitrile group onto the pyrrole ring can be achieved through various methods. A common approach involves the use of a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst. This reaction proceeds via nucleophilic attack of the cyanide ion on an activated pyrrole ring.

  • Procedure:

    • To a solution of 4-formyl-1,2,5-trimethyl-1H-pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add TMSCN (1.5 eq).

    • A catalytic amount of a Lewis acid (e.g., zinc iodide) can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography affords the final product.

Route 2: Convergent Synthesis via a Cyanated Intermediate

This alternative route prioritizes the early introduction of the nitrile functionality, followed by a final formylation step.

Workflow for Route 2

Route 2 Workflow A 1,5-Dimethyl-1H-pyrrole B Step 1: Cyanation A->B e.g., Chlorosulfonyl isocyanate, then DMF C 1,5-Dimethyl-1H-pyrrole-2-carbonitrile B->C Yield: Moderate to Good D Step 2: Vilsmeier-Haack Formylation C->D POCl3, DMF E This compound D->E Yield: Good

Caption: Synthetic pathway for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

  • Principle: The direct cyanation of 1,5-dimethyl-1H-pyrrole can be challenging. A more reliable method involves the use of chlorosulfonyl isocyanate (CSI) followed by treatment with DMF, as described in a patent for the synthesis of similar pyrrole-2-carbonitriles.[6] This method proceeds through the formation of an N-chlorosulfonylcarbamoyl intermediate, which is then converted to the nitrile.

  • Procedure:

    • To a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in an anhydrous solvent such as acetonitrile, chlorosulfonyl isocyanate (1.1 eq) is added dropwise at a low temperature (e.g., -15 °C).

    • The reaction mixture is stirred for a period, and then DMF (2.0 eq) is added.

    • The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

    • The reaction is worked up by pouring into ice-water and extracting the product with an organic solvent.

    • The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Step 2: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

  • Principle: In this final step, the formyl group is introduced at the C4 position of the pyrrole ring. The electron-withdrawing nature of the nitrile group at C2 deactivates the adjacent C3 position towards electrophilic attack. Conversely, the methyl group at C5 activates the C4 position, thus directing the Vilsmeier-Haack formylation regioselectively to the desired position.

  • Procedure:

    • The Vilsmeier reagent is prepared as described in Route 1, Step 2.

    • A solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in dry dichloromethane is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • The reaction mixture is heated to 40-60 °C for several hours.

    • Work-up and purification are carried out as described in Route 1, Step 2, to yield this compound.

Comparative Analysis: Cost and Efficiency

The choice between these two synthetic routes will ultimately depend on a careful consideration of various factors, including the cost of raw materials, reagent handling, reaction yields, and ease of purification.

Cost Comparison of Starting Materials and Reagents
Reagent/Starting MaterialRoute 1Route 2Estimated Cost (per mole)
2,5-Hexanedione

Methylamine$
Phosphorus oxychloride

N,N-Dimethylformamide (DMF)$[7][8]
Trimethylsilyl cyanide (TMSCN)

Chlorosulfonyl isocyanate (CSI)

$
1,5-Dimethyl-1H-pyrrole

$

Cost Ranking: $ (low) to


 (high). Prices are indicative and can vary based on supplier and purity.

Analysis:

  • Route 1 commences with relatively inexpensive and readily available starting materials: 2,5-hexanedione and methylamine.[9] However, the cost escalates in the final cyanation step with the use of the expensive and highly toxic trimethylsilyl cyanide.

  • Route 2 may require the synthesis or purchase of 1,5-dimethyl-1H-pyrrole, which can be more costly than the starting materials for Route 1. The use of chlorosulfonyl isocyanate also adds to the expense.

Efficiency and Practicality Comparison
ParameterRoute 1Route 2
Number of Steps 32
Overall Yield ModeratePotentially Higher
Key Challenges Regioselectivity in formylation; harsh cyanation conditions.Synthesis of starting pyrrole; handling of CSI.
Purification Multiple chromatographic separations likely required.Potentially simpler purification profile.
Scalability Cyanation step may pose challenges on a larger scale due to toxicity and cost of TMSCN.Two-step route is generally more amenable to scale-up.
Safety Use of highly toxic TMSCN.Use of corrosive and moisture-sensitive CSI.

Analysis:

  • Route 1 is a longer, more linear sequence. While the initial Paal-Knorr synthesis is typically high-yielding, the subsequent formylation and cyanation steps can be less efficient and may require careful optimization to control regioselectivity and maximize yield. The final cyanation step using TMSCN is a significant drawback in terms of cost, toxicity, and handling on a larger scale.

  • Route 2 offers a more convergent and potentially more efficient approach. By introducing the nitrile group early, the final formylation is directed to the desired position due to the electronic effects of the existing substituents. This can lead to a cleaner reaction with a higher yield and simpler purification. While the starting material, 1,5-dimethyl-1H-pyrrole, may be more expensive, the overall process could be more cost-effective if the yield and purity of the final product are significantly higher.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a classic, step-wise approach that utilizes simple starting materials. However, its practicality is diminished by the challenges associated with the final cyanation step, particularly in terms of cost, safety, and scalability. This route may be suitable for small-scale laboratory synthesis where the cost of TMSCN is not a limiting factor.

  • Route 2 represents a more elegant and potentially more efficient strategy. The convergent nature of this route, coupled with the directing effect of the nitrile group in the final formylation step, is likely to result in a higher overall yield and a simpler purification process. For larger-scale production and in an industrial setting, Route 2 is the recommended pathway , despite the potentially higher initial cost of the starting pyrrole. The improved efficiency, regioselectivity, and avoidance of highly toxic cyanating agents in the final step make it a more robust and scalable option.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the project, including the desired scale of production, available budget, and the technical expertise of the research team. This guide provides the foundational information to make an informed decision, enabling the efficient and cost-effective synthesis of this valuable chemical intermediate.

References

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A Senior Application Scientist's Guide to Purity Analysis: Characterizing 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for the characterization and purity confirmation of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a versatile building block in medicinal chemistry. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative analytical techniques, and provide the scientific rationale behind the experimental design.

Introduction: The Critical Role of Purity in Drug Discovery

This compound is a heterocyclic compound featuring formyl and carbonitrile functional groups, making it a valuable intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to misleading biological assay results, side reactions in subsequent synthetic steps, or the formation of toxic byproducts in a final drug product. Therefore, a validated, high-resolution analytical method is not just a quality control measure but a fundamental component of scientific integrity.

The Gold Standard: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical starting point.

Causality of Method Development Choices

The selection of an appropriate HPLC method is a scientifically driven process based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common initial choice for reverse-phase chromatography. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the analyte based on its hydrophobicity. Given the aromatic pyrrole ring and methyl groups, this compound will exhibit sufficient hydrophobic character for good retention and separation from more polar or less polar impurities.

  • Mobile Phase Composition: A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is used to elute the compound from the column. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. A gradient elution, where the proportion of organic solvent is increased over time, is generally employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based column packing.

  • Detector Selection: The pyrrole ring and the formyl group are chromophores that absorb ultraviolet (UV) light. Therefore, a UV detector is an ideal choice for this compound, offering both sensitivity and linearity over a wide concentration range. The detection wavelength should be set at or near the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity determination process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Filtration Filter samples and standards (0.45 µm filter) SamplePrep->Filtration StandardPrep Prepare a reference standard of known concentration StandardPrep->Filtration Injection Inject sample/standard onto HPLC system Filtration->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate peak areas in the chromatogram Detection->Integration Calculation Calculate purity by area percent method Integration->Calculation Validation Validate method according to ICH Q2(R2) guidelines Calculation->Validation

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol

This protocol is a robust starting point for the purity determination of this compound and should be validated according to ICH Q2(R2) guidelines.[1]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • Reference standard of this compound with known purity.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or trifluoroacetic acid).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (determine λmax experimentally).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

5. Method Validation:

  • The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R2) guidelines.[1]

A Comparative Analysis: HPLC vs. Alternative Purity Determination Techniques

While HPLC is the gold standard, other techniques offer orthogonal information and can be valuable for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[2] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[3]

Advantages:

  • Provides structural confirmation and purity in a single experiment.[2]

  • Does not require a reference standard of the analyte itself.

  • Non-destructive technique.[1]

Limitations:

  • Lower sensitivity compared to HPLC.[2]

  • Requires a highly pure and stable internal standard that does not have overlapping signals with the analyte.

  • Can be more complex to set up and requires careful optimization of experimental parameters.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, melting occurs at a sharp, well-defined temperature. Impurities broaden the melting range and lower the melting point. The van't Hoff equation can be used to calculate the mole percent of impurities.[4]

Advantages:

  • Provides a measure of the total mole fraction of impurities.

  • Requires a small amount of sample.

  • Relatively fast analysis time.

Limitations:

  • Only applicable to crystalline solids with a sharp melting point.

  • Cannot detect impurities that are insoluble in the melt or form solid solutions.

  • Less sensitive than chromatographic methods.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

Advantages:

  • Excellent for analyzing volatile impurities such as residual solvents.

  • High sensitivity and specificity, especially with mass spectrometric detection.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds like this compound.

Comparison Summary
FeatureHPLCqNMRDSC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityMelting point depression
Primary Use Quantitative purity, impurity profilingAbsolute purity, structural confirmationTotal mole fraction of eutectic impurities
Sensitivity High (ng to pg)Moderate (µg to mg)Low (typically >0.1 mol%)
Specificity HighHighLow
Reference Standard Analyte-specific standard requiredInternal standard of known purityNot required for impurity detection
Sample Type Soluble compoundsSoluble compoundsCrystalline solids
Throughput HighModerateHigh
Quantitative Accuracy Excellent with proper validationExcellent, considered a primary methodGood for suitable compounds

Strategic Selection of Purity Analysis Methods

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram outlines a decision-making process for selecting the appropriate method.

Method_Selection Start Purity Analysis Required IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile IsCrystalline Is the compound a pure crystalline solid? IsVolatile->IsCrystalline No UseGC Use GC-MS for volatile impurities/residual solvents IsVolatile->UseGC Yes NeedStructure Is structural confirmation and absolute purity needed? IsCrystalline->NeedStructure No UseDSC Use DSC for total mole fraction of impurities IsCrystalline->UseDSC Yes UseqNMR Use qNMR for absolute purity and structural identity NeedStructure->UseqNMR Yes UseHPLC Use HPLC for routine purity and impurity profiling NeedStructure->UseHPLC No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the routine and robust purity determination of this compound, a validated reverse-phase HPLC method is the most appropriate and powerful tool. It offers the necessary sensitivity, specificity, and quantitative accuracy to ensure the quality of this important synthetic intermediate. However, for a comprehensive characterization, especially during initial synthesis and for reference standard certification, orthogonal techniques like qNMR and DSC provide invaluable complementary information. A multi-faceted analytical approach, grounded in the scientific principles of each technique, ensures the highest level of confidence in the purity of chemical compounds, thereby underpinning the integrity of research and development in the pharmaceutical sciences.

References

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. Available from: [Link]

  • Tzankova, D., et al. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST, 5(1), 5. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Cui, M., et al. (2017). Practical guide for accurate quantitative solution state NMR analysis. RSC Advances, 7(84), 53351-53368. Available from: [Link]

  • Xie, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Gokcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 714-723. Available from: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available from: [Link]

  • Singh, R., & Kumar, A. (2014). Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 565191-91-5)[1]. As a substituted pyrrole derivative, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials[2]. However, its chemical structure, incorporating a pyrrole ring, a nitrile group, and an aldehyde, necessitates a robust understanding of its potential hazards. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

The protocols outlined herein are based on a composite hazard assessment derived from the safety data sheets (SDS) of structurally related compounds, including pyrrole, pyrrole-2-carbonitrile, and various dimethylpyrroles[3][4]. This approach is necessary due to the limited publicly available, specific safety data for this exact molecule. The guiding principle is to treat this compound with the highest degree of caution warranted by its constituent functional groups.

Hazard Assessment & Risk Profile

The primary risks associated with this compound are inferred from its chemical family. The pyrrole backbone and nitrile functional group contribute to significant toxicological concerns, while its physical properties may present flammability risks.

  • Acute Toxicity (Oral & Inhalation): Structurally similar compounds are classified as toxic if swallowed and harmful if inhaled[5][6]. The nitrile group (-CN) is a key contributor to this toxicity profile.

  • Serious Eye Damage: Pyrrole and its derivatives are known to cause serious eye damage or irritation[5][6]. Direct contact with the solid or solutions can lead to severe, potentially irreversible, injury.

  • Skin Irritation: Contact with the skin may cause irritation[3][4]. While not classified as corrosive, prolonged or repeated contact should be avoided.

  • Flammability: The parent compound, pyrrole, is a flammable liquid and vapor[5]. While this specific derivative is a solid, it should be kept away from ignition sources, and its vapors or dust may form flammable mixtures with air.

  • Aquatic Toxicity: Related compounds are classified as harmful to aquatic life, requiring responsible disposal to prevent environmental release.

Hazard Identification and PPE Summary
Hazard Classification (Inferred)GHS Pictogram(s)Hazard Statement(s)Required Personal Protective Equipment (PPE)
Acute Toxicity - Oral (Category 3) 💀H301: Toxic if swallowedNitrile gloves, Flame-resistant lab coat. Strict prohibition of eating/drinking in the lab.
Acute Toxicity - Inhalation (Category 4) H332: Harmful if inhaledCertified chemical fume hood. Respirator for emergencies.
Serious Eye Damage (Category 1) corrosiveH318: Causes serious eye damage[5]Chemical splash goggles AND a full-face shield.
Skin Irritation (Category 2) H315: Causes skin irritation[3][4]Nitrile gloves, Flame-resistant lab coat with full sleeve coverage.
Flammable Liquid/Solid (Category 3) 🔥H226: Flammable liquid and vaporFlame-resistant lab coat. Use in a spark-free environment.
Hazardous to the Aquatic Environment (Category 3) (No Pictogram)H402: Harmful to aquatic lifeContained waste streams. Prevent release to drains or environment.

Engineering Controls: The First Line of Defense

Before relying on PPE, robust engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is critical to mitigate the inhalation hazard[5].

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound to prevent cross-contamination[7].

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully, worn correctly, and maintained properly. The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," is mandatory when handling this compound and its relatives[8].

Step-by-Step PPE Application
  • Eye and Face Protection:

    • Rationale: The high risk of serious eye damage (H318) necessitates more than standard safety glasses[5].

    • Protocol: Wear snug-fitting, indirectly vented chemical splash goggles at all times. When handling larger quantities (>1 g) or performing splash-prone operations (e.g., transfers, quenching), a full-face shield must be worn over the chemical splash goggles.

  • Hand Protection:

    • Rationale: Nitrile gloves offer excellent protection against brief, incidental chemical contact and are a latex-free option, preventing allergic reactions[9][10].

    • Protocol:

      • Wear disposable nitrile gloves with a minimum thickness of 4 mil. For extended operations, consider thicker gloves or double-gloving.

      • Always inspect gloves for tears or pinholes before use.

      • If contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair. Do not reuse disposable gloves[7].

      • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands before leaving the laboratory[7].

  • Body Protection:

    • Rationale: A lab coat protects against splashes and, if made of appropriate material, can provide protection from fire.

    • Protocol:

      • Wear a flame-resistant (FR) laboratory coat, fully buttoned, with full-length sleeves.

      • Ensure legs are covered (no shorts or skirts).

      • Wear closed-toe shoes made of a non-porous material.

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[3][5].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes[3]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Call for immediate medical assistance[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention[5].

Chemical Spill Response Workflow

The following workflow outlines the decision-making process for responding to a spill.

SpillResponse start Spill Occurs check_size Is the spill large or is anyone exposed? start->check_size evacuate EVACUATE AREA Call Emergency Services Report to EH&S check_size->evacuate Yes check_hood Is the spill contained within a fume hood? check_size->check_hood No spill_kit Alert others in the lab. Don PPE (respirator, double gloves, goggles). Use chemical spill kit. check_hood->spill_kit Yes check_hood->spill_kit No (and is small/manageable) absorb Cover with absorbent material (e.g., vermiculite or sand). spill_kit->absorb collect Carefully collect absorbed material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials (including gloves) as hazardous waste. decontaminate->dispose end Procedure Complete dispose->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.